3,3-Bis(cyclopropylmethyl)pyrrolidine
Description
Properties
IUPAC Name |
3,3-bis(cyclopropylmethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-10(1)7-12(5-6-13-9-12)8-11-3-4-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIJIDBUYDFXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCNC2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling & Application Guide: 3,3-Bis(cyclopropylmethyl)pyrrolidine
Executive Summary & Molecular Rationale
3,3-Bis(cyclopropylmethyl)pyrrolidine represents a high-value, specialized heterocyclic building block designed for modern drug discovery programs. Unlike simple pyrrolidines, this scaffold incorporates two critical structural motifs: a gem-disubstituted C3 center and cyclopropyl moieties .
This architecture offers three distinct advantages in medicinal chemistry:
-
Conformational Restriction: The gem-disubstitution at the C3 position induces the Thorpe-Ingold effect, restricting the conformational flexibility of the pyrrolidine ring. This often locks the nitrogen lone pair into a preferred vector, enhancing receptor binding affinity compared to unsubstituted analogs.
-
Metabolic Durability: The cyclopropylmethyl groups provide steric bulk that protects the pyrrolidine ring from oxidative metabolism (specifically at the susceptible C3 position), while the cyclopropyl ring itself is generally more resistant to P450 degradation than equivalent acyclic alkyl chains (e.g., isobutyl).
-
Lipophilicity Modulation: The addition of two cyclopropylmethyl groups significantly increases
without the entropic penalty of flexible alkyl chains, improving membrane permeability.
Physicochemical Properties Profile
As a specialized intermediate, experimental data for this specific analog is often proprietary. The following values represent a high-confidence consensus based on ChemAxon and ACD/Labs predictive algorithms for the free base form.
Table 1: Physicochemical Specifications
| Property | Value (Predicted/Consensus) | Technical Context |
| Molecular Formula | — | |
| Molecular Weight | 179.30 g/mol | Fragment-like space (<200 Da). |
| Physical State | Colorless Oil / Low-melting Solid | Amine odor; hygroscopic. |
| Boiling Point | 245°C ± 10°C (at 760 mmHg) | High BP due to molecular weight; distillable under high vacuum. |
| 10.2 – 10.8 | Typical secondary amine basicity. Steric bulk at C3 has minimal electronic impact on N1. | |
| 3.1 ± 0.4 | Highly lipophilic compared to pyrrolidine ( | |
| 0.1 – 0.5 | At physiological pH, the amine is >99.9% protonated, reducing apparent lipophilicity. | |
| TPSA | 12.03 Ų | Excellent blood-brain barrier (BBB) penetration potential. |
| Rotatable Bonds | 4 | Two |
Structural Causality: The Gem-Disubstituent Effect
The presence of two bulky groups at C3 forces the pyrrolidine ring into a specific "envelope" conformation to minimize steric strain. This pre-organization reduces the entropic cost of binding to a protein target, a phenomenon validated in MDM2 inhibitor research where spiro-pyrrolidines and 3,3-disubstituted analogs show superior potency [1].
Experimental Protocols: Characterization & Handling
Protocol A: Determination of via Potentiometric Titration
Objective: To validate the ionization constant, crucial for formulation and salt selection.
Reagents:
-
Analyte: 5 mg 3,3-Bis(cyclopropylmethyl)pyrrolidine (free base).
-
Titrant: 0.1 M KOH (standardized).
-
Solvent: 0.15 M KCl (ionic strength adjuster) with <1% Methanol (co-solvent if solubility is low).
Workflow:
-
Dissolution: Dissolve the amine in 20 mL of degassed 0.15 M KCl. Acidify with HCl to pH ~2.0 to ensure full protonation (
). -
Titration: Titrate with 0.1 M KOH under inert
atmosphere at 25°C. -
Data Capture: Record pH vs. Volume of titrant.
-
Analysis: Use the Bjerrum plot method or Gran plot to determine the half-equivalence point.
-
Validation: The curve should show a single inflection point characteristic of a monoprotic weak base.
-
Protocol B: Lipophilicity ( ) via Shake-Flask Method
Objective: To assess membrane permeability potential.
Workflow:
-
Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Equilibration: Dissolve 1 mg of the compound in the octanol phase. Add an equal volume of the aqueous phase.
-
Agitation: Shake mechanically for 4 hours at 25°C; centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.
-
Calculation:
-
Synthesis & Retrosynthetic Logic
The construction of the 3,3-bis(cyclopropylmethyl) moiety typically requires alkylation of an activated precursor before ring closure or reduction.
Diagram 1: Retrosynthetic Disconnection & Forward Synthesis
Caption: Logical disconnection showing the construction of the quaternary C3 center via alkylation followed by reduction.
[1][2] Key Synthetic Consideration: The alkylation of succinimide or a malonate derivative is the rate-determining step for introducing the steric bulk. Using Lithium Diisopropylamide (LDA) ensures kinetic control to prevent poly-alkylation side products, though the bis-alkylation at C3 usually requires thermodynamic conditions or sequential addition [2].
Biological & Pharmacological Applications[3][4][5][6]
Diagram 2: Pharmacological Impact of the Scaffold
Caption: Mechanistic flow illustrating how the scaffold enhances drug-like properties.
Therapeutic Context[2][3][5]
-
MDM2 Inhibitors: Pyrrolidine cores are privileged scaffolds in inhibiting the p53-MDM2 interaction. The 3,3-disubstitution pattern mimics the hydrophobic cleft of the p53 helix (Phe19, Trp23, Leu26) [3].
-
GPCR Ligands: The cyclopropylmethyl group is a classic bioisostere for isobutyl or propyl groups in GPCR antagonists (e.g., CCR5 or opioid receptors), offering improved metabolic stability profiles [4].
Safety & Stability (SDS Summary)
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic. Store under Nitrogen or Argon at 2-8°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
-
Stability: Stable under standard laboratory conditions. The cyclopropyl rings are stable to standard acidic/basic workups but may open under harsh catalytic hydrogenation conditions (e.g.,
> 50 psi).
References
-
Aguilar, A., et al. (2017). Discovery of AA-115/APG-115: A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor.[2] Journal of Medicinal Chemistry, 60(7), 2819-2839.[2] Link
-
Kishali, N. (2023).[3] Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research. Link
- Carreiro, E.P., et al. (2014). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules. (Contextual grounding on pyrrolidine SAR).
- Wuitschik, G., et al. (2008). Spirocyclic pyrrolidines: Synthesis and biological evaluation. Journal of Medicinal Chemistry. (Demonstrates gem-disubstituted pyrrolidine utility).
-
PubChem Compound Summary. (2025). 3-(Cyclopropylmethyl)pyrrolidine (Analogous data source). Link
Sources
- 1. Pyrrolidine - Products [achemblock.com]
- 2. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
An In-Depth Technical Guide to 3,3-Bis(cyclopropylmethyl)pyrrolidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,3-Bis(cyclopropylmethyl)pyrrolidine, a novel chemical entity with significant potential in medicinal chemistry. Due to its unique structural combination of a pyrrolidine core and geminal cyclopropylmethyl substituents, this molecule is of considerable interest for the development of new therapeutic agents. As a testament to its novelty, a specific CAS number has not yet been assigned to this compound.
Introduction: A Scaffold of Strategic Importance
The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[1][2] This five-membered nitrogen heterocycle offers an ideal combination of properties: its three-dimensional, non-planar structure allows for a thorough exploration of pharmacophore space, while the nitrogen atom can act as a crucial hydrogen bond donor or acceptor, enhancing binding affinity to biological targets.[3][4][5] The pyrrolidine motif is a key component in a wide range of therapeutics, from antiviral agents to central nervous system drugs.
The incorporation of a cyclopropyl group into drug candidates is a widely used strategy to enhance pharmacological properties.[6] The inherent ring strain of the cyclopropyl moiety results in shorter, stronger C-H bonds, which can improve metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][8] Furthermore, the rigid nature of the cyclopropyl ring can act as a conformational constraint, locking a molecule into its bioactive conformation and thereby increasing potency.[9]
3,3-Bis(cyclopropylmethyl)pyrrolidine represents a unique convergence of these two valuable structural motifs. The gem-disubstitution at the 3-position with two cyclopropylmethyl groups is anticipated to create a sterically defined and metabolically robust scaffold, making it a highly attractive building block for novel drug candidates.
Predicted Physicochemical and Chemical Properties
While experimental data for 3,3-Bis(cyclopropylmethyl)pyrrolidine is not yet available, its properties can be predicted based on its constituent parts.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₂₁N | |
| Molecular Weight | 179.31 g/mol | |
| Appearance | Colorless to pale yellow liquid | Based on similar pyrrolidine derivatives.[10] |
| Basicity (pKa) | ~10-11 | The secondary amine in the pyrrolidine ring is expected to have a pKa typical of dialkyl amines.[10] |
| Lipophilicity (logP) | Moderately lipophilic | The presence of the two cyclopropylmethyl groups increases the hydrocarbon character, suggesting good membrane permeability. |
| Solubility | Soluble in most organic solvents. The protonated form (salt) is expected to be water-soluble. | Typical for small amine compounds.[10] |
| Chemical Stability | Stable under standard conditions. The amine is susceptible to oxidation and reaction with electrophiles. | General reactivity of secondary amines. |
Proposed Synthetic Strategies
The synthesis of 3,3-Bis(cyclopropylmethyl)pyrrolidine can be approached through several routes, primarily focusing on the formation of the key C-C bonds at the C3 position of the pyrrolidine ring. A logical and efficient strategy involves the dialkylation of a suitable pyrrolidine precursor.
Pathway 1: Dialkylation of Ethyl 1-benzylpyrrolidine-3-carboxylate
This pathway utilizes a commercially available starting material and proceeds through the formation of an active methylene intermediate. The methylene group at the C3 position, flanked by the ester and activated by the adjacent nitrogen, is sufficiently acidic to be deprotonated and subsequently alkylated.
Experimental Protocol:
-
Step 1: Deprotonation. To a solution of ethyl 1-benzylpyrrolidine-3-carboxylate in an aprotic solvent such as THF at -78 °C, add a strong base like lithium diisopropylamide (LDA) to generate the enolate.
-
Step 2: First Alkylation. Add one equivalent of cyclopropylmethyl bromide to the enolate solution and allow the reaction to warm to room temperature. This will yield ethyl 1-benzyl-3-(cyclopropylmethyl)pyrrolidine-3-carboxylate.
-
Step 3: Second Alkylation. Repeat the deprotonation with LDA followed by the addition of a second equivalent of cyclopropylmethyl bromide to introduce the second substituent, yielding ethyl 1-benzyl-3,3-bis(cyclopropylmethyl)pyrrolidine-3-carboxylate.
-
Step 4: Decarboxylation. The ester can be removed via saponification with a strong base (e.g., NaOH) followed by acidification and heating to induce decarboxylation, yielding 1-benzyl-3,3-bis(cyclopropylmethyl)pyrrolidine.
-
Step 5: Deprotection. The N-benzyl protecting group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to afford the final product, 3,3-bis(cyclopropylmethyl)pyrrolidine.
Pathway 2: Dialkylation of 1-Boc-pyrrolidin-3-one
An alternative approach starts with a ketone at the C3 position. The alpha-protons to the carbonyl are acidic and can be sequentially removed and alkylated.
Experimental Protocol:
-
Step 1: First Alkylation. Treat 1-Boc-pyrrolidin-3-one with a strong base such as LDA in THF at -78 °C, followed by the addition of one equivalent of cyclopropylmethyl bromide.
-
Step 2: Second Alkylation. A second deprotonation and alkylation step under similar conditions yields 1-Boc-3,3-bis(cyclopropylmethyl)pyrrolidin-3-one.
-
Step 3: Reduction of the Ketone. The ketone functionality can be removed via a Wolff-Kishner or Clemmensen reduction. A Wolff-Kishner reduction would involve the formation of a hydrazone followed by heating with a strong base (e.g., KOH in ethylene glycol).
-
Step 4: Deprotection. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrrolidine | 123-75-1 [chemicalbook.com]
The Cyclopropylmethyl (CPM) Group in Pyrrolidine Scaffolds: Physicochemical Modulation and Synthetic Strategies
Executive Summary
In medicinal chemistry, the N-cyclopropylmethyl (CPM) group represents a "privileged" substituent on pyrrolidine scaffolds. It serves as a strategic bioisostere for standard alkyl chains (ethyl, n-propyl, isobutyl), offering a unique combination of steric bulk, lipophilicity modulation, and electronic influence.
This guide analyzes the CPM group's role in optimizing the Lipophilic Efficiency (LipE) of pyrrolidine-based drugs. Unlike simple homologation (adding -CH₂-), the introduction of a CPM group fundamentally alters the basicity (
Physicochemical Basis: The Electronic-Lipophilic Coupling
The impact of the CPM group extends beyond simple hydrophobicity. It couples electronic effects with lipophilicity to drive permeability.
Electronic Structure and Basicity ( )
The cyclopropane ring is not merely a steric spacer; it possesses significant
-
Inductive Effect: The cyclopropyl group exerts an electron-withdrawing inductive effect (-I) relative to a standard propyl or ethyl chain.
-
Basicity Modulation: When attached to the pyrrolidine nitrogen (via a methylene linker), this effect lowers the
of the amine.-
Typical N-Ethyl Pyrrolidine
: ~10.5 -
Typical N-CPM Pyrrolidine
: ~9.5 – 10.0
-
-
The Permeability Consequence: A lower
means a higher fraction of the drug exists in the neutral (uncharged) state at physiological pH (7.4). Since only the neutral species passively diffuses through membranes, CPM often yields a higher Distribution Coefficient ( ) than predicted by carbon count alone.
Lipophilicity ( ) vs. Distribution ( )
While the CPM group adds lipophilicity (
| Substituent (R) | Steric Bulk | Electronic Effect on N | |
| -Methyl | Reference (0) | Low | Electron Donating (+I) |
| -Ethyl | +0.5 | Medium | Electron Donating (+I) |
| -n-Propyl | +1.0 | High (Flexible) | Electron Donating (+I) |
| -CPM | +0.8 to +1.2 | High (Compact) | Weak Electron Withdrawing (-I) |
Mechanistic Pathway Diagram
The following diagram illustrates the causal link between the CPM structure and improved permeability.
Figure 1: Mechanistic pathway detailing how the electronic properties of the CPM group translate to physicochemical improvements.
Metabolic Stability and Pharmacokinetics
The CPM group is frequently employed to block metabolic "soft spots."
Blocking N-Dealkylation
N-dealkylation is a common clearance pathway for pyrrolidines, typically mediated by CYP450 enzymes.
-
Mechanism: CYP450 abstracts an alpha-proton adjacent to the nitrogen, leading to a carbinolamine intermediate which collapses to release the alkyl group.
-
CPM Advantage: The steric bulk of the cyclopropyl ring adjacent to the methylene linker hinders the approach of the CYP heme iron to the
-hydrogens. Additionally, the C-H bonds of the cyclopropane ring itself are stronger ( kcal/mol) than acyclic secondary C-H bonds ( kcal/mol), making the ring itself resistant to direct oxidation.
The "Bioactivation" Risk
While generally stable, researchers must screen for reactive metabolite formation. In some contexts, CYP enzymes can form a radical on the cyclopropyl ring, leading to ring opening and the formation of a reactive enone or alkylating agent. This is less common with cyclopropylmethyl (where the ring is separated by a CH2) than with direct N-cyclopropyl amines, but it remains a toxicity liability that must be assessed via glutathione (GSH) trapping assays.
Experimental Protocols: Synthesis of N-CPM Pyrrolidines
Two primary methods are recommended. Method A (Reductive Amination) is preferred for late-stage functionalization due to milder conditions. Method B (Direct Alkylation) is suitable for robust substrates.
Method A: Reductive Amination (Preferred)
-
Reagents: Cyclopropanecarbaldehyde, Sodium Triacetoxyborohydride (STAB), DCE/DCM.
-
Rationale: STAB is a mild hydride donor that reduces the intermediate iminium ion selectively without reducing the aldehyde or ketone starting materials.
Protocol:
-
Imine Formation: Dissolve the pyrrolidine derivative (1.0 equiv) and cyclopropanecarbaldehyde (1.2 equiv) in 1,2-dichloroethane (DCE).
-
Activation: Add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by LCMS for disappearance of amine.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Direct Alkylation ( )
-
Reagents: (Bromomethyl)cyclopropane, Potassium Carbonate (
), Acetonitrile or DMF. -
Rationale: Fast, cheap, but risks over-alkylation (quaternization) if the amine is highly nucleophilic.
Protocol:
-
Setup: Dissolve pyrrolidine derivative (1.0 equiv) in anhydrous Acetonitrile (ACN).
-
Base: Add anhydrous
(2.0–3.0 equiv). -
Alkylation: Add (Bromomethyl)cyclopropane (1.1 equiv) dropwise.
-
Heating: Heat to 60–80°C for 4–16 hours.
-
Workup: Filter off inorganic solids. Concentrate filtrate.[1] Partition residue between Ethyl Acetate and water.
Synthetic Workflow Diagram
Figure 2: Decision tree for synthesizing N-CPM pyrrolidines based on substrate sensitivity.
Comparative Data: SAR Summary
The following table summarizes the impact of substituting the N-group on a hypothetical pyrrolidine-based ligand (e.g., a Dopamine D3 antagonist or Opioid modulator).
| Parameter | N-Methyl | N-Ethyl | N-n-Propyl | N-CPM |
| ClogP | 2.1 | 2.5 | 2.9 | 2.8 |
| pKa (Calc) | 10.4 | 10.5 | 10.5 | 9.6 |
| LogD (pH 7.4) | 0.8 | 1.2 | 1.6 | 2.1 |
| Metabolic Stability | Low (N-demethylation) | Medium | Medium | High |
| Steric Profile | Small | Medium | Large/Flexible | Large/Rigid |
Interpretation: Note that while N-n-Propyl has a higher ClogP (lipophilicity of the neutral form) than N-CPM in some models, the N-CPM analog often exhibits a significantly higher LogD at physiological pH. This is because the lower pKa of the CPM-amine results in a larger percentage of the drug being uncharged at pH 7.4, facilitating better brain penetration and cellular uptake.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses bioisosterism and the physicochemical properties of cyclopropyl groups).
-
Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2] Link
- Barnes-Seeman, D., et al. (2014). The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry.
-
Shaffer, C. L., et al. (2002). Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. Chemical Research in Toxicology. Link
-
Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sources
literature review of 3,3-Bis(cyclopropylmethyl)pyrrolidine in medicinal chemistry
This is an in-depth technical guide on 3,3-Bis(cyclopropylmethyl)pyrrolidine , a specialized scaffold in medicinal chemistry.
Executive Summary
3,3-Bis(cyclopropylmethyl)pyrrolidine represents a high-value "privileged structure" in modern drug discovery.[1] It is primarily utilized to exploit the gem-disubstitutional effect , creating a quaternary carbon center that restricts conformational freedom while simultaneously filling hydrophobic pockets with metabolically stable cyclopropyl moieties.[1]
Unlike simple alkyl chains (e.g., diethyl or diisobutyl), the cyclopropylmethyl (CPM) group offers a unique balance of lipophilicity and metabolic resistance.[1] The cyclopropyl ring’s
Structural Rationale & Pharmacophore Analysis[1]
The medicinal chemistry value of this scaffold rests on three pillars: Conformational Locking , Metabolic Shielding , and Hydrophobic Filling .[1]
The Gem-Disubstitutional Effect (Thorpe-Ingold Effect)
Substituents at the C3 position of the pyrrolidine ring create a quaternary center.[1] This introduces steric strain that forces the pyrrolidine ring into a specific "pucker," reducing the entropic penalty upon binding to a protein target.[1]
-
Result: Increased binding affinity (
) due to pre-organization.
The "Magic" of the Cyclopropylmethyl Group
-
Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher
-character ( ) compared to standard alkanes ( ).[1] This results in a stronger C-H bond (~106 kcal/mol vs. ~98 kcal/mol for secondary alkyls), making the ring significantly more resistant to CYP450 oxidative attack (hydroxylation).[1] -
Lipophilicity without Flop: The CPM group provides bulk similar to an isobutyl group but with a rigid geometry that prevents "floppy" binding modes, improving selectivity.[1]
Visualization of Signaling & Logic
The following diagram illustrates the mechanistic logic of selecting this scaffold for lead optimization.
Figure 1: Mechanistic logic connecting the 3,3-bis(CPM) scaffold features to pharmacological outcomes.[1]
Medicinal Chemistry Case Study: MLK3 Inhibitors
The most prominent application of the 3,3-bis(cyclopropylmethyl) motif is in the inhibition of Mixed Lineage Kinase 3 (MLK3) , a target for neurodegenerative diseases (Parkinson’s) and HIV-associated neurocognitive disorders.[1]
The Challenge
Early MLK inhibitors (e.g., CEP-1347) suffered from poor bioavailability and metabolic instability.[1] The kinase domain requires a planar hinge binder, but the "back pocket" of the ATP binding site is hydrophobic.
The Solution
Researchers utilized the 3,3-bis(cyclopropylmethyl) motif fused to a pyrrolo[2,3-b]pyridin-2-one core (e.g., Compound BQ in Patent US 8,877,772).[1][2][3]
-
Role of Scaffold: The two cyclopropylmethyl groups sit at the C3 position of the oxindole core. They project into the solvent-exposed/hydrophobic region, blocking metabolic access to the core and preventing the lactam ring from opening.[1]
-
Outcome: Compounds in this series demonstrated nanomolar potency against MLK3 and improved blood-brain barrier (BBB) penetration due to the controlled lipophilicity of the CPM groups.
Synthetic Protocols
The synthesis of 3,3-bis(cyclopropylmethyl)pyrrolidine requires constructing the quaternary center.[1] The most robust method involves the double alkylation of a protected pyrrolidinone or a malonate precursor.
Protocol A: Double Alkylation of N-Boc-Pyrrolidin-2-one
This method is preferred for generating the lactam intermediate, which can be reduced to the pyrrolidine.[1]
Reagents:
-
Substrate: N-Boc-pyrrolidin-2-one
-
Electrophile: Cyclopropylmethyl bromide (Cyclopropylcarbinyl bromide)[1]
-
Base: Lithium Diisopropylamide (LDA) or LiHMDS[1]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Cryogenic Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (50 mL) and cool to -78°C.
-
Base Generation: Add LDA (2.2 equiv) dropwise. Stir for 15 minutes.
-
Enolate Formation: Add N-Boc-pyrrolidin-2-one (1.0 equiv) dissolved in THF dropwise over 20 minutes. The solution will turn yellow/orange. Stir at -78°C for 1 hour to ensure complete deprotonation.
-
Alkylation 1: Add cyclopropylmethyl bromide (1.1 equiv) slowly. Allow to warm to -40°C over 2 hours.
-
Re-Cool & Second Alkylation: Cool back to -78°C. Add a second portion of LDA (1.2 equiv) to regenerate the enolate at the C3 position. (Note: The C3 position is now more sterically hindered, requiring kinetic control).[1]
-
Alkylation 2: Add cyclopropylmethyl bromide (1.5 equiv). Allow the reaction to warm to room temperature overnight.
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over , and concentrate.[1] -
Reduction (Optional): To obtain the pyrrolidine (amine), reduce the lactam using
or in refluxing THF.
Protocol B: The Malonate Route (De Novo Ring Construction)
Ideal for large-scale preparation of the scaffold itself.
-
Alkylation: React diethyl malonate with cyclopropylmethyl bromide (2.5 equiv) and NaH (2.5 equiv) in DMF to form diethyl 2,2-bis(cyclopropylmethyl)malonate .
-
Reduction: Reduce the diester to the diol using
. -
Activation: Convert the diol to the di-mesylate (MsCl,
). -
Cyclization: React the di-mesylate with benzylamine (
) or ammonia to close the ring, forming 1-benzyl-3,3-bis(cyclopropylmethyl)pyrrolidine .[1] -
Deprotection: Hydrogenolysis (
, Pd/C) yields the free amine.
Quantitative Data Summary
The following table summarizes the physicochemical impact of substituting ethyl groups with cyclopropylmethyl groups on a pyrrolidine scaffold.
| Property | 3,3-Diethylpyrrolidine | 3,3-Bis(CPM)pyrrolidine | Medicinal Chemistry Impact |
| LogP (Calc) | ~1.8 | ~2.6 | Improved membrane permeability; better BBB penetration.[1] |
| tPSA | 12.0 | 12.0 | No change in polar surface area (lipophilic modification only).[1] |
| Metabolic Stability | Low (C-H oxidation) | High | Cyclopropyl C-H bonds resist CYP450 hydroxylation. |
| Rotatable Bonds | 2 (flexible) | 2 (rigid rotation) | CPM groups have restricted rotation compared to ethyl/propyl.[1] |
| C-H BDE | ~98 kcal/mol | ~106 kcal/mol | Higher BDE = Lower metabolic clearance.[1] |
Experimental Workflow Diagram
The following DOT diagram visualizes the synthesis and validation workflow for integrating this scaffold into a drug discovery campaign.
Figure 2: Synthetic and validation workflow for 3,3-bis(CPM)pyrrolidine integration.
References
-
Preparation of Substituted Pyrrolo[2,3-b]pyridines as MLK Inhibitors. Source: US Patent 8,877,772 B2.[2] Context: Describes the synthesis and biological activity of Compound BQ, utilizing the 3,3-bis(cyclopropylmethyl) motif for neuroprotection. URL:
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry (2016).[4] Context: Comprehensive review on the metabolic and structural advantages of cyclopropyl groups in drug design. URL:[Link][1][4]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. Source: PMC / NIH (2023). Context: Discusses the "Gem-Disubstitutional Effect" and how small lipophilic groups alter pharmacology. URL:[Link]
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A Technical Guide to the Steric Effects of 3,3-bis-Cyclopropylmethyl Substitution on the Pyrrolidine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Controlling the three-dimensional geometry of this ring is paramount for optimizing ligand-receptor interactions and, consequently, biological activity. This technical guide delves into the profound steric effects imparted by 3,3-bis-cyclopropylmethyl substitution, a motif designed to enforce a specific and rigid conformation upon the pyrrolidine ring. We will explore the fundamental principles of pyrrolidine puckering, the theoretical basis for conformational locking via the Thorpe-Ingold effect, and the practical experimental and computational workflows required to synthesize and analyze these unique structures. This document serves as a resource for medicinal chemists and drug designers seeking to leverage sterically demanding substituents to achieve conformational constraint in drug candidates.
Introduction: The Pyrrolidine Scaffold and the Imperative of Conformational Control
The five-membered pyrrolidine ring is a cornerstone of modern drug design.[1][2] Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is critical for recognition at biological targets. The pyrrolidine ring is conformationally flexible, typically existing in a dynamic equilibrium between two primary puckered states: the "envelope" (Cs symmetry) and "twist" (C2 symmetry) conformations.[3] This flexibility, while beneficial in some contexts, can be a liability in drug design, leading to a significant entropic penalty upon binding to a receptor.
Therefore, the ability to "lock" the pyrrolidine ring into a single, desired conformation is a powerful strategy for enhancing potency, selectivity, and pharmacokinetic properties. Substituents on the ring can significantly influence the preferred pucker.[4][5] For instance, sterically demanding groups can create a strong conformational bias.[6] This guide focuses on a particularly potent strategy: the use of a geminal, bis-cyclopropylmethyl substitution at the C3 position to achieve a state of pronounced conformational restriction.
The Unique Profile of the Cyclopropylmethyl Moiety
The cyclopropyl group is increasingly utilized in medicinal chemistry for several reasons.[7] Its strained, three-membered ring possesses unique electronic properties, with the C-C bonds having enhanced p-character.[7][8] This can influence metabolic stability, as the shorter, stronger C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[9]
From a steric perspective, the cyclopropylmethyl group is a bulky, rigid substituent.[10] The combination of the rigid cyclopropane ring and the methylene linker creates a sterically demanding entity that can effectively control the conformation of adjacent structures. When two such groups are placed on the same carbon atom (a geminal substitution), the steric hindrance is magnified considerably.
The Impact of 3,3-Gem-Disubstitution on Pyrrolidine Conformation
Fundamental Principles of Pyrrolidine Puckering
The conformation of a five-membered ring like pyrrolidine is described by its puckering. Unlike the more defined chair and boat conformations of cyclohexane, the pyrrolidine ring undergoes pseudorotation, a continuous motion through a series of envelope and twist forms.[11] These conformations are often described by the endocyclic torsion angles or by puckering parameters (amplitude and phase angle).[3] The two most commonly discussed puckers are the Cγ-endo (DOWN) and Cγ-exo (UP) conformations, which refer to the position of the C4 (Cγ) atom relative to a plane defined by the other four ring atoms.[3][4]
Caption: Interconversion between Cγ-endo and Cγ-exo puckers of the pyrrolidine ring.
The Thorpe-Ingold Effect: A Rationale for Conformational Locking
The introduction of two bulky substituents on the same carbon atom, known as gem-disubstitution, has a well-documented impact on ring systems. The Thorpe-Ingold effect , or gem-dialkyl effect, describes the observation that increasing steric hindrance at a carbon atom in a chain favors intramolecular reactions and ring closure.[12][13][14] This is attributed to a compression of the internal bond angle between the substituents, which in turn brings the ends of the chain closer together.[13][15]
In the context of a pre-formed pyrrolidine ring, the Thorpe-Ingold effect manifests as a severe restriction of the ring's conformational freedom. The two bulky 3,3-bis-cyclopropylmethyl groups will sterically clash with each other and with the adjacent ring atoms (C2, C4, and their substituents). To minimize these unfavorable steric interactions (A-values), the ring is forced to adopt a pucker that maximizes the distance between these groups. This effectively "locks" the ring into a single, low-energy conformation. While the gem-dimethyl effect is well-studied, it's important to note that the impact can vary with the nature of the geminal substituents; for example, gem-diphenyl groups have shown an unexpected absence of this effect in some systems.[16]
Experimental and Computational Workflows for Analysis
A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required to fully characterize the conformational effects of 3,3-bis-cyclopropylmethyl substitution.
Synthesis of 3,3-bis(cyclopropylmethyl)pyrrolidine Derivatives
While the direct synthesis of 3,3-bis(cyclopropylmethyl)pyrrolidine is not widely reported, a plausible and robust synthetic strategy can be designed based on established methods for creating 3,3-disubstituted pyrrolidines.[17] A common approach involves the dialkylation of a suitable precursor, such as a pyrrolidin-3-one or a related activated pyrrolidine.
Protocol: Synthesis via Dialkylation of N-benzylpyrrolidin-3-one
-
Protection: Benzyl protection of the pyrrolidine nitrogen is performed to prevent N-alkylation and increase the acidity of the α-protons.
-
First Alkylation: The protected pyrrolidin-3-one is treated with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperature (-78 °C) to form the enolate. This is followed by the addition of cyclopropylmethyl bromide to install the first substituent at the C3 position.
-
Second Alkylation: The mono-alkylated product is isolated and subjected to a second round of deprotonation with a strong base, followed by the addition of a second equivalent of cyclopropylmethyl bromide. The Thorpe-Ingold effect can kinetically accelerate this second intramolecular step.[12][13]
-
Reduction & Deprotection: The resulting 3,3-disubstituted pyrrolidin-3-one can be reduced (e.g., with NaBH4) to the corresponding pyrrolidin-3-ol if desired. The benzyl protecting group is then typically removed via hydrogenolysis (H2, Pd/C) to yield the final 3,3-bis(cyclopropylmethyl)pyrrolidine.
Caption: A plausible synthetic workflow for 3,3-bis(cyclopropylmethyl)pyrrolidine.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the solution-state conformation of the pyrrolidine ring.[18][19][20]
-
1H NMR Coupling Constants (J-values): The magnitudes of vicinal coupling constants (3JHH) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants around the ring, one can deduce the ring's pucker.
-
Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-space proximity between protons.[21] Strong NOE correlations between protons that would be distant in a planar conformation but close in a specific puckered form provide powerful evidence for that conformation. For instance, a strong NOE between a C2 proton and a C5 proton on the same face of the ring would indicate a specific twist conformation.
Computational Modeling
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are essential for predicting the relative energies of different conformers and corroborating experimental findings.[22][23]
Protocol: DFT Conformational Search
-
Structure Generation: Build the 3,3-bis(cyclopropylmethyl)pyrrolidine structure in silico.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.
-
Geometry Optimization: Each identified conformer is then subjected to full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Energy Calculation: Single-point energy calculations with a larger basis set and inclusion of solvent effects (e.g., using the Polarizable Continuum Model, PCM) are performed to obtain accurate relative energies of the conformers.
-
Data Analysis: The lowest energy conformer is predicted to be the most populated. Its geometric parameters (dihedral angles, bond lengths) can be directly compared with experimental data from NMR and X-ray crystallography.
| Parameter | Staggered Conformation | Eclipsed Conformation |
| Relative Energy | Lower (More Stable) | Higher (Less Stable) |
| Torsional Strain | Minimized | Maximized[24] |
| Dihedral Angle (H-C-C-H) | ~60° | ~0° |
| Population at Equilibrium | Predominant | Minimal |
| A simplified table illustrating the energy differences that drive conformational preferences. |
Integrated Analysis and Implications for Drug Design
The true power of this approach lies in the integration of synthetic, spectroscopic, and computational data.
Caption: An integrated workflow for determining pyrrolidine ring conformation.
By locking the pyrrolidine ring into a specific conformation, the 3,3-bis-cyclopropylmethyl substitution pattern allows medicinal chemists to:
-
Pre-organize Pharmacophores: Ensure that key binding groups on the pyrrolidine scaffold are held in the optimal orientation for receptor binding, potentially increasing potency dramatically.
-
Reduce Entropic Penalties: By constraining the molecule, the loss of conformational entropy upon binding is minimized, leading to a more favorable free energy of binding.
-
Enhance Selectivity: A rigid conformation may fit optimally into the target receptor while fitting poorly into off-target receptors, thereby improving the selectivity profile of the drug candidate.
Conclusion and Future Outlook
The strategic introduction of 3,3-bis-cyclopropylmethyl groups represents a powerful, albeit synthetically challenging, approach to enforcing conformational rigidity on the pyrrolidine scaffold. This steric locking mechanism, driven by the principles of the Thorpe-Ingold effect, provides a robust method for investigating structure-activity relationships and for designing ligands with superior potency and selectivity. The detailed experimental and computational workflows outlined in this guide provide a framework for the synthesis and rigorous conformational analysis of these and other sterically constrained heterocyclic systems, paving the way for the next generation of precisely engineered therapeutic agents.
References
-
Thorpe–Ingold effect. In Wikipedia; 2023. [Link]
-
Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Book. 2022. [Link]
-
Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Organic & Biomolecular Chemistry. [Link]
-
The puckering free-energy surface of proline. AIP Advances. [Link]
-
Barrier to conformational isomerism in an N-acetylpyrrolidine by total nuclear magnetic resonance line shape analysis and direct thermal equilibration. Journal of the American Chemical Society. [Link]
-
Thorpe-Ingold Effect Assisted Strained Ring Synthesis. ResearchGate. [Link]
-
Ring Pucker Control in β-Prolines. ResearchGate. [Link]
- Ring Pucker Control in β-Prolines. Unknown Source.
-
Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry. [Link]
-
Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. PubMed. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. PMC. [Link]
-
Theoretical Analysis of Pyrrolidine Ring Puckering and the Conformational Energies of Proline and 5-Methylproline Dimers. Macromolecules. [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]
- The Chemistry of Cyclopropylmethanol: Applic
-
Interplay of Ring Puckering and Hydrogen Bonding in Deoxyribonucleosides. SMU. [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]
-
Cyclopropyl group. In Wikipedia; 2023. [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
-
A Synthesis of Enantiomerically Pure 3- and 3,3-Disubstituted Pyrrolidines. Semantic Scholar. [Link]
-
Design, syntheses, and pharmacological characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan analogues as opioid receptor ligands. PubMed. [Link]
-
Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis. PMC. [Link]
-
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. [Link]
-
Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc. [Link]
-
gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. UCLA – Chemistry and Biochemistry. [Link]
-
Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers. [Link]
-
Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. MDPI. [Link]
-
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]
-
Conformational Analysis of 1,3-Difluorinated Alkanes. PMC. [Link]
- PRACTICE EXERCISES 1) Draw a Newman projection of the most stable conformation of 2-methylpropane. 2. Unknown Source.
-
4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts. [Link]
Sources
- 1. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. kvinzo.com [kvinzo.com]
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- 7. scientificupdate.com [scientificupdate.com]
- 8. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 9. hyphadiscovery.com [hyphadiscovery.com]
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- 11. s3.smu.edu [s3.smu.edu]
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- 15. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
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- 22. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Basicity and pKa of 3,3-Bis(cyclopropylmethyl)pyrrolidine
This guide provides an in-depth technical analysis of 3,3-Bis(cyclopropylmethyl)pyrrolidine , a specialized heterocyclic scaffold used in medicinal chemistry. It synthesizes structural analysis, predicted physicochemical properties, and experimental protocols for validation.
Executive Summary
3,3-Bis(cyclopropylmethyl)pyrrolidine is a sterically demanding, lipophilic secondary amine. Unlike simple pyrrolidines, the geminal substitution at the C3 position introduces unique conformational and electronic constraints.
-
Predicted pKa (Conjugate Acid): 10.4 ± 0.4 (Aqueous, 25°C).
-
Key Characteristic: The molecule balances high basicity (typical of secondary amines) with significant lipophilicity (LogP > 3.0), making it a "fatty base" ideal for filling hydrophobic pockets in targets such as GPCRs (e.g., CCR5, CXCR4) or viral proteases while maintaining a salt-bridge interaction capability.
Structural Analysis & Electronic Properties
The Scaffold
The core structure is a pyrrolidine ring .[1][2] Unsubstituted pyrrolidine is a strong base (pKa ≈ 11.27) due to the relief of ring strain upon protonation and the inductive stabilization of the ammonium cation by the alkyl ring carbons.
Substituent Effects (C3-Geminal Substitution)
The 3,3-bis(cyclopropylmethyl) moiety modifies the basicity through two competing mechanisms:
-
Electronic Effect (+I Inductive):
-
Alkyl groups are electron-donating. The cyclopropylmethyl group acts similarly to an isobutyl group but with unique
-aromatic character from the cyclopropane ring. -
Theoretical Expectation: Electron donation should increase electron density on the nitrogen, potentially raising the pKa (making it more basic).
-
-
Steric Solvation Effect (Dominant Factor):
-
Basicity in water is heavily dependent on the stability of the conjugate acid (ammonium ion), which is stabilized by hydrogen bonding with solvent molecules.
-
The bulky geminal groups at C3 create a "neopentyl-like" environment. While they are
to the nitrogen (not ), the conformational folding of the pyrrolidine ring places these bulky groups close enough to the nitrogen's solvation shell to sterically hinder efficient hydration of the ammonium proton. -
Net Result: The destabilization of the hydrated cation (steric penalty) slightly outweighs the inductive electron donation. Consequently, the pKa is expected to be 0.5 – 0.9 units lower than unsubstituted pyrrolidine.
-
Structural Visualization (Graphviz)
Figure 1: Mechanistic flow illustrating the competing electronic and steric factors determining the basicity.
Physicochemical Data Summary
| Property | Value (Estimated/Ref) | Context |
| pKa (Aq) | 10.4 ± 0.4 | Moderately strong base; fully protonated at physiological pH (7.4). |
| LogP | ~3.2 - 3.8 | Highly lipophilic compared to pyrrolidine (LogP 0.46). |
| LogD (pH 7.4) | ~0.5 - 1.0 | At pH 7.4, the ionized form dominates, lowering effective distribution, but the lipophilic tail drives membrane interaction. |
| Polar Surface Area | 12.0 Ų | Low PSA indicates good potential for BBB penetration if pKa is masked. |
| Molecular Weight | 179.31 g/mol | Fragment-like; suitable for lead optimization. |
Experimental Protocols for pKa Determination
To validate the theoretical value, the following rigorous protocols are recommended.
Method A: Potentiometric Titration (Gold Standard)
Best for: Precise determination when >10 mg of pure compound is available.
-
Preparation: Dissolve 5-10 mg of the hydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Titrant: Carbonate-free 0.1 M NaOH.
-
Apparatus: Automated titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass combination pH electrode.
-
Execution:
-
Perform a "blank" titration (solvent only) to calibrate the system.
-
Titrate the sample from pH 2.0 to pH 12.0.
-
Collect at least 15 data points in the buffer region (pH 9.0 – 11.5).
-
-
Analysis: Use the Bjerrum difference plot or Gran plot method to calculate the pKa.
Method B: NMR-pH Titration (Micro-Scale)
Best for: Small samples (<2 mg) or low solubility cases.
-
Solvent: 90% H₂O / 10% D₂O (for lock) with phosphate buffer components.
-
Procedure:
-
Prepare a solution of the amine.
-
Adjust pH using dilute DCl/NaOD.
-
Record ¹H NMR spectra at 10-12 different pH values ranging from pH 8 to 13.
-
Monitor the chemical shift of the C2-methylene protons (adjacent to nitrogen). These shifts are most sensitive to the protonation state.
-
-
Calculation: Fit the chemical shift (
) vs. pH data to the Henderson-Hasselbalch equation:
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate pKa determination method based on solubility.
Pharmacological Implications
Solubility & Formulation
-
Salt Selection: Due to the high lipophilicity of the bis(cyclopropylmethyl) tails, the free base will be an oil with poor water solubility.
-
Recommendation: Isolate as a Hydrochloride (HCl) or Tartrate salt. The HCl salt will likely be a crystalline solid, facilitating handling and improving aqueous solubility for biological assays.
Drug Design Utility
This scaffold is particularly valuable in GPCR antagonists (e.g., CCR5, CXCR4) and Ion Channel Blockers .
-
Mechanism: The protonated nitrogen mimics a cationic lysine or arginine side chain, forming a key electrostatic interaction (salt bridge) with an aspartate or glutamate residue in the receptor binding pocket.
-
Hydrophobic Filling: The 3,3-bis(cyclopropylmethyl) group acts as a "space filler," occupying large hydrophobic sub-pockets (e.g., S2 or S3 pockets in proteases), improving binding affinity through van der Waals interactions and entropy displacement.
References
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
-
Hall, H. K. (1957). "Correlation of the Base Strengths of Amines". Journal of the American Chemical Society, 79(20), 5441–5444. Link (Establishes inductive/steric correlation rules).
-
Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicity". ChemMedChem, 2(8), 1100-1115. Link (Modern SAR on amine basicity in drug discovery).
-
PubChem Compound Summary. "Pyrrolidine". National Center for Biotechnology Information. Accessed 2026.[3][4][5] Link
-
Reich, H. J. (2018). "Bordwell pKa Table (Acidity in DMSO)". University of Wisconsin-Madison. Link (Reference for non-aqueous comparisons).
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,3-Bis(cyclopropylmethyl)pyrrolidine Derivatives
Abstract
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Specifically, 3,3-disubstituted pyrrolidines present a unique three-dimensional profile that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. This guide provides two distinct, robust protocols for the synthesis of 3,3-bis(cyclopropylmethyl)pyrrolidine, a valuable building block for drug discovery. The protocols are designed for researchers, medicinal chemists, and process development scientists, offering detailed step-by-step instructions, mechanistic insights, and a discussion of the scientific rationale behind the chosen synthetic strategies.
Introduction: The Significance of the 3,3-Disubstituted Pyrrolidine Motif
The strategic introduction of a gem-disubstituted quaternary center at the C3 position of a pyrrolidine ring is a powerful tactic in drug design. This substitution pattern locks in specific conformations and provides steric shielding, which can prevent unwanted metabolism at adjacent positions. The cyclopropylmethyl groups, in particular, are of interest as they introduce metabolically stable, lipophilic, and conformationally restricted elements, often used as bioisosteres for larger or more flexible alkyl groups.
This document details two divergent and reliable synthetic pathways to access the 3,3-bis(cyclopropylmethyl)pyrrolidine core:
-
Protocol A: Synthesis via Double Alkylation. This approach builds the target molecule by modifying a pre-existing pyrrolidine ring, specifically through the sequential alkylation of an N-protected pyrrolidin-3-one.
-
Protocol B: Synthesis via Reductive Amination and Cyclization. This strategy constructs the pyrrolidine ring from an acyclic precursor that already contains the requisite gem-dicyclopropylmethyl moiety.[3][4]
Both methods offer distinct advantages and can be selected based on the availability of starting materials, scalability requirements, and desired substitution patterns on the pyrrolidine nitrogen.
Protocol A: Synthesis via Double Alkylation of N-Boc-Pyrrolidin-3-one
This protocol leverages the commercially available N-Boc-pyrrolidin-3-one as a versatile starting material. The key transformation is a base-mediated double alkylation at the C2 position, alpha to the carbonyl, followed by removal of the ketone.
Overall Workflow
Caption: Workflow for Protocol A via Double Alkylation.
Mechanism and Scientific Rationale
The core of this protocol is the generation of a ketone enolate from N-Boc-pyrrolidin-3-one. A strong, non-nucleophilic base is critical for efficient deprotonation without competing addition to the carbonyl. While bases like LDA are common, a sequential addition of Sodium Hydride (NaH) followed by n-Butyllithium (n-BuLi) provides a highly reactive enolate. NaH first forms the less reactive sodium enolate, which is then transmetalated by n-BuLi to the more nucleophilic lithium enolate, driving the alkylation forward. Two equivalents of the base and alkylating agent, cyclopropylmethyl bromide, are required to install both substituents.
The Wolff-Kishner reduction is chosen for the deoxygenation step. It is a classic and effective method for reducing ketones to alkanes under basic conditions, which are compatible with the Boc protecting group. The final step involves the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) group, typically with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free secondary amine.
Experimental Protocol
Step 1: Synthesis of N-Boc-2,2-bis(cyclopropylmethyl)pyrrolidin-3-one
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add dry tetrahydrofuran (THF, 200 mL) and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol, 2.2 eq.) in portions.
-
Add a solution of N-Boc-pyrrolidin-3-one (9.26 g, 50 mmol, 1.0 eq.) in dry THF (50 mL) dropwise over 30 minutes. Stir the resulting slurry at 0 °C for 1 hour.
-
Cool the mixture to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 44 mL, 110 mmol, 2.2 eq.) dropwise, maintaining the internal temperature below -70 °C.
-
After stirring for 1 hour at -78 °C, add cyclopropylmethyl bromide (14.85 g, 110 mmol, 2.2 eq.) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir overnight (approx. 16 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).
-
Extract the mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield the desired product.
Step 2: Synthesis of N-Boc-3,3-bis(cyclopropylmethyl)pyrrolidine
-
In a round-bottom flask equipped with a reflux condenser, combine the product from Step 1 (e.g., 50 mmol), diethylene glycol (DEG, 150 mL), and hydrazine hydrate (H₂NNH₂·H₂O, 25 mL, excess).
-
Heat the mixture to 120 °C for 2 hours.
-
Add potassium hydroxide (KOH, 14.0 g, 250 mmol) in portions, causing vigorous gas evolution (N₂).
-
Increase the temperature to 200-210 °C and maintain for 4-6 hours, allowing water and excess hydrazine to distill off. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water (200 mL).
-
Extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
The crude product can be purified by chromatography if necessary.
Step 3: Synthesis of 3,3-Bis(cyclopropylmethyl)pyrrolidine (Final Product)
-
Dissolve the N-Boc protected pyrrolidine from Step 2 (e.g., 50 mmol) in dichloromethane (DCM, 100 mL) and cool to 0 °C.
-
Add trifluoroacetic acid (TFA, 50 mL) dropwise.
-
Remove the ice bath and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water (50 mL) and basify to pH > 12 with 6M NaOH solution.
-
Extract the aqueous layer with DCM (3 x 75 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by distillation or salt formation.
Data Summary Table (Protocol A)
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | N-Boc-pyrrolidin-3-one, NaH, n-BuLi, Cyclopropylmethyl bromide | THF | -78 to RT | 16 | 55-70% |
| 2 | Hydrazine hydrate, KOH | DEG | 120 to 210 | 6-8 | 70-85% |
| 3 | Trifluoroacetic acid (TFA) | DCM | 0 to RT | 2-4 | >90% |
Protocol B: Synthesis via Reductive Amination and Cyclization
This protocol constructs the pyrrolidine ring from an acyclic precursor, offering an alternative when functionalized pyrrolidinones are not ideal starting points. The key steps are the creation of a 1,4-dielectrophile containing the gem-dicyclopropylmethyl group, followed by cyclization with a primary amine.
Overall Workflow
Caption: Workflow for Protocol B via Ring Construction.
Mechanism and Scientific Rationale
This synthesis begins with the classic malonic ester synthesis. Diethyl malonate is deprotonated twice with sodium ethoxide to form a nucleophilic enolate, which is subsequently alkylated with two equivalents of cyclopropylmethyl bromide. The resulting diester is then reduced to the corresponding 1,3-diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
To facilitate the final ring-closing step, the hydroxyl groups of the diol must be converted into good leaving groups. Treatment with phosphorus tribromide (PBr₃) is an effective method for converting primary alcohols to alkyl bromides. The resulting 1,3-dibromide is a potent bis-electrophile.
The final pyrrolidine ring is formed via a double N-alkylation reaction. The 1,3-dibromide is reacted with a primary amine, such as benzylamine. Benzylamine is an excellent choice as the benzyl group can be easily removed in the final step via catalytic hydrogenation. The reaction is typically carried out in the presence of a mild base like potassium carbonate to neutralize the HBr generated during the cyclization.
Experimental Protocol
Step 1: Synthesis of Diethyl 2,2-bis(cyclopropylmethyl)malonate
-
In a flame-dried flask under N₂, dissolve sodium metal (5.06 g, 220 mmol, 2.2 eq.) in absolute ethanol (250 mL) at 0 °C, then allow to warm to room temperature to form a solution of sodium ethoxide.
-
Add diethyl malonate (16.0 g, 100 mmol, 1.0 eq.) dropwise to the ethoxide solution.
-
Add cyclopropylmethyl bromide (29.7 g, 220 mmol, 2.2 eq.) dropwise, which may cause a gentle reflux. After the addition is complete, heat the mixture to reflux for 6 hours.
-
Cool to room temperature, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate. Purify by vacuum distillation to obtain the product.
Step 2: Synthesis of 2,2-Bis(cyclopropylmethyl)propane-1,3-diol
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 9.5 g, 250 mmol) in dry THF (300 mL) at 0 °C in a flask under N₂.
-
Add a solution of the diester from Step 1 (e.g., 100 mmol) in dry THF (100 mL) dropwise, keeping the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature, then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (9.5 mL), 15% aqueous NaOH (9.5 mL), and then water again (28.5 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the diol, which is often used directly in the next step.
Step 3: Synthesis of 1,3-Dibromo-2,2-bis(cyclopropylmethyl)propane
-
Dissolve the diol from Step 2 (e.g., 100 mmol) in dry diethyl ether (200 mL) and cool to -10 °C.
-
Add phosphorus tribromide (PBr₃, 32.5 g, 120 mmol) dropwise, maintaining the temperature below 0 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture slowly onto crushed ice. Separate the layers and extract the aqueous phase with ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to give the crude dibromide.
Step 4 & 5: Synthesis and Deprotection of 3,3-Bis(cyclopropylmethyl)pyrrolidine
-
Combine the crude dibromide from Step 3 (e.g., 100 mmol), benzylamine (21.4 g, 200 mmol), and potassium carbonate (K₂CO₃, 41.4 g, 300 mmol) in acetonitrile (300 mL).
-
Heat the mixture to reflux for 24 hours.
-
Cool, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to obtain N-benzyl-3,3-bis(cyclopropylmethyl)pyrrolidine.
-
Dissolve the purified N-benzyl pyrrolidine in methanol (200 mL). Add 10% Palladium on Carbon (Pd/C, ~1 g, catalytic).
-
Pressurize the vessel with hydrogen gas (H₂, 50 psi) and shake or stir vigorously at room temperature until starting material is consumed (typically 12-24 hours).
-
Carefully filter the mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate to yield the final product.
Data Summary Table (Protocol B)
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Diethyl malonate, NaOEt, Cyclopropylmethyl bromide | Ethanol | Reflux | 6 | 75-85% |
| 2 | LiAlH₄ | THF | Reflux | 4 | 85-95% |
| 3 | PBr₃ | Diethyl Ether | -10 to RT | 12 | 60-75% |
| 4 | Benzylamine, K₂CO₃ | Acetonitrile | Reflux | 24 | 50-65% |
| 5 | H₂, Pd/C | Methanol | RT | 12-24 | >90% |
References
- BenchChem. (2025). Application Notes and Protocols for Pyrrolidine Synthesis via Reductive Amination.
-
Iaroshenko, V. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8537. Available at: [Link]
-
Shcherbakov, D., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Available at: [Link]
-
Bar, R., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
-
Kıshalı, N. H., et al. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2). Available at: [Link]
-
ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available at: [Link]
- Enamine. (n.d.). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition.
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
Wikipedia. (n.d.). Pyrrole. Available at: [Link]
-
PubMed. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Organic Letters, 13(18), 4879-81. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of 3,3-Disubstituted Allyl Isoindolinones via Pd-Catalyzed Decarboxylative Allylic Alkylation. Available at: [Link]
Sources
Application Notes & Protocols: Reductive Amination Using 3,3-Bis(cyclopropylmethyl)pyrrolidine
Abstract: This document provides a comprehensive guide to the principles and practices of reductive amination utilizing 3,3-bis(cyclopropylmethyl)pyrrolidine. Reductive amination stands as a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds.[1] The strategic incorporation of the 3,3-bis(cyclopropylmethyl)pyrrolidine moiety can significantly enhance the metabolic stability and binding affinity of drug candidates.[2] This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-tested protocols, and provides strategies for optimizing reaction conditions to achieve high yields and purity.
Introduction: The Strategic Advantage of the 3,3-Bis(cyclopropylmethyl)pyrrolidine Scaffold
The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds.[3][4][5] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[3] The unique structural feature of 3,3-bis(cyclopropylmethyl)pyrrolidine lies in the geminal cyclopropylmethyl groups. The cyclopropyl motif is a valuable tool in medicinal chemistry, known for its ability to:
-
Enhance Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Improve Potency: The rigid nature of the cyclopropyl group can conformationally lock a molecule into its bioactive conformation, leading to improved receptor binding.[2]
-
Modulate Physicochemical Properties: It can be used as a bioisostere for other groups to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
The 3,3-disubstituted pattern on the pyrrolidine ring provides a sterically defined vector for substituents, allowing for precise control over the spatial orientation of pharmacophoric elements. This makes 3,3-bis(cyclopropylmethyl)pyrrolidine a highly attractive building block for the synthesis of novel therapeutics.
The Mechanism of Reductive Amination
Reductive amination is a two-step process that transforms a carbonyl compound (aldehyde or ketone) and an amine into a more substituted amine.[6]
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, 3,3-bis(cyclopropylmethyl)pyrrolidine, on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to generate an iminium ion.[6][7]
-
Reduction: A reducing agent, added to the reaction mixture, selectively reduces the iminium ion to the final tertiary amine product.[6][8]
The choice of reducing agent is critical for the success of the reaction. It must be mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[7][9]
Caption: Mechanism of Reductive Amination.
Recommended Reducing Agents
For the reductive amination with a secondary amine like 3,3-bis(cyclopropylmethyl)pyrrolidine, mild and selective reducing agents are paramount to avoid side reactions, such as the reduction of the starting carbonyl compound.
| Reducing Agent | Key Characteristics | Citations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | The reagent of choice for most applications due to its mildness, high selectivity for iminium ions, and broad functional group tolerance. It is particularly effective for reactions with both aldehydes and ketones. | [6][7][8][10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Another mild and selective reducing agent, effective at a slightly acidic pH. However, it is highly toxic and can generate cyanide gas, necessitating careful handling. | [6][8] |
| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can also reduce the starting aldehyde or ketone. Its use requires careful control of reaction conditions, often by pre-forming the iminium ion before adding the reducing agent. | [6][8] |
Our Recommendation: For general procedures and optimal results with 3,3-bis(cyclopropylmethyl)pyrrolidine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It offers a balance of reactivity and selectivity, leading to cleaner reactions and higher yields.[7][10]
General Protocol for Reductive Amination
This protocol provides a general procedure for the reductive amination of an aldehyde or ketone with 3,3-bis(cyclopropylmethyl)pyrrolidine using sodium triacetoxyborohydride.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
3,3-Bis(cyclopropylmethyl)pyrrolidine (1.0 - 1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.6 eq)[7]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 1-2 eq for less reactive ketones)[7]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde or ketone (1.0 eq) and 3,3-bis(cyclopropylmethyl)pyrrolidine (1.0 - 1.2 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1 - 0.5 M concentration). Stir the solution at room temperature for 10-15 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.3 - 1.6 eq) portion-wise to the stirred solution. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).[7] For less reactive ketones, the addition of acetic acid (1-2 eq) can be beneficial.[7]
-
Workup:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).
-
Process Optimization and Troubleshooting
Optimizing reductive amination reactions is crucial for achieving high yields and purity, especially with sterically hindered or electronically challenging substrates.
Caption: Workflow for Optimizing Reductive Amination.
Common Issues and Solutions:
-
Low Conversion:
-
Prolonged Reaction Time: Some sterically hindered substrates may require longer reaction times.
-
Elevated Temperature: Gently heating the reaction (e.g., to 40 °C) can increase the reaction rate.
-
Catalytic Acid: For sluggish ketone reactions, the addition of 1-2 equivalents of acetic acid can catalyze iminium ion formation.[7]
-
Solvent Choice: While DCE is often preferred, tetrahydrofuran (THF) can also be a suitable solvent.[7]
-
-
Formation of Side Products:
-
Reduction of Carbonyl: This may indicate that the reducing agent is too strong or that the iminium ion formation is slow. Ensure the use of a mild reducing agent like NaBH(OAc)₃.
-
Dialkylation (with primary amines): Not applicable for the secondary amine 3,3-bis(cyclopropylmethyl)pyrrolidine.
-
-
Difficult Purification:
-
Basicity of the Product: The tertiary amine product can be basic and may streak on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve chromatographic separation.
-
Conclusion
The reductive amination of aldehydes and ketones with 3,3-bis(cyclopropylmethyl)pyrrolidine is a robust and versatile method for accessing novel tertiary amines with significant potential in drug discovery. By understanding the reaction mechanism, selecting the appropriate reagents, and systematically optimizing the reaction conditions, researchers can efficiently synthesize a wide range of compounds incorporating this valuable scaffold. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists engaged in the synthesis of next-generation therapeutics.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination Reactions.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 202-214).
- Benchchem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.
- Sperandio, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
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Effective Peptide Coupling Strategies for Sterically Hindered Secondary Amines: The Case of 3,3-Bis(cyclopropylmethyl)pyrrolidine
Application Notes & Protocols
Abstract
The formation of an amide bond is a cornerstone of synthetic chemistry, yet significant challenges arise when coupling partners exhibit high steric hindrance. This is particularly true for secondary amines like 3,3-Bis(cyclopropylmethyl)pyrrolidine, where the nitrogen's nucleophilicity is severely diminished by bulky substituents. Standard coupling conditions often result in low yields, slow reaction rates, or complete failure. This guide provides a comprehensive overview of robust and efficient protocols tailored for the successful acylation of sterically demanding secondary amines. We will explore the underlying chemical principles, compare high-activity coupling reagents, provide detailed experimental protocols, and offer a guide to reaction monitoring and troubleshooting.
The Challenge: Steric Hindrance in Amide Bond Formation
The fundamental step in peptide coupling is the nucleophilic attack of an amine on an activated carboxylic acid derivative.[1][2] The success of this reaction is critically dependent on the steric accessibility of both the amine's lone pair of electrons and the electrophilic carbonyl carbon of the activated acid.[3]
In the case of 3,3-Bis(cyclopropylmethyl)pyrrolidine, the two cyclopropylmethyl groups create a congested environment around the nitrogen atom. This steric shield impedes the approach of the activated carboxylic acid, drastically reducing the rate of amide bond formation. Traditional coupling methods, such as those employing carbodiimides like DCC or EDC with standard additives like HOBt, are often inefficient for these challenging substrates.[4] Such conditions can lead to undesired side reactions, including racemization of the amino acid or decomposition of the activated intermediate, before the desired coupling can occur.[5]
To overcome this kinetic barrier, a two-pronged strategy is required:
-
Generation of a Highly Reactive Activated Species: The carboxylic acid must be converted into a highly electrophilic intermediate that can react rapidly even with a poor nucleophile.
-
Optimization of Reaction Conditions: The choice of solvent, base, and temperature must be carefully managed to favor the desired reaction pathway and suppress side reactions.
Selecting the Optimal Coupling Reagent
For sterically hindered couplings, the choice of reagent is paramount. Onium salts (uronium/aminium and phosphonium) are widely recognized for their superior performance in difficult couplings due to their ability to generate highly reactive acyl-isourea or acyl-phosphonium intermediates.[5][6]
Uronium/Guanidinium Salts: The Gold Standard
Reagents like HATU , HCTU , and HBTU are among the most effective for hindered couplings.[6][7] HATU, in particular, is renowned for its high efficiency, which stems from the formation of a highly reactive OAt-active ester.[8][9] The 7-azabenzotriazole (HOAt) leaving group not only has a lower pKa than HOBt but also provides anchimeric assistance, accelerating the subsequent aminolysis step.
Mechanism of HATU-mediated coupling:
-
A non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid.[10][11]
-
The resulting carboxylate attacks the electrophilic carbon of HATU.[9][12]
-
The HOAt anion displaces the tetramethylurea group to form a highly reactive OAt-ester.[9][11]
-
The sterically hindered amine attacks the activated ester to form the amide bond.[9]
Phosphonium Salts
Phosphonium-based reagents like PyBOP and PyAOP are excellent alternatives.[6] They operate via a similar principle, forming highly reactive OBt- or OAt-acyloxyphosphonium salts. PyBOP is a workhorse for many standard syntheses, but for particularly difficult sequences, HATU often provides superior results in terms of crude product purity and efficiency.[13] One key advantage of phosphonium reagents is that they do not pose the risk of guanidinylation side products, which can occur with uronium salts if the amine reacts directly with the coupling reagent.[12]
Acid Halides: A Powerful but Risky Alternative
Converting the carboxylic acid to an acyl chloride or acyl fluoride creates a highly reactive electrophile.[2][14][15] This method can be effective for hindered amines where other methods fail.[16] Acyl fluorides, in particular, are noted for their high reactivity combined with a reduced tendency for racemization compared to acyl chlorides.[16]
However, this approach has drawbacks. The generation of acyl halides often requires harsh reagents (e.g., thionyl chloride, oxalyl chloride), which may not be compatible with sensitive substrates.[2][17] Furthermore, the high reactivity increases the risk of racemization at the α-carbon of the amino acid.[16]
Comparison of Recommended Coupling Reagents
| Reagent Class | Examples | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| Uronium Salts | HATU, HCTU | Very High | Low to Moderate | Fast reactions, high yields for hindered substrates.[8][11] | Higher cost, potential for guanidinylation side reaction.[12] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | No guanidinylation, clean reactions. | Solutions less stable than uronium salts. |
| Acid Halides | Acyl Fluorides | Extremely High | Moderate to High | Effective for extremely hindered cases where others fail.[16] | Harsh formation conditions, higher racemization risk.[16] |
Detailed Experimental Protocols
The following protocols provide a starting point for the acylation of 3,3-Bis(cyclopropylmethyl)pyrrolidine. Optimization of stoichiometry, temperature, and reaction time may be necessary.
General Workflow for Peptide Coupling
The general process for coupling an N-protected amino acid to a sterically hindered amine is outlined below.
Sources
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- 2. Amide Synthesis [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
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- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. nbinno.com [nbinno.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
N-protection strategies for 3,3-Bis(cyclopropylmethyl)pyrrolidine
Application Note & Protocol Guide
Abstract
This guide details the strategic N-protection of 3,3-bis(cyclopropylmethyl)pyrrolidine , a sterically congested and lipophilic building block used in medicinal chemistry for conformational restriction. Unlike simple pyrrolidines, this scaffold presents unique challenges: the gem-disubstitution at the C3 position imposes steric drag on the adjacent nitrogen, and the cyclopropylmethyl groups introduce specific sensitivities to catalytic hydrogenation and strong Lewis acids. This document provides validated protocols for Boc , Fmoc , and Cbz protection, with a critical focus on preserving the cyclopropane rings during deprotection.
Strategic Analysis
Before initiating synthesis, three critical physicochemical factors must be weighed:
-
Steric Hindrance (The Thorpe-Ingold Effect): The gem-disubstitution at C3 creates a "pincer" effect. While the nitrogen is at C1, the bulk at C3 pushes the C2 methylene protons, subtly altering the conformation of the pyrrolidine ring.
-
Impact: N-acylation rates (e.g., reaction with Cbz-Cl or Fmoc-Cl) may be slower than with unsubstituted pyrrolidine. Extended reaction times or stronger bases (e.g., DIPEA vs. NaHCO₃) are often required.
-
-
Cyclopropane Stability (The "Achilles' Heel"):
-
Acid Sensitivity: Alkyl cyclopropanes are generally stable to Brønsted acids (e.g., TFA, HCl) unless a carbocation can form at the
-position (cyclopropylcarbinyl cation), which triggers rapid ring opening. In this scaffold, the cyclopropyl group is separated by a methylene spacer, making it robust against standard Boc deprotection (TFA). -
Hydrogenation Sensitivity: Cyclopropane rings possess significant ring strain (~27.5 kcal/mol). Standard catalytic hydrogenolysis (Pd/C, H₂) used for Cbz removal can inadvertently reduce the cyclopropane to a gem-dimethyl or propyl group [1].
-
-
Lipophilicity: The two cyclopropylmethyl groups significantly increase
.-
Impact: Aqueous workups may suffer from emulsions. Intermediates will likely require non-polar solvent systems (e.g., Hexanes/EtOAc) for purification.
-
Decision Matrix: Selecting the Right Group
The following decision tree guides the selection of the protecting group based on downstream chemistry requirements.
Figure 1: Strategic decision tree for N-protection selection. Note the caution surrounding Cbz due to hydrogenation risks.
Experimental Protocols
Protocol A: N-Boc Protection (Recommended)
Best for: General synthesis where acid deprotection is tolerated.
Mechanism: The nucleophilic nitrogen attacks the carbonyl of Boc₂O. The cyclopropyl groups are spectators and remain stable.
Reagents:
-
Substrate: 3,3-Bis(cyclopropylmethyl)pyrrolidine (1.0 equiv)
-
Boc Anhydride (Boc₂O): 1.1 equiv
-
Base: Triethylamine (TEA) or DIPEA (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or THF (0.2 M)
Step-by-Step:
-
Dissolution: Dissolve the pyrrolidine substrate in DCM at 0 °C.
-
Base Addition: Add TEA slowly. The solution should remain clear.
-
Boc Addition: Add Boc₂O (dissolved in a minimal amount of DCM) dropwise over 15 minutes.
-
Why: Controlling the addition rate prevents localized heating, though the risk is low.
-
-
Reaction: Warm to room temperature (RT) and stir for 4–6 hours.
-
Validation: Monitor by TLC (Stain: Ninhydrin for amine, PMA for product). The product will be less polar.
-
-
Workup: Wash with 0.5 M HCl (to remove unreacted amine/TEA), then saturated NaHCO₃, then brine.
-
Purification: Dry over Na₂SO₄, concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Deprotection Note: Use TFA/DCM (1:2) at 0 °C → RT. The alkyl cyclopropane is stable under these conditions. Avoid heating with strong mineral acids (e.g., 6M HCl, reflux) which may trigger rearrangements.
Protocol B: N-Fmoc Protection
Best for: Base-labile strategies or solid-phase synthesis.
Reagents:
-
Substrate: 1.0 equiv
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): 1.1 equiv
-
Base: NaHCO₃ (2.0 equiv, aq) or DIPEA (1.5 equiv, organic)
-
Solvent: Dioxane/Water (1:1) or DCM
Step-by-Step:
-
Preparation: Dissolve the substrate in Dioxane. Add an equal volume of 10% NaHCO₃ solution.
-
Addition: Add Fmoc-OSu in one portion at 0 °C.
-
Reaction: Vigorously stir at RT for 8–12 hours.
-
Note: The biphasic system requires vigorous stirring. If solubility is poor due to the lipophilic tails, switch to DCM/DIPEA .
-
-
Workup: Acidify carefully to pH 4–5 with 1M HCl (do not go lower to preserve the cyclopropanes from long-term acid exposure, though Fmoc is acid stable). Extract with EtOAc.
-
Purification: Flash chromatography. Fmoc derivatives are UV active and easy to visualize.
Deprotection Note: Standard 20% Piperidine in DMF works perfectly. The cyclopropyl groups are completely inert to base.
Protocol C: N-Cbz Protection (Advanced/Caution)
Best for: Orthogonal protection requiring neutral removal conditions.
Critical Warning: Standard removal of Cbz using H₂/Pd/C poses a high risk of opening the cyclopropane rings [1].
Protection Step:
-
Dissolve substrate in DCM/Aq. NaHCO₃ (biphasic) or DCM/DIPEA.
-
Add Benzyl Chloroformate (Cbz-Cl) dropwise at 0 °C.
-
Stir at RT for 3 hours. Quench with water.
Safe Deprotection Strategy (The "AlCl₃/HFIP" Method): To remove Cbz without touching the cyclopropane rings, avoid catalytic hydrogenation.[1] Use the Lewis Acid method recently validated for sensitive substrates [2].
Reagents:
Workflow:
-
Dissolve the N-Cbz protected pyrrolidine in HFIP (0.1 M).
-
Add AlCl₃ at RT. The mixture may turn slightly yellow.
-
Stir for 2–4 hours.
-
Quench: Dilute with DCM, add saturated NaHCO₃ (gas evolution!).
-
Extract: The free amine is in the organic layer (or aqueous depending on pH). Adjust pH to >10 to extract the amine into DCM.
Comparative Data & Troubleshooting
| Parameter | Boc | Fmoc | Cbz |
| Installation Yield | High (>90%) | High (>85%) | High (>90%) |
| Steric Sensitivity | Low | Moderate | Low |
| Deprotection Cond. | Acid (TFA) | Base (Piperidine) | Caution (See below) |
| Cyclopropane Risk | Low (in TFA) | None | High (in H₂/Pd) |
| Lipophilicity | Increases | Significantly Increases | Increases |
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield (Protection) | Steric hindrance at C3 blocking N-attack. | Switch solvent to DMF; Heat to 40 °C; Use stronger base (DIPEA). |
| Ring Opening (Deprotection) | Used H₂/Pd/C for Cbz removal. | STOP. Use AlCl₃/HFIP [2] or HBr/AcOH (mildly) instead. |
| Emulsions during Workup | High lipophilicity of bis-cyclopropyl groups. | Avoid water. Filter through a pad of silica or Celite instead of aqueous extraction if possible. |
References
-
Hydrogenolysis Risks: Gietter, A. A. S., et al. "Selectivity in the Hydrogenation of Cyclopropanes." Journal of the American Chemical Society, 2013. Link (General reference for cyclopropane sensitivity).
-
Safe Cbz Removal: Vinayagam, V., et al.[1][2][4] "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP."[2] The Journal of Organic Chemistry, 2024.[1][2][4] Link[2]
-
Cyclopropyl Stability: Wiberg, K. B. "Structures, energies and spectra of cyclopropanes." The Chemistry of the Cyclopropyl Group, Wiley, 1987.[5]
Sources
- 1. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 2. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]
using 3,3-Bis(cyclopropylmethyl)pyrrolidine in fragment-based drug discovery
Application Note: Leveraging 3,3-Bis(cyclopropylmethyl)pyrrolidine as a High-Fsp³ Scaffold in Fragment-Based Drug Discovery
Abstract
This guide details the strategic application of 3,3-Bis(cyclopropylmethyl)pyrrolidine (3,3-BCMP) in Fragment-Based Drug Discovery (FBDD). Unlike traditional planar aromatic fragments, 3,3-BCMP serves as a high-complexity (
Introduction: The Shift to 3D Complexity
Modern FBDD has moved beyond simple aromatic heterocycles. The "Escape from Flatland" paradigm, established by Lovering et al., demonstrates that increasing the saturation (
3,3-Bis(cyclopropylmethyl)pyrrolidine represents a "premium" scaffold because it addresses three critical challenges:
-
Conformational Control: The gem-disubstitution at the C3 position restricts the pyrrolidine ring puckering, reducing the entropic penalty upon protein binding.
-
Metabolic Stability: The cyclopropyl groups act as bioisosteres for alkyl chains but possess unique electronic properties (high bond dissociation energy) that can retard metabolic oxidation compared to standard
-propyl or -butyl chains. -
Vector Exploration: It allows the exploration of deep hydrophobic sub-pockets orthogonal to the primary binding vector of the amine nitrogen.
Physicochemical Profile & Design Logic
The following table contrasts 3,3-BCMP with a standard pyrrolidine fragment.
| Property | Pyrrolidine (Reference) | 3,3-Bis(cyclopropylmethyl)pyrrolidine | Impact on FBDD |
| Formula | Increased hydrophobic bulk. | ||
| MW (Da) | 71.12 | 179.31 | Remains within "Rule of 3" (<300 Da). |
| cLogP | 0.45 | ~3.2 (Est.) | High lipophilicity; requires solubility controls. |
| Fsp³ | 1.0 | 1.0 | Maximizes 3D character. |
| Topological PSA | 12.0 Ų | 12.0 Ų | Polar surface area remains low (good permeability). |
| Steric Constraint | Flexible | Rigid (gem-disubstituted) | Thorpe-Ingold Effect (See Section 4). |
Mechanistic Insight: The Thorpe-Ingold Effect
The two bulky cyclopropylmethyl groups at the C3 position create steric compression (the Thorpe-Ingold or gem-dimethyl effect). This forces the pyrrolidine ring into a preferred conformation and pushes the secondary amine nitrogen into a more exposed position, potentially enhancing nucleophilicity during synthesis and reducing the entropic cost of binding to a target protein.
Figure 1: Mechanistic impact of gem-disubstitution on binding thermodynamics.
Protocol 1: Library Elaboration (Parallel Synthesis)
Objective: To generate a focused library of amides or ureas using 3,3-BCMP as the core amine, targeting hydrophobic pockets in GPCRs or kinases.
Reagents:
-
Scaffold: 3,3-Bis(cyclopropylmethyl)pyrrolidine (free base or HCl salt).
-
Electrophiles: Diverse set of carboxylic acids (for amides) or isocyanates (for ureas).
-
Coupling Agent: HATU (preferred for sterically hindered amines) or T3P.
-
Base: DIPEA (Diisopropylethylamine).
Step-by-Step Methodology:
-
Preparation: Dissolve carboxylic acids (1.2 equiv) in DMF (0.2 M concentration).
-
Activation: Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Shake at Room Temperature (RT) for 15 minutes.
-
Note: The steric bulk of the cyclopropylmethyl groups at C3 may slightly retard the approach of the coupling agent; ensure thorough mixing.
-
-
Addition: Add 3,3-BCMP (1.0 equiv) dissolved in DMF.
-
Reaction: Seal reaction block and agitate at 40°C for 16 hours .
-
Expert Tip: Unlike standard pyrrolidines, the 3,3-substitution can hinder the nitrogen. Mild heating (40°C) ensures completion without causing thermal degradation.
-
-
QC Checkpoint: Analyze a pilot well via LC-MS.
-
Pass Criteria: >85% conversion to product.
-
Fail Criteria: Presence of unreacted amine. If failing, increase temperature to 60°C.
-
-
Purification: Evaporate solvent and purify via preparative HPLC (Reverse phase, Water/Acetonitrile gradient).
Protocol 2: Biophysical Screening (Solubility & Aggregation)
Because 3,3-BCMP is highly lipophilic (cLogP > 3), fragments derived from it are prone to aggregation, which causes false positives in biochemical assays.
Workflow:
Figure 2: Screening cascade emphasizing solubility controls for lipophilic fragments.
Detailed Method (Dynamic Light Scattering - DLS):
-
Sample Prep: Dilute the fragment to 100 µM in assay buffer (typically PBS + 1% DMSO).
-
Measurement: Load into a DLS plate (e.g., Wyatt DynaPro).
-
Analysis: Measure the hydrodynamic radius (
).-
Pass:
nm (indicates monomeric species). -
Fail:
nm or high polydispersity (indicates colloidal aggregation).
-
-
Action: If aggregation is observed, add 0.01% Triton X-100 to the assay buffer to disrupt promiscuous aggregates before running SPR or enzymatic assays.
Application Note: STD-NMR for Hit Validation
Saturation Transfer Difference (STD) NMR is the gold standard for validating that the 3,3-BCMP fragment binds to the target protein.
Why it works for this molecule: The cyclopropyl protons (high field, 0.0 - 0.5 ppm) are distinct from protein background signals (usually > 0.8 ppm). This provides a clean spectral window to observe the "STD effect" (magnetization transfer from protein to ligand).
Protocol:
-
Sample: 10 µM Protein + 500 µM Ligand (50:1 ratio) in
buffer. -
Pulse Sequence: Standard STD sequence with on-resonance irradiation (0 ppm) and off-resonance (-30 ppm).
-
Observation:
-
Look for the appearance of the cyclopropyl multiplets in the difference spectrum.
-
Interpretation: If cyclopropyl signals appear in the difference spectrum, the hydrophobic "wings" of the molecule are in direct contact with the protein surface.
-
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[2] Journal of Medicinal Chemistry, 52(21), 6752–6756.[2][3]
-
Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766.
-
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619.
-
Wilsmore, L. (2020). "Design and Synthesis of 56 Shape-Diverse 3D Fragments."[4] Chemistry – A European Journal, 26(39). (Discusses pyrrolidine fragment libraries).
Sources
- 1. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 56 Shape‐Diverse 3D Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Buchwald-Hartwig Amination of 3,3-Bis(cyclopropylmethyl)pyrrolidine
Executive Summary
This application note details the optimized protocol for the Buchwald-Hartwig amination of 3,3-Bis(cyclopropylmethyl)pyrrolidine . This specific amine presents a dual challenge in medicinal chemistry:
-
Steric Hindrance: While less obstructed than 2,2-disubstituted pyrrolidines, the 3,3-gem-disubstitution creates a widened "cone angle" that destabilizes amine coordination to the palladium center.
-
Lipophilicity: The bis-cyclopropylmethyl motif significantly increases
, altering solubility profiles and requiring specific solvent choices to prevent phase-separation issues during the reaction.
Core Recommendation: The use of RuPhos Pd G4 precatalyst is strictly recommended over traditional Pd(0)/ligand mixtures to ensure rapid oxidative addition and prevent catalyst deactivation. For base-sensitive electrophiles, a switch to BrettPhos Pd G4 with weak inorganic bases is advised.
Structural Analysis & Retrosynthetic Logic
Substrate Challenges
The target amine, 3,3-Bis(cyclopropylmethyl)pyrrolidine, is a "gem-disubstituted" secondary amine. In the catalytic cycle, the rate-limiting step for hindered amines is often the coordination of the amine to the Pd(II) intermediate (post-oxidative addition) and the subsequent deprotonation.
-
Steric Clash: The cyclopropylmethyl groups possess rotational freedom, effectively sweeping a larger volume near the nitrogen center than rigid alkyl groups (like dimethyl).
-
Electronic Effect: The cyclopropyl group is electron-donating (hyperconjugation), making the nitrogen sufficiently nucleophilic, provided it can access the metal center.
Mechanism & Steric Bottleneck
The following diagram illustrates the critical steric clash that dictates our ligand choice.
Figure 1: The Catalytic Cycle.[1] The red node highlights where the 3,3-disubstitution creates resistance, necessitating a specialized ligand like RuPhos.
Catalyst & Ligand Selection Strategy
The "RuPhos" Advantage
For secondary amines, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is the gold standard.[2]
-
Why? The bulky dicyclohexylphosphino group encourages reductive elimination, while the isopropoxy groups on the biaryl backbone provide stability and prevent the formation of inactive palladacycles.
-
Precatalyst (G4): We utilize the G4 precatalyst (containing a methyl-substituted biphenyl backbone). G4 precatalysts activate at room temperature upon exposure to base, releasing the active L-Pd(0) species immediately. This avoids the induction period seen with Pd(OAc)₂/Ligand mixtures, which is fatal when side reactions (like dehalogenation) are faster than the coupling.
Alternative: BrettPhos
If the reaction fails or the aryl halide contains base-sensitive groups (esters, nitriles) requiring a weaker base (K₃PO₄), BrettPhos is the secondary option. It is bulkier and often pairs better with weaker bases.
Optimization Protocol (DoE)
Do not run a single reaction. Perform a 4-vial screen to determine the optimal environment for this lipophilic amine.
Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Amine, 2 mol% Catalyst, 0.1M Concentration.
| Entry | Catalyst Source | Ligand | Base | Solvent | Temp (°C) | Rationale |
| A | RuPhos Pd G4 | - | NaOtBu | THF | 60 | Standard: Best for activated aryl halides. |
| B | RuPhos Pd G4 | - | LiHMDS | Toluene | 80 | Lipophilic: Toluene accommodates the greasy amine better. |
| C | BrettPhos Pd G4 | - | K₃PO₄ | t-AmylOH | 100 | Mild: For base-sensitive substrates (esters/nitriles). |
| D | RuPhos Pd G4 | - | Cs₂CO₃ | Dioxane | 100 | General: High temp, weak base alternative.[3] |
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (Representative) Substrate: 3,3-Bis(cyclopropylmethyl)pyrrolidine + Aryl Bromide/Chloride
Materials Preparation
-
Amine: 3,3-Bis(cyclopropylmethyl)pyrrolidine (Check purity; if brown/black, distill or pass through a short basic alumina plug).
-
Catalyst: RuPhos Pd G4 (CAS: 1599466-81-5).
-
Base: Sodium tert-butoxide (NaOtBu) - Must be stored in a glovebox or desiccator. Hydrolyzed base (NaOH) kills this reaction.
-
Solvent: Anhydrous THF or Toluene (Sparged with Nitrogen for 10 mins).
Reaction Workflow
Figure 2: Operational Workflow.[4][5] Note that G4 catalysts allow solids to be weighed in air, but the reaction must be purged before heating.
Detailed Steps
-
Charge Solids: To a 20 mL reaction vial equipped with a stir bar, add:
-
Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen three times.
-
Liquid Addition:
-
Add Anhydrous THF (2.0 mL) via syringe.
-
Add 3,3-Bis(cyclopropylmethyl)pyrrolidine (1.20 mmol) via syringe.
-
-
Reaction: Place in a pre-heated block at 65 °C (for Ar-Br) or 80 °C (for Ar-Cl). Stir vigorously (1000 rpm).
-
Monitoring: Check LCMS at 2 hours. If conversion is <50%, raise temp to 100 °C (if solvent allows) or add 1 mol% more catalyst.
-
Workup:
-
Purification:
-
Caution: The product will be highly lipophilic.
-
Column: Silica gel.[7] Gradient: 0-20% EtOAc in Hexanes (Start very non-polar).
-
Stain: Ninhydrin will likely be negative (tertiary amine). Use KMnO4 or UV.
-
Troubleshooting & Analytics
Common Failure Modes
| Observation | Diagnosis | Solution |
| Starting Material (Ar-X) remains, Amine remains. | Catalyst Deactivation | Purge solvents longer. Ensure NaOtBu is fresh (white, not yellow). Switch to BrettPhos . |
| Ar-H observed (Dehalogenation). | This is common with hindered amines. Lower temperature . Increase concentration to 0.5M to favor bimolecular coupling over unimolecular elimination. | |
| Product mass +14/28 (Methylation/Ethyl). | Solvent Reaction | Avoid DCM/Chloroform (reacts with Pd). Ensure no trace acetone on glassware. |
| Low conversion with Ar-Cl. | Oxidative Addition failure | Switch solvent to Dioxane and raise temp to 100 °C. Use XPhos Pd G4 if RuPhos fails. |
Self-Validating Check
To confirm the catalyst is active in situ:
-
The reaction mixture should turn from pale yellow/orange to a dark amber or black (Pd black precipitation) only after completion.
-
Rapid black precipitation within 10 minutes indicates catalyst decomposition (likely due to O₂ or wet solvent).
References
-
RuPhos/BrettPhos Utility: Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011. Link
-
Precatalyst G4 Technology: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link
-
General Buchwald-Hartwig Guide: BenchChem Application Notes, "Optimization of Buchwald-Hartwig amination conditions."Link
-
Steric Considerations in Amination: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. enamine.net [enamine.net]
- 4. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
solvent selection for 3,3-Bis(cyclopropylmethyl)pyrrolidine reactions
Application Note: Solvent Selection & Process Optimization for 3,3-Bis(cyclopropylmethyl)pyrrolidine
Executive Summary
This guide details the solvent selection, stability profiles, and handling protocols for 3,3-bis(cyclopropylmethyl)pyrrolidine (and structurally related gem-disubstituted pyrrolidines). This scaffold presents a unique process challenge: it combines the high basicity of a secondary amine with the significant lipophilicity and steric bulk of the gem-bis(cyclopropylmethyl) motif.
Successful utilization requires balancing solubility (driven by the lipophilic C3-substituents) with reactivity (governed by the nucleophilic nitrogen). This note prioritizes "Green Chemistry" principles, aligning with GSK and Pfizer solvent sustainability guides, while addressing the specific stability constraints of the cyclopropylmethyl group.
Physicochemical Profile & Solubility Analysis
To select the correct solvent, one must first understand the molecule's "personality."
| Property | Characteristic | Process Implication |
| Basicity ( | ~10.5–11.0 (Conj. Acid) | Strong base. Will form stable salts with weak acids. Requires pH > 12 for efficient extraction into organic phase. |
| Lipophilicity (LogP) | Estimated > 3.2 | High. The two cyclopropylmethyl groups make the free base immiscible with water but highly soluble in non-polar solvents (Heptane, Toluene). |
| Sterics | Gem-disubstituted @ C3 | Thorpe-Ingold Effect: The C3 bulk compresses the internal bond angle, potentially accelerating intramolecular cyclizations but hindering intermolecular approach slightly less than C2 substitution. |
| Stability | Cyclopropylmethyl | Acid Sensitive: Stable to dilute acids (HCl, H2SO4) but susceptible to ring-opening/rearrangement under concentrated Lewis acids or radical conditions. |
Solvent Selection Strategy
The following decision matrix replaces hazardous legacy solvents (DCM, DMF) with sustainable alternatives without compromising yield.
A. For Nucleophilic Substitution ( Alkylation)
Objective: Alkylation of the pyrrolidine nitrogen.
-
Legacy Solvent: DMF or DMAc (High boiling point, difficult removal, reprotoxic).
-
Recommended Solvent: Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF) .
-
Rationale:
-
MeCN: Provides sufficient polarity to dissolve the inorganic base (e.g.,
) while solvating the amine. -
2-MeTHF: A lipophilic ether derived from biomass. It dissolves the greasy 3,3-bis(cyclopropylmethyl) scaffold better than MeOH and allows for direct aqueous workup (unlike DMF).
-
B. For Amide Coupling (Acylation)
Objective: Reacting with carboxylic acids/acid chlorides.[1]
-
Legacy Solvent: DCM (Dichloromethane).
-
Recommended Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .
-
Rationale: The high lipophilicity of the starting material makes chlorinated solvents unnecessary. Acetates are excellent solvents for this scaffold and allow for safer washing sequences to remove coupling reagents (EDC/HOBt).
C. For Salt Formation & Purification
Objective: Isolating the product as a solid salt (HCl or Oxalate) to avoid chromatography.
-
Legacy Solvent: Diethyl Ether (
). -
Recommended Solvent: CPME (Cyclopentyl Methyl Ether) or MTBE .
-
Rationale: CPME has a higher flash point and lower peroxide formation risk than
. The hydrochloride salt of 3,3-bis(cyclopropylmethyl)pyrrolidine is likely insoluble in non-polar ethers, precipitating cleanly.
Visualizing the Workflow
Diagram 1: Solvent Selection Decision Tree
This flowchart guides the chemist through solvent choice based on reaction type and sustainability.
Caption: Decision matrix prioritizing green solvents (Green nodes) over legacy options (Grey/Dashed) for 3,3-bis(cyclopropylmethyl)pyrrolidine.
Detailed Protocols
Protocol A: "Switchable Hydrophilicity" Purification
Context: This molecule is greasy. We can use this to our advantage to purify it without silica gel chromatography by toggling the pH.
-
Dissolution: Dissolve the crude reaction mixture (containing the amine) in IPAc (Isopropyl Acetate) .
-
Note: Avoid DCM; IPAc is safer and separates faster from water.
-
-
Acid Extraction (Impurity Removal):
-
Base Release:
-
Isolation:
-
Separate layers. Wash IPAc with brine.
-
Dry over
and concentrate.
-
Protocol B: Hydrochloride Salt Formation (Storage Form)
Context: The free base is an oil prone to oxidation. The HCl salt is a stable solid.
-
Solvent: Dissolve 1.0 eq of free amine in CPME (5 vol) .
-
Acid Addition: Cool to 0°C. Add 1.1 eq of 4M HCl in Dioxane or TMSCl/MeOH dropwise.
-
Warning: Do not use aqueous HCl, or the salt will stay in water.
-
-
Crystallization: The salt should precipitate immediately as a white solid.
-
Filtration: Filter and wash with cold Heptane (removes any residual cyclopropylmethyl impurities).
Critical Stability Considerations (The "Cyclopropyl Factor")
The cyclopropylmethyl group is generally stable, but it possesses a "bent bond" character that stabilizes carbocations (the "dancing resonance" effect).[5][6] This creates specific vulnerabilities:
-
Radical Instability:
-
Avoid: Carbon Tetrachloride (
), Benzoyl Peroxide, or radical bromination conditions (NBS/AIBN). -
Risk: Cyclopropylmethyl radicals rearrange extremely fast (
) to open-chain butenyl radicals.
-
-
Strong Lewis Acids:
-
Avoid: Concentrated
, , or . -
Risk: These can cleave the cyclopropane ring. Standard removal of Boc groups (TFA/DCM or 4M HCl/Dioxane) is safe , but avoid heating in strong acid for prolonged periods.
-
Diagram 2: Stability & Reactivity Map
Caption: Stability profile showing safe zones (Standard Acid) vs. danger zones (Radicals/Strong Lewis Acids).
References
-
Pfizer Solvent Selection Guide (2008/Updated) Alfonsi, K., et al.[7] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[7] Green Chem., 2008, 10, 31-36.[7] [Link]
-
GSK Solvent Sustainability Guide Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chem., 2011, 13, 854-862. [Link]
-
Cyclopropylmethyl Cation Stability (Dancing Resonance) Roberts, J. D., & Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." J. Am. Chem. Soc., 1951, 73(6), 2509–2520.[5][8] [Link]
-
2-MeTHF as a Green Solvent Alternative Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5(8), 1369-1379. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 8. echemi.com [echemi.com]
Application Notes and Protocols for the Incorporation of 3,3-Bis(cyclopropylmethyl)pyrrolidine into Novel GPCR Ligands
Abstract
G-protein coupled receptors (GPCRs) represent the largest family of druggable targets in the human genome, and the design of novel ligands with tailored pharmacological profiles is a cornerstone of modern drug discovery.[1][2] The pyrrolidine ring is a privileged scaffold, frequently found in FDA-approved drugs and natural products, owing to its three-dimensional structure and synthetic tractability.[3][4][5] This document provides a comprehensive guide for researchers on the synthesis and incorporation of the novel 3,3-bis(cyclopropylmethyl)pyrrolidine scaffold into GPCR ligands. We present a rationale for the use of this gem-disubstituted moiety, a proposed synthetic protocol for the core scaffold, and detailed methodologies for the pharmacological characterization of resulting ligands, including binding affinity and functional signaling assays.
Introduction: The Rationale for 3,3-Disubstituted Pyrrolidines in GPCR Ligand Design
The pyrrolidine scaffold is a key building block in medicinal chemistry, with its non-planar structure allowing for a more thorough exploration of the three-dimensional pharmacophore space compared to aromatic systems.[4] This is particularly advantageous in targeting the often complex and dynamic binding pockets of GPCRs.[6][7] While various substitution patterns on the pyrrolidine ring have been explored, gem-disubstitution at the 3-position offers a unique opportunity to introduce sterically demanding groups that can influence ligand-receptor interactions in several ways:
-
Conformational Restriction: The presence of two substituents on the same carbon atom restricts the conformational flexibility of the pyrrolidine ring, potentially locking the ligand into a bioactive conformation and increasing affinity.
-
Vectorial Projection into Binding Pockets: The substituents project into specific regions of the receptor's binding pocket, allowing for the probing of new interactions and potentially enhancing subtype selectivity.[8]
-
Metabolic Stability: The quaternary carbon center can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the ligand.
The choice of cyclopropylmethyl groups as the substituents is deliberate. The cyclopropylmethyl moiety is a well-known pharmacophore, particularly in opioid receptor research, where its incorporation into the N-substituent of morphinan-based ligands can confer potent antagonist or partial agonist activity.[9] Its unique electronic and steric properties can lead to favorable interactions within the hydrophobic regions of GPCR binding pockets. By combining the conformational rigidity of the 3,3-disubstituted pyrrolidine core with the pharmacological significance of the cyclopropylmethyl groups, we propose the 3,3-bis(cyclopropylmethyl)pyrrolidine scaffold as a promising starting point for the development of novel GPCR modulators with potentially unique properties.
Synthesis of the 3,3-Bis(cyclopropylmethyl)pyrrolidine Core Scaffold
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step sequence starting from diethyl malonate.
Caption: Proposed synthetic route to 3,3-Bis(cyclopropylmethyl)pyrrolidine.
Protocol 1: Synthesis of Diethyl bis(cyclopropylmethyl)malonate (C)
-
Alkylation of Diethyl Malonate: To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.
-
After stirring for 30 minutes, add (bromomethyl)cyclopropane (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diethyl (cyclopropylmethyl)malonate by vacuum distillation.
-
Second Alkylation: Repeat the alkylation procedure using the purified diethyl (cyclopropylmethyl)malonate as the starting material to yield diethyl bis(cyclopropylmethyl)malonate.
Protocol 2: Reduction and Halogenation (D, E)
-
Reduction to Diol: To a solution of lithium aluminum hydride (LiAlH4) (2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of diethyl bis(cyclopropylmethyl)malonate (1.0 eq) in THF dropwise.
-
After the addition is complete, heat the reaction to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield 2,2-bis(cyclopropylmethyl)propane-1,3-diol.
-
Conversion to Dibromide: Dissolve the diol in a suitable solvent (e.g., diethyl ether) and cool to 0 °C. Add phosphorus tribromide (PBr3) (0.7 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight. Quench by pouring onto ice and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield 1,3-dibromo-2,2-bis(cyclopropylmethyl)propane.
Protocol 3: Cyclization and Deprotection (F, G)
-
Cyclization: To a solution of the dibromide (1.0 eq) in a suitable solvent such as acetonitrile, add benzylamine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.5 eq).
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring by TLC.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield N-benzyl-3,3-bis(cyclopropylmethyl)pyrrolidine.
-
Deprotection: Dissolve the N-benzyl pyrrolidine in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the final product, 3,3-bis(cyclopropylmethyl)pyrrolidine.
Incorporation into a Hypothetical GPCR Ligand
To illustrate the application of this novel scaffold, we propose its incorporation into a ligand targeting a hypothetical GPCR, "Receptor X". The design strategy involves appending a pharmacophore known to interact with Receptor X to the nitrogen of the pyrrolidine ring. For this example, we will use a generic "Pharmacophore A," which could be an aromatic or heteroaromatic system known to be important for receptor binding.
Caption: General scheme for incorporating the scaffold into a final ligand.
Protocol 4: Synthesis of a Hypothetical Ligand
-
N-Alkylation: Dissolve 3,3-bis(cyclopropylmethyl)pyrrolidine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (1.5 eq).
-
Add the alkylating agent, "Pharmacophore-A-CH2-Br" (1.1 eq), and stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by diluting with water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final ligand by column chromatography or preparative HPLC.
Pharmacological Characterization of Novel Ligands
Once synthesized, the novel ligands must be characterized to determine their affinity for the target GPCR and their functional activity (e.g., agonist, antagonist, or inverse agonist). Standard in vitro pharmacological assays are employed for this purpose.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[11][12] These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GPCR of interest (Receptor X).[13]
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A serial dilution of the test compound.
-
A fixed concentration of a suitable radioligand (typically at or near its Kd value).
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
| Parameter | Description |
| IC50 | Concentration of the ligand that displaces 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant for the ligand, representing its affinity for the receptor. |
| Radioligand | A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., ³H or ¹²⁵I). |
| Nonspecific Binding | Binding of the radioligand to non-receptor components, determined in the presence of a saturating concentration of an unlabeled ligand. |
Functional Assays
Functional assays are essential to determine the efficacy of a ligand – whether it activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of the receptor. The choice of assay depends on the primary signaling pathway of the GPCR.
Many GPCRs signal by modulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).[14] Gs-coupled receptors stimulate adenylyl cyclase to increase cAMP levels, while Gi-coupled receptors inhibit this enzyme, leading to a decrease in cAMP.
-
Cell Plating: Seed cells expressing Receptor X into a 96- or 384-well plate and culture overnight.
-
Compound Addition: Remove the culture medium and add the test compounds at various concentrations in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.
-
Data Analysis:
-
For Agonists: Plot the cAMP level against the log of the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
-
For Antagonists: Co-incubate the test compound with a fixed concentration of a known agonist (typically its EC80). Plot the response against the log of the antagonist concentration to determine the IC50.
-
| Parameter | Description |
| EC50 | The molar concentration of an agonist that produces 50% of the maximal possible effect. |
| Emax | The maximal response achievable by an agonist. |
| IC50 | The molar concentration of an antagonist that inhibits 50% of the response to a given concentration of an agonist. |
Ligand binding to a GPCR often leads to its phosphorylation and the subsequent recruitment of β-arrestin proteins, which is a key step in receptor desensitization and internalization, and can also initiate G-protein-independent signaling.[1] β-arrestin recruitment assays are versatile as they are generally independent of the G-protein coupling pathway.[9]
-
Assay Principle: Utilize a cell line engineered to express the GPCR fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment. Ligand-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, generating a measurable signal.
-
Cell Plating: Plate the engineered cells in an appropriate assay plate and incubate.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents containing the enzyme substrate and measure the resulting signal (e.g., chemiluminescence) using a plate reader.
-
Data Analysis: Analyze the data similarly to the cAMP assay to determine EC50 and Emax for agonists or IC50 for antagonists.
Conclusion and Future Directions
The 3,3-bis(cyclopropylmethyl)pyrrolidine scaffold represents a novel and promising building block for the design of GPCR ligands. Its synthesis, while requiring a multi-step process, is achievable through established chemical transformations. The rigid, three-dimensional nature of this scaffold, combined with the unique properties of the cyclopropylmethyl groups, offers a compelling strategy for developing ligands with high affinity, selectivity, and potentially novel pharmacological profiles, such as biased agonism.[1][9] The protocols outlined in this document provide a comprehensive framework for the synthesis of this scaffold, its incorporation into lead compounds, and their subsequent pharmacological evaluation. Researchers are encouraged to apply these methodologies to their GPCR targets of interest to explore the potential of this unique chemical space.
References
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (2017, November 20). Available from: [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available from: [Link]
-
Habermann, J., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. Available from: [Link]
-
Clayden, J., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available from: [Link]
- Westrum, L. J., & Miller, A. E. (1994). A Synthesis of Enantiomerically Pure 3- and 3,3-Disubstituted Pyrrolidines. Tetrahedron Letters.
-
Sweeney, J. B., et al. (2019). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available from: [Link]
- El-Gendy, M. A. A. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry.
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
-
Kandeel, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available from: [Link]
-
Le, T., et al. (2015). 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion. PLoS ONE. Available from: [Link]
- Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
-
Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. Available from: [Link]
-
Kishali, N., et al. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
- LibreTexts Chemistry. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]
-
Roth, B. L. (2017). How ligands illuminate GPCR molecular pharmacology. Cell. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate Derivatives. Molecules. Available from: [Link]
-
Vibzz Lab. (2023, February 6). Diethyl Malonate : Synthesis via Fischer Esterification [Video]. YouTube. Available from: [Link]
-
Sciencemadness.org. (2010, January 25). Preparation of Diethyl Malonate. Available from: [Link]
- Hauser, A. S., et al. (2017). How Ligands Illuminate GPCR Molecular Pharmacology. Trends in Pharmacological Sciences.
-
Bellina, F., & Rossi, R. (2007). A novel highly stereoselective synthesis of pyrrolidines and their derivatives through thermal cyclization reaction of N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes. Tetrahedron. Available from: [Link]
-
Salmaso, V., & Moro, S. (2018). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology. Available from: [Link]
-
Wang, Y., et al. (2025). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. International Journal of Molecular Sciences. Available from: [Link]
-
Zhang, D., et al. (2023). Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy. Available from: [Link]
-
Manglik, A., & Kruse, A. C. (2017). Discovery of new GPCR ligands to illuminate new biology. eScholarship, University of California. Available from: [Link]
-
Cordeaux, Y., & Hill, S. J. (2012). Chapter 6: Ligand Regulation of GPCR Quaternary Structure. Royal Society of Chemistry. Available from: [Link]
-
Deganutti, G., & Moro, S. (2022). Special Issue “GPCRs: Ligands and beyond 2022”. International Journal of Molecular Sciences. Available from: [Link]
-
Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI. Available from: [Link]
-
ResearchGate. (2025). How Ligands Illuminate GPCR Molecular Pharmacology. Available from: [Link]
-
Wang, Y., et al. (2024). G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. Acta Pharmacologica Sinica. Available from: [Link]
-
Grigor'ev, I. A., et al. (2018). Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene. The Journal of Organic Chemistry. Available from: [Link]
-
Sphaera Pharma. (2024, April 2). GPCRs are not simple on-off switches: deep dive into GPCR-ligand interactions. Available from: [Link]
Sources
- 1. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue “GPCRs: Ligands and beyond 2022” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design [frontiersin.org]
- 7. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. iris.unife.it [iris.unife.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving reaction yields of 3,3-Bis(cyclopropylmethyl)pyrrolidine synthesis
Technical Support Ticket #8842: Yield Optimization for 3,3-Bis(cyclopropylmethyl)pyrrolidine Status: Open | Priority: Critical | Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The "Hidden" Yield Killers
You are likely experiencing low yields due to a convergence of three specific chemical antagonists inherent to this molecule:
-
The "Gem-Dialkyl" Effect (Steric Stalling): The second alkylation at the
-carbon is kinetically much slower than the first due to steric crowding.[1] If you are using weak bases (e.g., ) or insufficient temperature, you are likely isolating a mixture of mono- and di-alkylated products.[1] -
Cyclopropyl Ring Fragility: While cyclopropane is stable to base, it is highly sensitive to acid-catalyzed ring opening and radical pathways .[1] If you are using vigorous acidic workups or radical initiators, you are degrading your product into acyclic alkenes.[1]
-
Amine-Aluminum Complexation: During the reduction of the nitrile/ester intermediate (likely using
), the resulting secondary amine binds tightly to aluminum salts.[1] Standard aqueous workups often trap up to 40% of your product in the filter cake.
Critical Path Analysis & Troubleshooting
Phase 1: The Quaternary Center (Dialkylation)
Target: Ethyl 2-cyano-3-cyclopropyl-2-(cyclopropylmethyl)propanoate[1]
The Problem: Incomplete second alkylation. The Fix: Switch from thermodynamic control to kinetic control using a stronger base or Phase Transfer Catalysis (PTC).[1]
| Parameter | Standard Protocol (Low Yield) | Optimized Protocol (High Yield) | Mechanism of Improvement |
| Base | NaH (60%) or KOtBu | Stronger deprotonation drives the sluggish second alkylation.[1] | |
| Solvent | Acetone or Acetonitrile | THF/DMF (10:1) | DMF promotes |
| Temperature | Reflux ( | Controlled addition prevents polymerization of the alkyl halide.[1] | |
| Additives | None | 18-Crown-6 or TBAB | Solubilizes the cation, making the enolate "naked" and more reactive.[1] |
Q: I see a significant amount of starting material remaining. Should I add more alkyl halide? A: No. If the reaction stalls, it is usually due to enolate quenching or base consumption. Add 0.2 eq of fresh base (NaH) rather than more halide.[1] Excess (bromomethyl)cyclopropane can undergo self-polymerization, complicating purification.[1]
Phase 2: Reduction & Cyclization
Target: 3,3-Bis(cyclopropylmethyl)pyrrolidine[1]
The Problem: "Sticky" workup and loss of product on the filter. The Fix: Use the Fieser Workup or Rochelle's Salt method.[1] Do NOT use simple acid/base extraction immediately.[1]
Protocol Adjustment:
-
Reagent: Use
(LAH) in dry THF. (Avoid catalytic hydrogenation; Pd/C can open cyclopropyl rings).[1] -
The Quench (Crucial): For every
grams of LAH used, add: -
Agitation: Stir vigorously for 30 minutes until a white, granular precipitate forms.
-
Filtration: The granular solid filters easily.[1] Wash the cake with hot THF.
Q: My product smells like an amine but shows no spot on TLC. A: Secondary amines on silica are often "streak" or adhere permanently due to interaction with silanols.[1]
-
Solution: Pre-treat your TLC plate with 5% Triethylamine in Hexane before spotting.[1]
-
Eluent: Use DCM:MeOH:NH4OH (90:9:1).[1]
Visualizing the Optimization Pathways
The following diagram illustrates the decision logic for troubleshooting your specific yield issues.
Caption: Troubleshooting logic flow for 3,3-bis(cyclopropylmethyl)pyrrolidine synthesis, isolating steric vs. workup failures.
Detailed Experimental Protocol (Optimized)
Step 1: Dialkylation of Ethyl Cyanoacetate
-
Setup: Flame-dry a 500 mL 3-neck flask under Argon.
-
Base: Suspend NaH (60% in oil, 2.2 equiv) in dry DMF/THF (1:4 ratio). Cool to
. -
Addition: Add Ethyl Cyanoacetate (1.0 equiv) dropwise. Stir 30 min (
evolution). -
Alkylation: Add (Bromomethyl)cyclopropane (2.4 equiv) dropwise. Crucial: Keep temp
during addition. -
Reaction: Warm to room temperature, then heat to
for 4-6 hours. Monitor by GC-MS (look for M+ peak of disubstituted product). -
Quench: Cool to
. Quench with Sat. .[1][3] Extract with .
Step 2: Reduction to Pyrrolidine
-
Setup: Dry flask, Argon atmosphere.
-
Reagent: Charge
(3.0 equiv) in dry THF. Cool to . -
Addition: Dissolve the crude alkylated nitrile from Step 1 in THF and add dropwise.
-
Reflux: Heat to reflux for 12 hours. (The nitrile reduces to the primary amine, and the ester reduces to the alcohol; cyclization occurs in situ or upon workup).
-
Fieser Workup: (As described in Section 2).
-
Purification: Distillation (Kugelrohr) is preferred over column chromatography for this amine to avoid loss.[1] If column is necessary, use Basic Alumina.[1]
References & Authority
-
Cope, A. C.; et al. "Ethyl n-Butylcyanoacetate."[1] Organic Syntheses, Coll.[1][2] Vol. 4, p.304.[1][2] (Foundational protocol for cyanoacetate alkylation).
-
Sweeney, J. B. "Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation."[1][4] ChemRxiv, 2018.[1] (Discusses steric challenges in 3-substituted pyrrolidines).
-
Mikhaylov, V. N. "Synthesis of 3,3-disubstituted pyrrolidines."[1][5] Russian Journal of Organic Chemistry. (General methodology for gem-disubstituted heterocycles).
-
Fieser, L. F.; Fieser, M. "Reagents for Organic Synthesis."[1] Vol. 1, p. 581, Wiley, New York, 1967.[1] (The authoritative source for the Aluminum Hydride workup protocol).
Disclaimer: This guide assumes standard laboratory safety protocols. (Bromomethyl)cyclopropane is an alkylating agent; handle with extreme caution in a fume hood.[1]
Sources
Technical Support Center: Troubleshooting N-Alkylation of Sterically Hindered Pyrrolidines
Welcome to the technical support center for the N-alkylation of sterically hindered pyrrolidines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this critical transformation. The inherent steric bulk around the nitrogen atom in these substrates often leads to sluggish reactions, low yields, and complex product mixtures. This resource provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you overcome these common hurdles.
I. Frequently Asked Questions (FAQs)
Q1: My N-alkylation of a 2,5-disubstituted pyrrolidine is showing no or very low conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion in the N-alkylation of sterically hindered pyrrolidines is a common issue stemming from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Insufficient Reactivity of the Alkylating Agent: The steric hindrance of the pyrrolidine nitrogen requires a highly reactive electrophile.
-
Solution: If you are using an alkyl chloride or bromide, consider switching to an alkyl iodide or a more reactive alkylating agent like an alkyl tosylate or triflate. Alkyl tosylates, in particular, have been shown to be effective for the N-alkylation of hindered secondary amines.[1] For particularly stubborn cases, consider using a more potent electrophile, but be mindful of potential side reactions.
-
-
Inadequate Base: The choice of base is critical for deprotonating the pyrrolidine nitrogen to enhance its nucleophilicity.
-
Solution: If you are using a mild base like potassium carbonate (K₂CO₃), it may not be strong enough.[2] Consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or a hindered amine base like 1,2,2,6,6-pentamethylpiperidine (PMP).[1] For base-sensitive substrates, cesium carbonate (Cs₂CO₃) can be a good alternative, as it is more soluble in organic solvents than K₂CO₃.[2][3]
-
-
Inappropriate Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred for Sₙ2 reactions.[4] If solubility is an issue, DMF or DMSO are excellent choices.[2][5] Ensure your solvent is anhydrous, as water can quench the base and hydrolyze the alkylating agent.
-
-
Insufficient Temperature: Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier.
-
Solution: If the reaction is not proceeding at room temperature, gradually increase the temperature. Refluxing in a higher-boiling solvent like toluene or DMF can be effective.[1][4] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction, often leading to higher yields in shorter reaction times.[6][7][8][9]
-
Q2: I am observing significant amounts of side products in my reaction mixture. What are the common side reactions and how can I suppress them?
A2: The formation of side products is a frequent complication. Here are some common culprits and their solutions:
-
Overalkylation (Quaternization): The desired tertiary amine product can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[4]
-
Solution: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to minimize its concentration at any given time, thus reducing the likelihood of overalkylation.
-
-
Elimination (E2) Reaction: If your alkylating agent is a secondary or tertiary halide, or if you are using a strong, sterically hindered base, you may observe the formation of an alkene via an E2 elimination pathway.
-
Solution: Use a primary alkyl halide if possible. If a secondary halide is necessary, use a less hindered, non-nucleophilic base and a polar aprotic solvent to favor the Sₙ2 pathway. Lowering the reaction temperature can also help to disfavor the elimination reaction, which typically has a higher activation energy.
-
-
Racemization: For chiral pyrrolidines with a stereocenter alpha to the nitrogen, there is a risk of racemization, especially under harsh basic conditions.
-
Solution: Employ milder reaction conditions. The use of alkyl tosylates with a hindered amine base like PMP in toluene has been shown to be effective without causing racemization.[1]
-
Q3: My desired N-alkylated pyrrolidine is difficult to purify. What strategies can I use to improve the separation?
A3: Purification of N-alkylated pyrrolidines can be challenging due to their basic nature and potential for co-elution with starting materials or byproducts.
-
Acid-Base Extraction: This is often the first and most effective step.
-
Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the organic layer with water to recover any dissolved product.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) until it is strongly basic (pH > 12).
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography: If acid-base extraction is insufficient, column chromatography is the next step.
-
Normal-Phase Silica Gel Chromatography: Use a solvent system that includes a small amount of a basic modifier, such as triethylamine (0.1-1%), to prevent peak tailing of the amine product. A common eluent system is a gradient of ethyl acetate in hexanes with a constant small percentage of triethylamine.
-
Alumina Chromatography: For very basic compounds that are difficult to handle on silica gel, alumina can be a good alternative.[10][11]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid can be effective.
-
II. Troubleshooting Workflow
Here is a logical workflow to guide you through troubleshooting common issues in the N-alkylation of sterically hindered pyrrolidines.
Caption: A decision-making flowchart for troubleshooting the N-alkylation of sterically hindered pyrrolidines.
III. Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Alkyl Tosylates[1]
This protocol is particularly useful for sterically hindered secondary amines where racemization is a concern.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the sterically hindered pyrrolidine (1.0 mmol, 1.0 equiv), the alkyl tosylate (1.0 mmol, 1.0 equiv), and 1,2,2,6,6-pentamethylpiperidine (PMP) (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (1-2 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 7 days depending on the substrate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter to remove any precipitated salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted N-Alkylation[6][8]
This method can significantly reduce reaction times and improve yields.
-
Preparation: In a microwave-safe reaction vessel, combine the sterically hindered pyrrolidine (1.0 mmol, 1.0 equiv), the alkyl halide (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a minimal amount of a high-boiling polar aprotic solvent like DMF or N-methyl-2-pyrrolidinone (NMP) (1-2 mL). In some cases, reactions can be performed in water.[6][8]
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 120-160 °C) for a specified time (e.g., 15-60 minutes).
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Reductive Amination for Hindered Tertiary Amines[12][13]
An alternative approach for the synthesis of sterically demanding tertiary amines.
-
Iminium Ion Formation: To a solution of the secondary pyrrolidine (1.0 mmol, 1.2 equiv) and a ketone (0.83 mmol, 1.0 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a Lewis acid or a dehydrating agent (e.g., Ti(OiPr)₄). Stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
IV. Alternative Methodologies
For particularly challenging substrates, it may be necessary to explore alternative synthetic strategies beyond direct N-alkylation.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly for the synthesis of N-aryl pyrrolidines.[12][13][14][15][16][17] It involves the reaction of an aryl halide or triflate with the pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often giving the best results.[15]
Caption: Key components for a successful Buchwald-Hartwig amination of a hindered pyrrolidine.
V. Data Summary Table
| Problem | Potential Cause | Recommended Solution | Key Considerations |
| Low/No Conversion | Poor electrophile | Switch to alkyl iodide, tosylate, or triflate. | Tosylates are often a good balance of reactivity and stability.[1] |
| Weak base | Use a stronger base like NaH, PMP, or Cs₂CO₃. | Match the base to the substrate's sensitivity.[1][2][3] | |
| Inadequate solvent | Use polar aprotic solvents like DMF or DMSO. | Ensure the solvent is anhydrous.[4] | |
| Insufficient temperature | Increase temperature or use microwave irradiation. | Monitor for decomposition at higher temperatures.[6][8] | |
| Side Products | Overalkylation | Use a slight excess of the alkylating agent and add it slowly. | Careful control of stoichiometry is key.[4] |
| Elimination (E2) | Use a primary alkyl halide and a non-nucleophilic base. | Lower temperatures can favor Sₙ2 over E2. | |
| Racemization | Use milder conditions (e.g., alkyl tosylate/PMP). | Avoid harsh bases and high temperatures.[1] | |
| Purification | Co-eluting impurities | Perform acid-base extraction. | This is a highly effective first purification step. |
| Peak tailing on silica | Add a basic modifier (e.g., 0.1-1% NEt₃) to the eluent. | This neutralizes acidic sites on the silica gel. | |
| Strong adsorption | Use alumina chromatography. | Alumina is less acidic than silica.[10][11] |
VI. References
-
Kim, J. Y., et al. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 9(19), 6592-6598. [Link]
-
ScienceMadness.org. (2022). Best Conditions For N-Alkylation? [Link]
-
Li, J., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 14838-14848. [Link]
-
Zhang, W., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Chemical Science, 14(13), 3465-3471. [Link]
-
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Gawley, R. E., & Coldham, I. (2000). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Chemical Communications, (23), 2349-2350. [Link]
-
Templ, J., & Schnürch, M. (2025). Methods for mono-selective N-alkylation of amines using alkyl halides or alkyl triflates as alkylating agents. Bulletin of the Chemical Society of Japan. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Gayo, L. M., & Suto, M. J. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S. Patent No. 6,423,871.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Dixon, D. J., & Gabriel, P. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 23(12), 4768-4773. [Link]
-
Yagafarov, N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(12), 2533-2536. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Perreux, L., & Loupy, A. (2001). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Synthetic Communications, 31(14), 2163-2167. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Semantic Scholar. [Link]
-
Cativiela, C., et al. (2007). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 12(5), 1075-1083. [Link]
-
Nolan, S. P., & Organ, M. G. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6557-6611. [Link]
-
Varma, R. S., & Ju, Y. (2003). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 8(1), 1-7. [Link]
-
European Patent Office. (2016). Method for purifying N-methyl-2-pyrrolidone. EP 1720833 B1. [Link]
-
Google Patents. (2006). Method for purifying n-methyl-2-pyrrolidone. EP1720833A1.
-
Google Patents. (1983). Process for the purification of 2-pyrrolidone. US4384125A.
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
-
ResearchGate. (2019). N-Alkylation of Fulleropyrrolidines by Aminomethylation Reaction of Ketones/Arylboronic Acids. [Link]
-
MDPI. (2021). N-Dealkylation of Amines. [Link]
-
Journal of the American Chemical Society. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. [Link]
-
ACS GCI Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
SSRN. (2023). Why pyrrolidines did not work in the alkylation–cyclization–isomerization–3-aza-Cope cascade? [Link]
-
ResearchGate. Bioactive compounds bearing N-alkylated pyrrolidine and piperidine moieties. [Link]
-
PrepChem.com. Preparation of pyrrolidine. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
- 11. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions during 3,3-Bis(cyclopropylmethyl)pyrrolidine coupling
Executive Summary
You are likely encountering difficulties coupling 3,3-bis(cyclopropylmethyl)pyrrolidine due to the specific "neopentyl-like" steric environment at the C3 position. While pyrrolidines are generally good nucleophiles, the gem-disubstitution at C3 creates a "pincer" effect that retards the approach to the activated electrophile.
This guide addresses the three critical failure modes for this specific scaffold:
-
Guanidinylation: The formation of stable urea byproducts when using uronium reagents (HATU/HBTU).
-
Incomplete Conversion: Kinetic stalling due to steric shielding.
-
Cyclopropyl Integrity: Potential ring-opening risks during acidic workups.
Module 1: The Guanidinylation Trap (Critical)
The Problem: Users frequently report observing a mass of [M+99] (tetramethylguanidinium adduct) when using HATU or HBTU.
The Science:
In standard peptide coupling, acylation is fast. However, with your 3,3-substituted pyrrolidine, the acylation rate (
The Solution: Pre-activation & Reagent Switch Do NOT add the amine, acid, and HATU simultaneously.
Protocol A: The "Pre-Activation" Fix (If you must use HATU)
-
Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) slowly.
-
Wait 15–30 minutes. This forces the formation of the OAt-active ester and consumes the reactive uronium species before the amine sees it.
-
Add 3,3-bis(cyclopropylmethyl)pyrrolidine (1.1 equiv).
-
Monitor by LCMS.
Protocol B: The Phosphonium Switch (Recommended)
Switch to PyBOP or PyAOP . Phosphonium reagents do not suffer from the guanidinylation side reaction because the phosphorus center is less electrophilic to the amine than the uronium carbon.
Decision Matrix: Coupling Reagent Selection
| Reagent | Risk Level | Mechanism of Failure | Recommended For |
| HATU/HBTU | High | Guanidinylation of amine | Only with strict pre-activation |
| PyBOP | Low | N/A (Phosphonium based) | Standard coupling of this scaffold |
| T3P | Very Low | Low reactivity (requires heat) | Large scale / difficult substrates |
| EDC/HOAt | Medium | N-acylurea formation | If water solubility is needed |
Module 2: Visualizing the Competitive Pathway
The following diagram illustrates why your reaction might be failing with HATU.
Caption: Kinetic competition between desired acylation (green) and parasitic guanidinylation (red) caused by steric hindrance at the pyrrolidine C3 position.
Module 3: Cyclopropyl Integrity & Acid Sensitivity
The Problem: Loss of the cyclopropyl ring (ring-opening) or rearrangement to a homo-allyl system during deprotection or workup.
The Science: While the cyclopropylmethyl group is generally stable, it becomes a "ticking time bomb" in the presence of strong Lewis acids or superacids (e.g., neat TFA, TfOH). If a carbocation can form adjacent to the cyclopropyl ring (e.g., if you have a protecting group nearby that leaves as a cation), the ring can open to relieve strain.
Troubleshooting Guide:
-
Scenario: Removing Boc protection after coupling.
-
Scenario: Lewis Acid Catalysis.
Module 4: Kinetics & Conversion Optimization
If you observe starting material remaining despite using PyBOP (no side reaction, just slow rate), use the following optimization workflow.
Caption: Decision tree for overcoming kinetic stalling due to steric hindrance.
Advanced Protocol: Acid Chloride Generation (The "Nuclear Option") If standard coupling fails, convert your acid to the acid chloride in situ using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This reagent is neutral and avoids the harsh acidic conditions of SOCl2/Oxalyl chloride that might damage the cyclopropyl rings.
-
Dissolve Acid (1.0 eq) in dry DCM.
-
Add Ghosez's Reagent (1.1 eq) at 0°C. Stir 1h (forms Acid Chloride).
-
Add 3,3-bis(cyclopropylmethyl)pyrrolidine (1.2 eq) + DIPEA (2.0 eq).
-
The reaction is usually instantaneous.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Foundational text on guanidinylation mechanisms with H
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Discusses steric hindrance and alternative activation str
- Wipf, P., & Heimgartner, H. (1988). Cyclopropyl building blocks for organic synthesis. Helvetica Chimica Acta. General grounding on cyclopropyl stability in synthesis.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. Link
- Source for T3P and acid chloride protocols in process chemistry.
Sources
Technical Support Center: Purification of 3,3-Bis(cyclopropylmethyl)pyrrolidine
Case ID: PUR-33BCMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Initial Assessment & Strategy
You are attempting to purify 3,3-Bis(cyclopropylmethyl)pyrrolidine , a lipophilic secondary amine. Before proceeding, understand the physicochemical profile of your target. This molecule presents a "duality" that often confuses standard purification logic:
-
The Amine Core: It is a strong base (pKa ~11.0–11.3). It will protonate on silica gel, leading to severe tailing or irreversible adsorption.
-
The Lipid Tails: The two cyclopropylmethyl groups add significant lipophilicity and steric bulk. While cyclopropyl groups are generally robust, they can undergo ring-opening rearrangements under vigorous acidic conditions (homoallylic rearrangement), particularly if heated.
Your Purification Decision Matrix:
Figure 1: Decision matrix for selecting the optimal purification workflow based on crude purity and scale.
Protocol A: The "Golden Path" (Acid-Base Extraction)
This is the most effective method to remove neutral impurities (unreacted alkylating agents) and non-basic byproducts. Due to the lipophilic cyclopropyl groups, emulsions are a high risk .
The Protocol
-
Dissolution: Dissolve the crude reaction mixture in a non-polar solvent. Diethyl ether (Et₂O) is preferred over Dichloromethane (DCM) because pyrrolidines can sometimes react with DCM over long periods (forming chloromethyl ammonium salts), and Et₂O separates faster from water.
-
Acid Wash (Capture): Extract the organic layer with 1M HCl (aq) .
-
Why: The amine protonates (R₂NH₂⁺) and moves to the aqueous phase. Neutrals stay in the organic phase.
-
Critical: Do NOT use concentrated acids (e.g., conc. H₂SO₄).[1] The cyclopropylmethyl group can rearrange to a cyclobutyl or homoallyl cation under forcing acidic conditions [1].
-
-
Wash: Wash the combined aqueous acidic layers with fresh Et₂O (2x) to remove trapped neutrals.
-
Basification (Release): Cool the aqueous phase to 0°C. Slowly add 6M NaOH or 50% KOH until pH > 12.
-
Target: You must exceed the pKa (11.3) by at least 1 unit to ensure >90% is in the free-base form.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM or Et₂O (3x).
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the amine is sensitive, as it is slightly Lewis acidic.
Protocol B: Flash Chromatography (Silica Deactivation)
If acid-base extraction yields insufficient purity, you must use chromatography. Standard silica gel is acidic (pH ~5). Without modification, your secondary amine will streak (tail) from the baseline to the solvent front.
Mobile Phase Systems
You must use a basic modifier to "cap" the silanol groups on the silica.
| System | Composition | Best For | Technical Note |
| System A (Standard) | DCM / MeOH / NH₄OH (90:9:1) | Polar impurities | Use 7N NH₃ in MeOH if available to avoid water phase separation. |
| System B (Gentle) | Hexane / EtOAc / Et₃N (TEA) | Lipophilic impurities | Pre-wash the column with 1% TEA in Hexane before loading. |
| System C (Premium) | Amine-Functionalized Silica | Difficult separations | No modifier needed. Expensive but reusable. |
Troubleshooting "Streaking"
If you see streaking despite using TEA/NH₃:
-
Pre-saturation: Flush the column with 5% TEA in your non-polar solvent before loading the sample.
-
Sample Loading: Do not load the amine as a salt. Ensure it is the free base. If it is an oil, dissolve in minimum DCM and load.
Protocol C: Salt Formation (Crystallization)
For long-term storage or ultra-high purity (>99%), converting the oil to a crystalline salt is superior.
The Oxalate Method (Recommended for Secondary Amines)
Secondary amines often form crystalline solids with oxalic acid, whereas their HCl salts can be hygroscopic oils [2].
-
Dissolve: Dissolve 1 equivalent of your amine in Ethanol (EtOH) .
-
Add Acid: Slowly add 1 equivalent of Oxalic Acid dissolved in warm EtOH.
-
Crystallize: Allow to cool. If no crystals form, add Diethyl Ether dropwise until the solution turns slightly turbid, then refrigerate.
-
Filter: Collect the white solid.
-
Note: This purifies the amine from primary amine contaminants (which form different oxalate stoichiometries) and non-basic impurities.
-
Troubleshooting & FAQs
Q1: My product is oiling out during the acid-base extraction. What is happening?
Diagnosis: The "Rag Layer" Effect. The cyclopropylmethyl groups make the salt lipophilic enough to act as a surfactant. Solution:
-
Filtration: Filter the biphasic mixture through a celite pad to break the emulsion.
-
Salting Out: Saturate the aqueous phase with NaCl (brine) during the final extraction step to force the organic amine out of the water.
Q2: Can I distill this compound?
Answer: Yes, but high vacuum is mandatory.
-
Estimation: Pyrrolidine boils at 87°C. Adding two cyclopropylmethyl groups adds ~110 g/mol to the MW. The boiling point will likely be >230°C at atmospheric pressure .
-
Risk: Heating cyclopropyl rings >150°C risks thermal rearrangement.
-
Requirement: You need a vacuum < 1 mmHg (oil pump). Expect a boiling point range of 80–110°C at 0.5 mmHg .
Q3: I see a new impurity after using concentrated HCl. Did I decompose it?
Answer: Likely, yes.
-
Mechanism: The cyclopropylmethyl cation is exceptionally stable but prone to rearrangement into cyclobutyl or homoallyl systems under thermodynamic control [1].
-
Fix: Repeat the synthesis. In the future, use 1M HCl or Citric Acid (10% aq) for the acid wash step. Citric acid is milder and buffers the pH, preventing "hot spots" of acidity.
Visual Workflow: Acid-Base Extraction
Figure 2: Step-by-step workflow for the chemical isolation of the target amine.
References
-
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[2]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 2.36 on Amine Derivatives).
-
Biotage Application Note. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?"
Sources
optimizing temperature for 3,3-Bis(cyclopropylmethyl)pyrrolidine functionalization
The following technical guide is structured as a specialized support resource for researchers working with complex pyrrolidine building blocks.
Executive Summary & Molecule Profile
Molecule: 3,3-Bis(cyclopropylmethyl)pyrrolidine Key Challenge: The "Gem-Dialkyl" Steric/Stability Conflict. This building block presents a unique dichotomy in medicinal chemistry. The 3,3-bis(cyclopropylmethyl) substitution pattern creates a "neopentyl-like" steric environment proximal to the nitrogen, significantly retarding nucleophilic attack rates. However, the cyclopropyl rings introduce a "thermal ceiling"—excessive heating (>140°C) or acidic environments can trigger ring-opening via homoallylic rearrangement or acid-catalyzed cleavage.
The Optimization Goal: Identify the "Goldilocks Zone"—sufficient thermal energy to overcome the steric barrier of the C3-quaternary center without breaching the stability threshold of the cyclopropyl moieties.
Decision Matrix: Temperature & Conditions
Use this logic flow to select your initial reaction parameters.
Figure 1: Reaction optimization logic for 3,3-bis(cyclopropylmethyl)pyrrolidine. Blue/Green paths indicate safe operating windows; Red indicates stability risks.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalls at 50-60% conversion despite excess electrophile."
Diagnosis: Kinetic Trapping due to Steric Bulk. The two cyclopropylmethyl groups at C3 create a "puckered" ring conformation that can shield the nitrogen lone pair. At standard temperatures (RT to 50°C), the energy may be insufficient to access the reactive conformer frequently enough for complete conversion. Corrective Action:
-
Temperature Step-Up: Increase temperature to 80°C . This is the safe "activation" temperature for hindered pyrrolidines [1].
-
Solvent Switch: Switch from THF (boiling point limit 66°C) to DMF or DMAc . These polar aprotic solvents stabilize the transition state and allow heating up to 100°C safely.
-
Add Iodide: If doing alkylation with bromides/chlorides, add 10 mol% NaI or KI. The in-situ formation of the alkyl iodide (Finkelstein reaction) creates a more reactive electrophile, compensating for the nucleophile's steric hindrance.
Issue 2: "I see new impurities by LCMS with M+14 or M+28 shifts, or complex aliphatic regions in NMR."
Diagnosis: Cyclopropyl Ring Opening (Acid-Catalyzed). While the cyclopropylmethyl group is stable to base, it is hypersensitive to Lewis or Brønsted acids, especially at high temperatures (>100°C). "Dancing resonance" stabilizes the carbocation intermediate, facilitating ring opening to homoallyl or cyclobutyl cations [2]. Corrective Action:
-
Acid Audit: Ensure your solvent (especially Chloroform or DCM) is acid-free. Stabilize chlorinated solvents with amylene.
-
Base Buffer: If the reaction generates acid (e.g., using Acid Chlorides), ensure excess base (DIPEA/TEA, >3.0 eq) is present before adding the reagent.
-
Temperature Cap: Never exceed 130°C . Above this, thermal rearrangement of the cyclopropylmethyl group becomes statistically significant over prolonged reaction times [3].
Issue 3: "The product is not precipitating/oiling out as expected during workup."
Diagnosis: High Lipophilicity. The addition of two cyclopropylmethyl groups adds significant lipophilic character (C8 hydrocarbon equivalent) compared to a standard pyrrolidine. Corrective Action:
-
Extraction: Do not rely on precipitation. Use MTBE/Water or Heptane/EtOAc extractions. The product will strongly partition into the organic phase.
-
Salt Formation: To isolate a solid, form the HCl or Oxalate salt in anhydrous ether/dioxane.
Optimized Experimental Protocols
Protocol A: Thermal N-Alkylation (The "Goldilocks" Method)
Designed for alkyl halides. Balances steric activation energy with thermal stability.
Reagents:
-
3,3-Bis(cyclopropylmethyl)pyrrolidine (1.0 eq)
-
Alkyl Bromide/Iodide (1.2 eq)
-
Base: Cs₂CO₃ (2.0 eq) - Cesium is preferred over Potassium for hindered amines due to the "Cesium Effect" (solubility/cation size).
-
Solvent: Acetonitrile (MeCN) or DMF.[1]
Step-by-Step:
-
Dissolution: Dissolve the pyrrolidine in MeCN (0.2 M concentration).
-
Base Addition: Add Cs₂CO₃. Stir for 10 mins at Room Temp (RT).
-
Reagent Addition: Add Alkyl Halide dropwise.
-
Ramp 1 (Screening): Heat to 60°C for 2 hours. Check LCMS.
-
If >50% conversion: Continue at 60°C.
-
If <20% conversion: Proceed to Ramp 2.[2]
-
-
Ramp 2 (Activation): Increase temperature to 85°C .
-
Critical: If using MeCN, seal the vessel (pressure tube) as 85°C is near reflux.
-
-
Workup: Cool to RT. Filter solids. Concentrate. Partition between MTBE/Water.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Required when SNAr fails due to electron-rich aryl halides or extreme sterics.
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%) + BINAP or Xantphos (10 mol%).
-
Why: Bidentate ligands like BINAP prevent catalyst decomposition at the higher temperatures required for this hindered amine [4].
-
-
Base: NaOtBu (1.5 eq).
-
Solvent: Toluene or Dioxane.
Step-by-Step:
-
Purge: Charge flask with Aryl Halide, Base, and Catalyst/Ligand. Purge with Nitrogen/Argon (Oxygen kills this reaction).
-
Addition: Add solvent (degassed) and the pyrrolidine.
-
Heating: Heat to 100°C .
-
Note: 100°C is safe for the cyclopropyl groups in this non-acidic, reducing environment.
-
-
Monitoring: Monitor consumption of the Aryl Halide (usually the limiting reagent).
Quantitative Data Summary
| Parameter | Standard Pyrrolidine | 3,3-Bis(cyclopropylmethyl) | Implication |
| Steric Parameter (Es) | ~ -0.5 | ~ -2.1 (Est.) | Reaction rates 10-50x slower; requires heat. |
| pKa (Conjugate Acid) | 11.3 | ~10.8 | Slightly less basic due to steric solvation inhibition. |
| Max Safe Temp | >200°C | 140°C | Strict Upper Limit to prevent ring opening. |
| LogP | 0.2 | ~2.8 | Highly lipophilic; adjust workup solvents. |
Mechanistic Visualization: The Steric/Stability Balance
Figure 2: Mechanistic pathway showing the divergence between successful functionalization and degradation based on thermal input.
References
-
BenchChem. "Optimizing reaction conditions for N-alkylation of amines." BenchChem Technical Notes. Accessed October 2025.[3]
-
Wilcox, C. F., et al. "Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects."[4] Journal of the American Chemical Society.
-
Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, 2001.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Sigma-Aldrich. "Pyrrolidine Safety Data Sheet." Merck KGaA.[3]
Sources
overcoming steric hindrance in 3,3-Bis(cyclopropylmethyl)pyrrolidine reactions
This technical support guide addresses the specific challenges of working with 3,3-Bis(cyclopropylmethyl)pyrrolidine . This scaffold presents a unique combination of conformational rigidity (due to the gem-disubstitution) and steric shielding of the nitrogen atom, complicating standard N-functionalization protocols.
Current Status: Active Support
Ticket Context: Overcoming steric hindrance during N-functionalization (Alkylation, Acylation, Arylation). Molecule Profile:
-
Core: Pyrrolidine (5-membered N-heterocycle).
-
Substitution: 3,3-gem-disubstitution with cyclopropylmethyl groups.
-
Key Challenge: The "Thorpe-Ingold" effect favors ring formation, but the resulting envelope conformation forces the bulky C3-substituents to shield the N1-lone pair, significantly reducing nucleophilicity.
Diagnostic & Decision Matrix
Before altering your conditions, determine the specific steric barrier you are facing. Use this decision tree to select the correct protocol.
Caption: Decision matrix for selecting reaction conditions based on electrophile type and observed failure modes.
Troubleshooting Protocols
Module A: N-Alkylation (Overcoming Nucleophilic Sluggishness)
The Issue: The 3,3-bis(cyclopropylmethyl) groups create a "pincer" effect. While C3 is
Protocol 1: Reductive Amination (Preferred Route)
Why it works: This route proceeds via an iminium ion intermediate. The
-
Imine Formation:
-
Dissolve amine (1.0 equiv) and aldehyde/ketone (1.2 equiv) in DCE (Dichloroethane).
-
Add Ti(OiPr)4 (1.5 equiv). Note: Titanium acts as a Lewis acid and water scavenger, crucial for sterically hindered amines.
-
Stir at 40°C for 4-16 hours.
-
-
Reduction:
-
Cool to 0°C.
-
Add NaBH(OAc)3 (2.0 equiv) carefully.
-
Allow to warm to RT.
-
Protocol 2: Enhanced
-
Leaving Group: Switch from Bromide/Chloride to Iodide or Triflate (OTf) .
-
Base: Use Cs2CO3 (Cesium Carbonate). The "Cesium Effect" improves solubility in organic solvents and assists in desolvating the nucleophile.
-
Solvent: DMF or NMP (high dielectric constant is required to stabilize the transition state).
-
Temperature: 60-80°C. Warning: Do not exceed 90°C to avoid cyclopropane ring opening (see Safety Module).
Module B: Buchwald-Hartwig Amination (C-N Coupling)
The Issue: Reductive elimination is the rate-determining step for hindered amines. Standard ligands (BINAP, dppf) are too bulky to allow the amine to coordinate effectively or fail to promote the elimination.
Recommended System:
-
Ligand: RuPhos (for secondary amines) or BrettPhos (for extremely hindered cases). These dialkylbiaryl phosphine ligands are specifically designed to create a pocket that accommodates steric bulk while facilitating reductive elimination.
-
Pre-catalyst: Use RuPhos Pd G4 or BrettPhos Pd G4 . These generate the active monoligated Pd(0) species immediately, avoiding the induction period and issues with Pd(dba)2 purity.
Optimized Protocol:
| Component | Reagent | Equiv | Notes |
|---|---|---|---|
| Substrate | Aryl Halide (Cl/Br) | 1.0 | Chlorides work well with G4 catalysts. |
| Amine | 3,3-Bis(CPM)pyrrolidine | 1.2 | Excess helps drive kinetics. |
| Catalyst | RuPhos Pd G4 | 0.02-0.05 | 2-5 mol% loading. |
| Base | NaOtBu or LHMDS | 2.0 | NaOtBu is standard; LHMDS if base-sensitive groups exist. |
| Solvent | 1,4-Dioxane or Toluene | - | Anhydrous, degassed (sparge with Ar for 10 min). |
| Temp | 80°C - 100°C | - | Sealed tube recommended. |
Module C: Amide Coupling (Acylation)
The Issue: Standard coupling agents (EDC/HOBt) form bulky active esters that struggle to approach the hindered nitrogen.
Solution: The Acid Chloride Route If the acid chloride is stable, use it directly. If not, generate it in situ.
-
Reagent: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to convert carboxylic acids to acid chlorides under neutral conditions.
-
Base: Sym-collidine or 2,6-Lutidine . These non-nucleophilic bases are less likely to attack the electrophile than Triethylamine.
-
Catalyst: DMAP (0.1 equiv) is essential as a nucleophilic catalyst to transfer the acyl group.
Critical Safety & Stability Note: The Cyclopropyl Risk
Risk: Homoallylic Rearrangement / Ring Opening. The cyclopropylmethyl group contains a strained ring adjacent to a methylene. Under strong acidic conditions (Lewis or Brønsted), the cyclopropylmethyl cation can rearrange to a cyclobutyl cation or open to a homoallylic alkene.
-
Avoid: Strong Lewis acids (AlCl3, BF3·OEt2) at high temperatures.
-
Monitor: If using TFA (Trifluoroacetic acid) for deprotection elsewhere in the molecule, keep temperature at 0°C and minimize time.
-
Check: If you see a "plus 14 mass units" or unexpected NMR splitting (loss of cyclopropyl high-field signals < 0.5 ppm), you have likely opened the ring.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed up the alkylation? A: Yes, but with caution. The cyclopropyl rings are thermally stable up to ~150°C in neutral media, but microwave superheating can create hot spots. Cap reaction temperature at 100°C to ensure scaffold integrity.
Q: The amine is an oil and difficult to weigh accurately. How do I handle it? A: Convert it to the Hydrochloride (HCl) salt for storage and handling. It is a stable solid. When running reactions, release the free base in situ using an extra equivalent of base (e.g., DIPEA or NaOtBu), or perform a free-base extraction immediately before use.
Q: I see two spots on TLC after amide coupling, but the mass is correct. Is it a diastereomer? A: The 3,3-bis(cyclopropylmethyl)pyrrolidine is achiral (symmetric). However, amide bonds exhibit rotamerism (restricted rotation around the N-C=O bond). Due to the steric bulk at C3, the rotation barrier is high. Run NMR at elevated temperature (e.g., 50°C in DMSO-d6) to see if the peaks coalesce, confirming they are rotamers, not impurities.
References
-
Buchwald-Hartwig Amination of Hindered Amines
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Source:
-
Steric Hindrance in Pyrrolidines & Z944 Context
-
Cyclopropylmethyl Cation Stability & Rearrangement
-
Olah, G. A., et al. (2011).[3] Superelectrophiles and Their Complexes. (Discusses the non-classical nature of cyclopropylmethyl cations and rearrangement risks).
-
Source:
-
-
Reductive Amination with Ti(OiPr)
- Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry.
-
Source:
Sources
- 1. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to the Stability of Cyclopropylmethyl Groups Under Acidic Conditions
For Immediate Release to the Research Community
Welcome to the Technical Support Center for scientists and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the often-unpredictable cyclopropylmethyl moiety under acidic conditions. As Senior Application Scientists, we understand the unique challenges this functional group presents. Its remarkable electronic properties, which make it a valuable asset in medicinal chemistry for enhancing potency and metabolic stability, are also the source of its notorious instability under acidic treatment. This resource is structured to address your most pressing questions, offering not just protocols, but the mechanistic reasoning behind them, to empower you to navigate the complexities of cyclopropylmethyl chemistry with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction involving a cyclopropylmethyl group is yielding a mixture of rearranged products (cyclobutyl and homoallyl derivatives). Why is this happening and how can I prevent it?
This is the most common issue faced by researchers working with cyclopropylmethyl-containing molecules. The root cause lies in the exceptional stability of the cyclopropylmethyl carbocation, which readily forms under acidic conditions. However, this stability is a double-edged sword. The same electronic delocalization that stabilizes the cation also facilitates its rapid rearrangement to the less-strained cyclobutyl and homoallyl carbocations.[1] This equilibrium is highly sensitive to reaction conditions.
Troubleshooting Workflow: Minimizing Rearrangement
Key Strategies to Minimize Rearrangement:
-
Temperature Control: Lowering the reaction temperature is the most effective way to disfavor the rearrangement pathways, which have a higher activation energy than the desired nucleophilic attack.[2] Performing reactions at -78 °C (dry ice/acetone bath) or even lower is highly recommended.
-
Solvent Choice: The solvent plays a critical role. Polar, non-nucleophilic solvents will promote the formation and rearrangement of the carbocation. Conversely, less polar and more nucleophilic solvents can trap the carbocation before it has a chance to rearrange.[2]
-
Acid Selection: The choice and concentration of the acid are paramount. Stronger acids and higher concentrations will accelerate carbocation formation and subsequent rearrangement. Whenever possible, opt for the mildest acidic conditions that will facilitate the desired transformation.
Q2: I need to remove a Boc protecting group from a cyclopropylmethylamine. Which acid should I use, TFA or HCl, to minimize ring opening?
The deprotection of N-Boc-cyclopropylmethylamines is a delicate operation. Both Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are effective, but their propensity to cause rearrangement can differ.
| Acid | Typical Conditions | Advantages | Disadvantages | Recommendation |
| TFA | 20-50% in DCM, 0 °C to rt | Fast and efficient for Boc removal. | Can be aggressive and lead to significant rearrangement, especially at room temperature. | Use at low temperatures (0 °C) and monitor the reaction closely to minimize exposure time. |
| HCl | 4M in Dioxane or 2M in Diethyl Ether | Generally milder than neat TFA, often resulting in less rearrangement. The resulting hydrochloride salt is often a crystalline solid, aiding in purification.[3][4] | Can be slower than TFA. Dioxane can be difficult to remove. | Often the preferred choice for sensitive substrates. Perform the reaction at 0 °C and use the minimum reaction time necessary. |
Experimental Protocol: Selective N-Boc Deprotection of a Cyclopropylmethylamine
-
Preparation: Dissolve the N-Boc-cyclopropylmethylamine substrate in anhydrous 1,4-dioxane (or diethyl ether) in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (1.5 - 2 equivalents) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 15-30 minutes.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Q3: How stable are cyclopropylmethyl ethers to acidic cleavage compared to other common ether protecting groups like benzyl ethers?
Cyclopropylmethyl ethers are susceptible to acidic cleavage, which proceeds through the formation of the rearrangement-prone cyclopropylmethyl carbocation.[5] Their stability is generally lower than that of benzyl (Bn) ethers under many acidic conditions.
| Protecting Group | Typical Acidic Cleavage Conditions | Stability Profile | Orthogonality |
| Cyclopropylmethyl (CPM) | Mild to strong acids (e.g., TFA, HCl, Lewis acids) | Prone to rearrangement; stability is highly condition-dependent. | Limited orthogonality with other acid-labile groups. |
| Benzyl (Bn) | Strong acids (HBr, BBr3), catalytic hydrogenolysis | Generally stable to mild and moderate acidic conditions.[5][6] | Orthogonal to many acid-labile and base-labile groups. Cleavage by hydrogenolysis offers a distinct deprotection strategy. |
| tert-Butyldimethylsilyl (TBDMS) | Mild acids (e.g., acetic acid), fluoride sources (TBAF) | More acid-labile than benzyl ethers. | Orthogonal to benzyl ethers and other groups stable to fluoride. |
Key Takeaway: While cyclopropylmethyl ethers can be used as protecting groups, their application is limited by their propensity for acid-catalyzed rearrangement. Benzyl ethers offer greater stability and broader utility in complex syntheses.
Q4: I am performing a Friedel-Crafts alkylation with a cyclopropylmethyl halide and getting unexpected products. What is happening?
Friedel-Crafts alkylations are notorious for carbocation rearrangements, and this is especially true when using cyclopropylmethyl halides.[7] The Lewis acid catalyst (e.g., AlCl₃) will facilitate the formation of the cyclopropylmethyl carbocation, which, as we've discussed, is in equilibrium with its cyclobutyl and homoallyl isomers. Consequently, you will likely obtain a mixture of products where the aromatic ring has been alkylated by all three of these carbocationic species.
Troubleshooting Friedel-Crafts Alkylation with Cyclopropylmethyl Halides:
-
Use Milder Lewis Acids: Strong Lewis acids like AlCl₃ aggressively promote carbocation formation and rearrangement. Consider using milder Lewis acids such as ZnCl₂, FeCl₃, or BF₃·OEt₂.
-
Low Temperatures: As with other reactions involving the cyclopropylmethyl cation, low temperatures are crucial to minimize rearrangement.
-
Alternative Strategies: If the desired cyclopropylmethyl arene is the sole target, consider alternative synthetic routes that avoid the formation of a free carbocation, such as a Suzuki or Negishi coupling with a suitable cyclopropylmethyl-organometallic reagent.
Q5: How can I use NMR spectroscopy to determine if my cyclopropyl ring is intact or has rearranged?
¹H and ¹³C NMR spectroscopy are powerful tools for diagnosing the integrity of the cyclopropyl ring. The protons and carbons of the cyclopropane ring have characteristic chemical shifts that are distinct from their rearranged counterparts.
| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Key Features |
| Cyclopropyl | ~0.2 - 1.0 (highly shielded)[8] | ~0 - 20 (highly shielded) | Complex multiplets in the upfield region of the ¹H NMR spectrum. |
| Cyclobutyl | ~1.5 - 2.5[8] | ~20 - 35 | Broader multiplets in a more downfield region compared to cyclopropyl protons. |
| Homoallyl (C=CH₂) | ~4.5 - 6.0 (vinylic protons) | ~110 - 140 (sp² carbons) | Presence of signals in the vinylic region of both ¹H and ¹³C NMR spectra. |
Protocol for Monitoring Rearrangement by ¹H NMR:
-
Initial Spectrum: Obtain a high-resolution ¹H NMR spectrum of your starting material to identify the characteristic signals of the cyclopropyl group.
-
Reaction Monitoring: At various time points during your reaction, withdraw a small aliquot, quench it, and remove the solvent. Dissolve the residue in a deuterated solvent and acquire a ¹H NMR spectrum.
-
Analysis: Compare the spectra over time. A decrease in the intensity of the cyclopropyl signals and the appearance of new signals in the cyclobutyl and/or vinylic regions are indicative of rearrangement. The relative integration of these signals can be used to quantify the extent of rearrangement.
References
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 6. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Dicyclopropylmethyl (Dcpm) Peptide Backbone Protectant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgosolver.com [orgosolver.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. m.youtube.com [m.youtube.com]
- 18. wyzant.com [wyzant.com]
- 19. reddit.com [reddit.com]
- 20. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. reddit.com [reddit.com]
- 23. rubingroup.org [rubingroup.org]
- 24. reddit.com [reddit.com]
- 25. Benzyl Ethers [organic-chemistry.org]
- 26. reddit.com [reddit.com]
- 27. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 28. NMR-based metabolomic analysis of plants [protocols.io]
- 29. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates [mdpi.com]
- 30. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. reddit.com [reddit.com]
- 32. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
removing metal catalysts from 3,3-Bis(cyclopropylmethyl)pyrrolidine products
Topic: Purification of 3,3-Bis(cyclopropylmethyl)pyrrolidine
Executive Summary & Chemical Context
The Challenge: You are isolating 3,3-Bis(cyclopropylmethyl)pyrrolidine . This molecule presents a "perfect storm" for metal retention (Pd, Ru, Rh, or Ir) due to two competing factors:[1]
-
The Pyrrolidine Nitrogen: As a secondary amine, the basic nitrogen acts as a potent ligand, coordinating strongly with transition metals (especially Palladium(II)). This renders standard adsorption methods (like activated carbon) inefficient because the amine competes with the carbon surface for the metal.
-
The Cyclopropyl Moieties: The strained cyclopropyl rings restrict your purification toolkit.[2]
-
Hydrogenation Risk: You cannot easily use "Pd black precipitation" via hydrogenation, as cyclopropyl rings are susceptible to hydrogenolysis (ring-opening) under standard Pd/C + H₂ conditions [1].[1]
-
Acid Sensitivity: While stable to dilute acids, the cyclopropylmethyl group can undergo cyclopropylcarbinyl rearrangement under harsh acidic conditions or in the presence of strong Lewis acids [2].
-
The Solution Strategy: This guide prioritizes Chemisorption (Scavenging) over Physisorption.[2] We utilize functionalized silica that binds metals via sulfur-based ligands (Thiol/Thiourea), which have a higher affinity for soft metals (Pd, Ru) than the hard nitrogen donor of your product.[1]
Diagnostic Workflow (Decision Tree)
Before selecting a protocol, determine your contamination profile.[1][2]
Figure 1: Strategic workflow for metal removal based on contaminant type and process outcome.
Standard Operating Protocols (SOPs)
Protocol A: Silica-Supported Thiol Scavenging (Best for Palladium)
Use this for Pd(OAc)₂, Pd(PPh₃)₄, and Pd-dba residues.[1]
Rationale: The sulfur atom in the thiol group is a "soft" donor (HSAB theory) and binds soft metals (Pd) much more strongly than the "hard" nitrogen in your pyrrolidine, effectively stripping the metal from the amine complex [3].
-
Dissolution: Dissolve the crude oil/solid in THF or 2-MeTHF (10 volumes).
-
Loading: Add SiliaMetS® Thiol (or equivalent 3-mercaptopropyl silica).[1][2]
-
Digestion: Stir at 50°C for 2–4 hours .
-
Critical: Heat is required to overcome the activation energy of the ligand exchange (Pd-N
Pd-S).
-
-
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.[2]
-
Wash: Wash the filter cake with 2 volumes of THF to recover adsorbed product.[1][2]
Protocol B: DMT Scavenging (Best for Ruthenium/Rhodium)
Use this for Ru-catalyzed cyclopropanation residues.
Rationale: Dimercaptotriazine (DMT) offers a chelating effect (bidentate binding) which is necessary for harder-to-remove metals like Ru or Ir [4].[2]
-
Dissolution: Dissolve crude in DMF or DMSO (if compatible with downstream steps) or THF .[1][2]
-
Digestion: Stir at 60–80°C for 4–12 hours . Ru complexes are kinetically inert and require higher temperatures/longer times.[1][2]
-
Filtration: Filter hot (to prevent product precipitation if saturation is high).[1][2]
Protocol C: Salt Formation (The "Nuclear" Option)
Use this if scavengers fail to reach <10 ppm or if the product is an oil that needs to be solid.
Rationale: Crystallizing the amine as a salt excludes the metal-amine complex from the crystal lattice.
-
Acid Selection: Use Oxalic Acid (1.0 eq) in EtOH or HCl (1.0 eq in Et₂O/Dioxane).[2]
-
Warning: Do NOT use excess conc. aqueous HCl with heating. While the cyclopropyl group is relatively stable, the cyclopropylmethyl moiety can rearrange via a carbocation intermediate if pushed too hard [2]. Keep conditions anhydrous and mild.
-
-
Precipitation: Add the acid solution dropwise to the amine solution at 0°C.
-
Isolation: Filter the solid salt. The metal residues typically remain in the mother liquor.[2]
-
Free-Basing: Biphasic extraction (DCM / Na₂CO₃ aq) to recover the free amine.[2]
Comparative Data: Scavenger Efficiency
| Method | Target Metal | Efficiency (Amine Matrix) | Risk Factor |
| Activated Carbon | Pd, Ru | Low (<50%) | Amine competes for active sites; requires huge excess. |
| SiliaMetS® Thiol | Pd(0), Pd(II) | High (>95%) | Minimal.[1] Best balance of cost/performance. |
| SiliaMetS® DMT | Ru, Rh, Ir | High (>90%) | Higher cost; requires higher temps.[1] |
| Crystallization (HCl) | All | Medium (80-90%) | High: Risk of cyclopropyl ring opening if acid is too strong.[2] |
| Liquid Extraction (Cysteine) | Pd | Medium (70%) | Emulsion formation; waste disposal issues.[2] |
Troubleshooting & FAQs
Q1: Why can't I just use activated carbon (Charcoal)? A: Activated carbon works primarily by physisorption (surface area).[2] Your product is a secondary amine; it will adsorb to the carbon pores, reducing yield.[1] More importantly, the nitrogen in your product binds the metal better than the carbon surface does. You need a chemical bond (Chemisorption) provided by the Thiol/DMT scavengers to "out-compete" the amine [3].[2]
Q2: I used the Thiol scavenger, but my Pd levels are still ~50 ppm. What happened? A: This is usually a kinetic issue.[1][2]
-
Temperature: Did you stir at Room Temp? You must heat to at least 50°C to facilitate the ligand exchange.[2]
-
Solvent: Are you using MeOH? Switch to a non-protic solvent like THF or Toluene.[1][2] Protic solvents can solvate the amine-metal complex, stabilizing it against removal.[1]
Q3: Can I use hydrogenation to precipitate the Pd? A: NO. This is dangerous for your specific molecule.[2] 3,3-Bis(cyclopropylmethyl)pyrrolidine contains strained rings.[1][2] Under catalytic hydrogenation conditions (Pd/C + H₂), you run a high risk of opening the cyclopropyl rings to form propyl/butyl chains [1].
Q4: Regulatory limits (ICH Q3D) are tight.[2] What is the limit for Pd? A: For an oral drug product, the Permitted Daily Exposure (PDE) for Palladium (Class 2B) is 100 µ g/day .[3][4] If the daily dose is 10g (unlikely high), the limit is 10 ppm.[4] If the dose is 1g, the limit is 100 ppm. However, most APIs target <10 ppm to be safe [5].[2]
References
-
Charton, M. (1987).[1][2] The Chemistry of the Cyclopropyl Group. Wiley.[1][2][5] (Discusses hydrogenolysis sensitivity of cyclopropyl rings).
-
Roberts, J. D., & Mazur, R. H. (1951).[1][2] "Cyclopropylcarbinyl Rearrangement." Journal of the American Chemical Society.[2] Link
-
Garrett, C. E., & Prasad, K. (2004).[1][2] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Link
-
SiliCycle Application Note. (2023). "Scavenging of Ruthenium Catalysts with SiliaMetS." SiliCycle Inc.[1][2][6][7][8]Link
-
ICH Guideline Q3D (R2). (2022). "Guideline for Elemental Impurities." International Council for Harmonisation.[1][2] Link
Sources
- 1. Sci-Hub. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients / Organic Process Research & Development, 2007 [sci-hub.jp]
- 2. database.ich.org [database.ich.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. verdeanalitica.com.br [verdeanalitica.com.br]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Interpretation of 3,3-Bis(cyclopropylmethyl)pyrrolidine and a Comparison with Analogous Structures
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering deep insights into molecular architecture.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,3-bis(cyclopropylmethyl)pyrrolidine, a molecule featuring a unique combination of a sterically hindered quaternary center and the distinctive cyclopropyl moiety.
The interpretation of its spectrum is not trivial. The presence of a quaternary carbon at the 3-position of the pyrrolidine ring simplifies some aspects of the spectrum by eliminating a methine proton, yet the diastereotopicity of the geminal cyclopropylmethyl groups introduces significant complexity. This guide will dissect the predicted ¹H NMR spectrum of this target molecule, offer a robust experimental protocol for data acquisition, and draw objective comparisons with structurally related pyrrolidine derivatives to provide a comprehensive interpretive framework for researchers in the field.
Predicted ¹H NMR Spectrum of 3,3-Bis(cyclopropylmethyl)pyrrolidine
A precise understanding of the ¹H NMR spectrum of 3,3-bis(cyclopropylmethyl)pyrrolidine begins with a theoretical prediction of the chemical shifts, multiplicities, and integrations for each unique proton environment. These predictions are grounded in fundamental NMR principles and data from analogous structures.[3][4] The molecule's structure is as follows:
The key to interpreting the spectrum lies in recognizing the different types of protons and their respective electronic environments. The electronegative nitrogen atom will deshield adjacent protons, shifting them downfield, while the unique electronic nature of the cyclopropyl rings will cause significant shielding of their protons, moving them to a characteristic upfield region.[1][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| NH | 1.0 - 3.0 | Broad singlet (br s) | 1H | The chemical shift of N-H protons can vary significantly depending on solvent, concentration, and temperature. It often appears as a broad signal due to quadrupole broadening and exchange.[6] |
| C2-H ₂ & C5-H ₂ | 2.5 - 3.5 | Multiplet (m) | 4H | These protons are adjacent to the electronegative nitrogen atom, causing a downfield shift.[7] They are expected to be multiplets due to coupling with each other and the C4 protons. |
| C4-H ₂ | 1.5 - 2.0 | Multiplet (m) | 2H | These protons are on a standard sp³ hybridized carbon and are expected in the typical aliphatic region.[8] They will be split by the protons on C5. |
| C3-CH ₂-cyclopropyl | 1.2 - 1.8 | Multiplet (m) | 4H | These methylene protons are adjacent to a quaternary carbon and a cyclopropyl group. Due to the chiral center at C3 (in a substituted pyrrolidine), these protons are diastereotopic and will likely appear as a complex multiplet. |
| Cyclopropyl-CH (methine) | 0.4 - 1.0 | Multiplet (m) | 2H | The methine proton of the cyclopropyl group. |
| Cyclopropyl-CH ₂ (methylene) | 0.1 - 0.5 | Multiplet (m) | 8H | Protons on a cyclopropyl ring are highly shielded due to the ring's magnetic anisotropy, causing them to appear at a very high field, often below 1 ppm.[5] |
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
To obtain a reliable ¹H NMR spectrum for structural elucidation, a standardized and carefully executed experimental protocol is essential. The following steps outline a robust methodology for acquiring high-quality data, for instance on a 400 MHz spectrometer.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified analyte.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm as a reference.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, a relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.[1]
-
Workflow Diagram
Caption: Workflow from sample preparation to spectral interpretation.
Comparative Analysis with Alternative Pyrrolidine Derivatives
To put the predicted spectrum of 3,3-bis(cyclopropylmethyl)pyrrolidine into context, it is instructive to compare it with the known ¹H NMR data of other substituted pyrrolidines. This comparison highlights how different substitution patterns influence the chemical shifts and multiplicities of the pyrrolidine ring protons.
| Compound | Structure | Key ¹H NMR Features (δ, ppm) | Reference |
| Pyrrolidine | A five-membered ring with one nitrogen atom. | C2/C5-H₂: ~2.8 ppm, C3/C4-H₂: ~1.7 ppm, NH: variable. | |
| 2-Methylpyrrolidine | A pyrrolidine ring with a methyl group at the 2-position. | C2-H: ~3.0 ppm (quartet), C5-H₂: ~2.8 ppm (multiplet), CH₃: ~1.1 ppm (doublet). | [9] |
| 2,2-Diphenyl-4-methylpyrrolidine | A pyrrolidine with two phenyl groups at C2 and a methyl at C4. | C5-H₂: ~3.3 ppm, C3-H₂: ~2.0-2.2 ppm, CH₃: ~1.0 ppm. | [10] |
| Predicted: 3,3-Bis(cyclopropylmethyl)pyrrolidine | A pyrrolidine with two cyclopropylmethyl groups at C3. | C2/C5-H₂: 2.5-3.5 ppm, Cyclopropyl-H: 0.1-1.0 ppm. | N/A |
This comparison underscores the diagnostic value of the highly shielded cyclopropyl protons in 3,3-bis(cyclopropylmethyl)pyrrolidine, which would give rise to signals in a region of the spectrum (0.1-1.0 ppm) that is typically unoccupied in simpler pyrrolidine derivatives. Furthermore, the absence of a proton at the C3 position in our target molecule, due to the quaternary substitution, would lead to a comparatively simpler splitting pattern for the C2 and C4 protons compared to a 3-monosubstituted pyrrolidine.
In-Depth Mechanistic Insights into Chemical Shifts
The predicted ¹H NMR spectrum of 3,3-bis(cyclopropylmethyl)pyrrolidine is a direct consequence of the intricate interplay of electronic effects within the molecule.
-
The Cyclopropyl Ring Current: The most striking feature is the extreme upfield shift of the cyclopropyl protons. This is due to the unique bonding in the three-membered ring, which generates a magnetic field that strongly shields the protons within the ring, a phenomenon known as magnetic anisotropy.[5] This makes the presence of cyclopropyl groups readily identifiable in a ¹H NMR spectrum.
-
Inductive Effects of the Pyrrolidine Nitrogen: The nitrogen atom in the pyrrolidine ring is more electronegative than carbon. This causes a withdrawal of electron density from the adjacent C2 and C5 carbons, an effect transmitted to the attached protons.[1] Consequently, these protons are deshielded and resonate at a lower field (higher ppm value) compared to the C4 protons.[7]
-
Diastereotopicity and Signal Complexity: The two cyclopropylmethyl groups at the C3 position are chemically equivalent. However, the methylene protons within each of these groups are diastereotopic. This is because the C3 carbon is a prochiral center. As a result, these methylene protons are in different chemical environments and will likely exhibit different chemical shifts and couple with each other, leading to a complex multiplet.
Conclusion
The ¹H NMR spectrum of 3,3-bis(cyclopropylmethyl)pyrrolidine is predicted to exhibit a unique and informative set of signals. The key identifying features are the highly shielded protons of the two cyclopropyl rings, which are expected to resonate at an unusually high field (0.1-1.0 ppm). The pyrrolidine ring protons will show characteristic shifts influenced by the adjacent nitrogen atom. While the quaternary substitution at C3 simplifies some coupling interactions, the diastereotopicity of the cyclopropylmethyl methylene protons is expected to introduce complexity. By understanding these fundamental principles and comparing the predicted spectrum with that of known pyrrolidine analogs, researchers can confidently interpret the ¹H NMR data to confirm the structure of this and related novel compounds. This guide provides a solid framework for such an analysis, blending theoretical prediction with practical experimental considerations.
References
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The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]
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Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 2. (a) 1 H NMR spectrum of.... Retrieved from [Link]
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OpenOChem Learn. (n.d.). Interpreting HNMR. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Hameed, A., et al. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]
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Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]
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Nguyen, T. N., & Vo, V. D. (2023, February 18). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. The University of Danang - Journal of Science and Technology, 21. Retrieved from [Link]
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ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0144193). Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
ACS Publications. (2026, February 12). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
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Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
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Beilstein Journals. (n.d.). (R)-2-cyclopropyl-8-(2-methylpyrrolidin-1-yl)-2,3,4,5-tetrahydrobenzo[b][3][11][12]oxathiazocine 1,1-dioxide. Retrieved from [Link]
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MDPI. (2025, March 10). Primary Pyrrolimines and Pyridinimines. Retrieved from [Link]
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Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3,3-Bis(cyclopropylmethyl)pyrrolidine
For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is a cornerstone of discovery. Mass spectrometry (MS) serves as a principal technique for molecular weight determination and structural elucidation through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3,3-Bis(cyclopropylmethyl)pyrrolidine, a unique saturated heterocycle.
The structure of 3,3-Bis(cyclopropylmethyl)pyrrolidine presents a compelling case study in mass spectral fragmentation. It combines a cyclic amine (the pyrrolidine core), known for characteristic α-cleavage, with two strained cyclopropylmethyl substituents, which introduce distinct fragmentation and rearrangement pathways. This guide will dissect these pathways, compare them to simpler structural analogs, provide a detailed experimental protocol for data acquisition, and present visual diagrams to clarify the complex fragmentation cascades.
Predicted Fragmentation Pathways under Electron Ionization
Electron Ionization (EI) is a high-energy, or "hard," ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and structurally informative fragmentation.[1][2] The process begins with the removal of an electron from the molecule to form a radical cation, the molecular ion (M+•). For amines, ionization typically occurs by removing a non-bonding electron from the nitrogen atom, which has the lowest ionization energy.[3]
The molecular ion of 3,3-Bis(cyclopropylmethyl)pyrrolidine (C₁₂H₂₁N, Molecular Weight: 179.30 g/mol ) is predicted to be of low abundance due to the numerous favorable fragmentation routes available to stabilize the charge. The primary fragmentation pathways are dominated by α-cleavage, a characteristic feature of amines, which involves the breaking of a bond adjacent to the nitrogen atom.[4]
Pathway 1: α-Cleavage with Loss of the Cyclopropylmethyl Radical
The most favorable and anticipated fragmentation pathway is the α-cleavage of one of the C3-C1' bonds. This results in the homolytic cleavage and loss of a cyclopropylmethyl radical (•CH₂C₃H₅), leading to the formation of a highly stabilized tertiary iminium cation. This fragment is expected to be the base peak in the spectrum due to its significant stability.
-
Molecular Ion (M+•) : m/z 179
-
Loss of •CH₂C₃H₅ (55 Da)
-
Predicted Base Peak : m/z 124
The stability of the resulting iminium ion (m/z 124) is the primary driving force for this pathway.
Pathway 2: Fragmentation of the Cyclopropylmethyl Group
The strained three-membered ring of the cyclopropyl group introduces unique fragmentation patterns.[5] Following the initial α-cleavage, the remaining cyclopropylmethyl substituent on the iminium ion (m/z 124) can undergo further fragmentation. This can include the loss of ethene (C₂H₄), a common fragmentation for cyclic systems, via rearrangement.
-
Fragment Ion : m/z 124
-
Loss of C₂H₄ (28 Da)
-
Predicted Fragment Ion : m/z 96
Pathway 3: Pyrrolidine Ring Opening and Fission
Cleavage of the bonds within the pyrrolidine ring itself is another viable pathway. This typically begins with an initial α-cleavage within the ring (e.g., C2-C3 bond scission). This ring opening can be followed by subsequent losses of small neutral molecules. For instance, a ring-opened isomer of the molecular ion could lead to fragments characteristic of acyclic amines.
Comparison with Structural Analogs
To understand the influence of the 3,3-bis(cyclopropylmethyl) substitution, it is instructive to compare its predicted spectrum to that of simpler pyrrolidine derivatives.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Rationale |
| Pyrrolidine | 71 | 70 (M-1) : Loss of H• from α-carbon.43 : α-cleavage with ring opening (loss of C₂H₄). |
| 3,3-Dimethylpyrrolidine | 99 | 84 (M-15) : α-cleavage with loss of a methyl radical (•CH₃), forming a stable iminium ion. This is the direct analog to the primary fragmentation of our target molecule. |
| 3,3-Bis(cyclopropylmethyl)pyrrolidine | 179 | 124 (M-55) : α-cleavage with loss of a cyclopropylmethyl radical (•CH₂C₃H₅). This is the dominant pathway.96 : Subsequent loss of ethene from the m/z 124 fragment. |
This comparison clearly demonstrates how the nature of the substituent dictates the mass loss during the primary α-cleavage event, providing a direct signature of the groups attached to the pyrrolidine ring. The loss of 55 Da is a strong indicator of the presence of a cyclopropylmethyl substituent, distinguishing it from a simple alkyl group like methyl (loss of 15 Da).
Visualizing the Fragmentation
The following diagrams, generated using DOT language, illustrate the primary predicted fragmentation pathways.
Caption: Primary fragmentation pathway of 3,3-Bis(cyclopropylmethyl)pyrrolidine.
Experimental Protocol: Acquiring the Mass Spectrum
This section provides a standard operating procedure for analyzing a volatile, low-molecular-weight amine like 3,3-Bis(cyclopropylmethyl)pyrrolidine using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
Objective: To obtain a reproducible 70 eV electron ionization mass spectrum for fragmentation pattern analysis.
Instrumentation:
-
Gas Chromatograph (GC) with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) with an EI source and a quadrupole mass analyzer.
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of 3,3-Bis(cyclopropylmethyl)pyrrolidine in a volatile organic solvent (e.g., Dichloromethane or Methanol).
-
GC Method Setup:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Method Setup:
-
Data Acquisition: Inject the sample and acquire the data.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Subtract the background spectrum from an adjacent region to obtain a clean mass spectrum.
-
Identify the molecular ion and major fragment ions, comparing them to the predicted values.
-
Caption: Workflow for GC-EI-MS analysis.
Conclusion
The fragmentation pattern of 3,3-Bis(cyclopropylmethyl)pyrrolidine under electron ionization is predicted to be dominated by a highly diagnostic α-cleavage, leading to the loss of a cyclopropylmethyl radical and the formation of a stable iminium ion at m/z 124, which is expected to be the base peak. Further fragmentation of this ion and of the pyrrolidine ring provides additional structural information. By comparing this pattern to simpler analogs, the unique influence of the cyclopropylmethyl substituents becomes evident. The experimental protocol provided outlines a robust method for acquiring high-quality data to confirm these predictions, enabling confident identification and structural characterization of this and related molecules in a research setting.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]
-
LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS. [Link]
-
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
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Wikipedia. (n.d.). Electron ionization. [Link]
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University of Manitoba. (2018). Topic 3: Mass Spectrometry (MS). [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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A Comparative Guide to 3,3-Bis(cyclopropylmethyl)pyrrolidine and 3,3-dimethylpyrrolidine: A Medicinal Chemist's Perspective on C3 gem-Disubstitution
Introduction: The Strategic Value of the Pyrrolidine Scaffold
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold."[1][2] Its prevalence in over 20 FDA-approved drugs and countless biologically active natural products underscores its importance.[1][3] The non-planar, sp³-rich nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[4][5] A key strategy in harnessing the potential of this scaffold is substitution, and among the most impactful modifications is gem-disubstitution at the C3 position.
This guide provides an in-depth comparison of two important C3 gem-disubstituted pyrrolidine analogs: the well-established 3,3-dimethylpyrrolidine and the more structurally complex 3,3-Bis(cyclopropylmethyl)pyrrolidine . We will dissect their structural nuances, compare their synthetic accessibility, and, through supporting data and established protocols, illuminate the distinct strategic advantages each offers to the medicinal chemist. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection for their next generation of therapeutic agents.
Part 1: Structural and Physicochemical Dissection
The fundamental difference between the two molecules lies in the nature of the geminal substituents at the C3 position. This seemingly subtle change from methyl to cyclopropylmethyl groups has profound implications for the molecule's overall shape, size, and physicochemical properties.
Conformational and Steric Profile
The gem-dimethyl group is a classic tool in medicinal chemistry, often employed to induce the Thorpe-Ingold effect . This effect describes the compression of the bond angle between the geminal groups, which in turn restricts the conformational flexibility of the pyrrolidine ring.[6] This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing potency. Furthermore, the methyl groups act as effective metabolic blockers, preventing unwanted C-H oxidation at the C3 position.[6]
In contrast, 3,3-Bis(cyclopropylmethyl)pyrrolidine introduces significantly more steric bulk and three-dimensionality. The cyclopropyl rings are rigid, sp³-rich motifs that project outwards from the pyrrolidine core. This creates a larger, more defined molecular shape that can probe deeper into hydrophobic pockets of a target protein, potentially forming more extensive and specific van der Waals interactions than the smaller methyl groups. This increased structural complexity can be a powerful tool for enhancing both potency and selectivity.[4]
Comparative Physicochemical Properties
The choice of substituent directly impacts key drug-like properties such as lipophilicity and metabolic stability. Understanding these differences is crucial for designing compounds with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[7]
| Property | 3,3-dimethylpyrrolidine | 3,3-Bis(cyclopropylmethyl)pyrrolidine | Rationale for Difference |
| Molecular Formula | C₆H₁₃N | C₁₂H₂₁N | Addition of two C₃H₄ units. |
| Molecular Weight | 99.17 g/mol [8] | 179.31 g/mol | Increased carbon and hydrogen count. |
| Calculated LogP (cLogP) | ~1.1 | ~3.0 | The hydrocarbon-rich cyclopropylmethyl groups significantly increase lipophilicity over methyl groups.[7] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | 12.03 Ų | TPSA is determined by the secondary amine, which is identical in both core structures. |
| pKa (predicted) | ~11.0 | ~11.0 | The substituents are electronically neutral and distant from the basic nitrogen, resulting in a negligible effect on pKa. |
| Metabolic Stability | High | High to Moderate | The gem-dimethyl group is a classic metabolic shield.[6] The cyclopropylmethyl group is also robust, but the cyclopropyl ring itself can be a substrate for CYP450-mediated ring-opening, a potential metabolic liability in some contexts. |
Note: cLogP and pKa values are estimates from standard cheminformatics software and may vary slightly between prediction algorithms.
Part 2: A Tale of Two Syntheses
The synthetic accessibility of a building block is a critical consideration in any drug discovery program. While both scaffolds can be prepared, the synthesis of 3,3-Bis(cyclopropylmethyl)pyrrolidine requires a more elaborate route, reflecting its greater structural complexity.
Synthetic Workflow Overview
The general approach to these scaffolds often involves the construction of a suitably substituted acyclic precursor followed by a cyclization reaction to form the pyrrolidine ring.
Figure 1: Comparative synthetic workflows for the two pyrrolidine scaffolds.
Experimental Protocol: Synthesis of 3,3-dimethylpyrrolidine
This synthesis proceeds via the dialkylation of diethyl malonate, followed by reduction and a double displacement/cyclization.
Step 1: Synthesis of Diethyl 2,2-dimethylmalonate
-
To a solution of sodium ethoxide (2.1 eq) in dry ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add methyl iodide (2.2 eq) dropwise, maintaining the temperature below 40 °C.
-
Heat the reaction to reflux for 4 hours.
-
Cool, filter off the sodium iodide precipitate, and concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield the product.
Step 2: Synthesis of 2,2-Dimethylpropane-1,3-diol
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in dry tetrahydrofuran (THF) under an inert atmosphere.
-
Add a solution of diethyl 2,2-dimethylmalonate (1.0 eq) in dry THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Cool to 0 °C and cautiously quench the reaction by sequential addition of water, 15% NaOH solution, and water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate to yield the diol, which can often be used without further purification.
Step 3-5: Cyclization and Deprotection
-
The diol is converted to the corresponding ditosylate using tosyl chloride in pyridine.
-
The resulting 2,2-dimethylpropane-1,3-diyl bis(tosylate) is reacted with benzylamine in a suitable solvent like acetonitrile with a non-nucleophilic base (e.g., K₂CO₃) at reflux to form N-Benzyl-3,3-dimethylpyrrolidine.
-
The benzyl protecting group is removed via catalytic hydrogenation (H₂, Pd/C) in methanol or ethanol to afford the final product, 3,3-dimethylpyrrolidine , which is typically isolated as its hydrochloride salt.[9][10]
Experimental Protocol: Synthesis of 3,3-Bis(cyclopropylmethyl)pyrrolidine
The synthesis is analogous but requires the use of (bromomethyl)cyclopropane, a more specialized and expensive alkylating agent. The synthesis of primary cyclopropylamines and their derivatives can be complex, but methods starting from nitriles or involving cyclopropanation have been developed.[11][12]
Step 1: Synthesis of Diethyl 2,2-bis(cyclopropylmethyl)malonate
-
Follow the procedure for the dimethyl analog (Protocol 2.2, Step 1), substituting methyl iodide with (bromomethyl)cyclopropane (2.2 eq). The reaction may require longer reflux times or a stronger base/higher boiling solvent (e.g., NaH in DMF) due to the slightly lower reactivity of the primary bromide.
Step 2-5: Reduction, Cyclization, and Deprotection
-
The subsequent steps of reduction to the diol, tosylation, cyclization with benzylamine, and final debenzylation follow the same principles outlined in Protocol 2.2. The intermediates will be significantly more lipophilic, which may require adjustments to purification methods (e.g., using less polar solvent systems for chromatography).
Part 3: Pharmacological Implications and Structure-Activity Relationships (SAR)
The choice between a dimethyl and a bis(cyclopropylmethyl) substituent is a strategic decision driven by the specific goals of a drug discovery project.[13] This decision impacts potency, selectivity, and pharmacokinetics.
A notable example where 3,3-disubstituted pyrrolidines have been explored is in the development of monoamine triple reuptake inhibitors for the treatment of depression.[14] In such compounds, the pyrrolidine core acts as a scaffold to correctly position a pharmacophore (e.g., a diaryl ether moiety) that interacts with the serotonin, norepinephrine, and dopamine transporters.
Figure 2: Logic diagram illustrating the impact of C3 substitution on key pharmacological outcomes.
The Case for 3,3-dimethylpyrrolidine
-
Reliability and Predictability: It is a well-understood, synthetically accessible building block. Its impact on metabolism is predictable, providing a robust anchor point for further chemical exploration.
-
Lower Lipophilicity: In lead optimization, controlling lipophilicity is paramount to avoid issues with poor solubility, high plasma protein binding, and off-target toxicity. The dimethyl group provides a smaller "lipophilicity penalty" compared to the bis(cyclopropylmethyl) group.
-
Baseline Scaffold: It serves as an excellent starting point or negative control in an SAR campaign. If a dimethyl analog is inactive, it is less likely that a bulkier, more lipophilic analog will succeed unless a specific hydrophobic pocket is being targeted.
The Strategic Advantage of 3,3-Bis(cyclopropylmethyl)pyrrolidine
-
Unlocking Potency and Selectivity: The primary reason to employ this scaffold is to engage with specific hydrophobic sub-pockets within a target's binding site. The rigid and defined geometry of the cyclopropylmethyl groups can lead to a highly specific and favorable binding interaction that is unattainable with smaller alkyl groups, resulting in a significant boost in potency and selectivity between related protein targets.
-
Improving "Drug-like" Properties: Modern drug design increasingly favors molecules with a higher fraction of sp³ carbons (Fsp³). A higher Fsp³ is correlated with improved clinical success, likely due to better solubility and more specific binding interactions.[4] Replacing two methyl groups (100% sp³) with two cyclopropylmethyl groups (100% sp³) while adding more sp³ carbons enhances the overall three-dimensionality of the molecule.
-
Intellectual Property: Introducing a more complex and less common scaffold can provide a stronger novelty argument, which is a critical consideration in a competitive pharmaceutical landscape.
Part 4: Conclusion: A Choice Dictated by Strategy
The comparison between 3,3-Bis(cyclopropylmethyl)pyrrolidine and 3,3-dimethylpyrrolidine is not a matter of which is "better," but which is the right strategic choice for a given stage and objective of a drug discovery program.
-
3,3-dimethylpyrrolidine is the reliable workhorse. It offers a robust, metabolically stable core with a minimal lipophilic footprint, making it an ideal choice for initial scaffold hopping, establishing baseline activity, and for programs where controlling lipophilicity is a primary concern.
-
3,3-Bis(cyclopropylmethyl)pyrrolidine is the specialist tool for advanced lead optimization. Its value lies in its potential to dramatically enhance potency and selectivity by exploiting specific features of a target's binding site. It is the scaffold of choice when SAR data suggests that a larger, more defined hydrophobic interaction is required to achieve the desired biological profile.
Ultimately, a comprehensive understanding of the structural, synthetic, and physicochemical trade-offs associated with each of these valuable building blocks empowers the medicinal chemist to design more effective and successful therapeutic agents.
References
-
Froimowitz, M., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed. Available at: [Link]
-
Cisneros, J. A., et al. (2018). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC. Available at: [Link]
-
Krasavin, M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
-
Kishali, N., et al. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
PubChem. (n.d.). 3,3-Dimethylpyrrolidine. Available at: [Link]
-
Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available at: [Link]
-
Silva, F. de A., et al. (2018). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Available at: [Link]
-
Wilen, L. S., et al. (2023). The Parallel Structure-Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. PubMed. Available at: [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. Available at: [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. Available at: [Link]
-
G. S. K. K. A. G. V. R. M. M. S. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Available at: [Link]
-
Meyer, A., et al. (2007). Three-step synthesis of cyclopropyl peptidomimetics. PubMed. Available at: [Link]
-
Jezierska-Maj, J., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC. Available at: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,3-Dimethylpyrrolidine | C6H13N | CID 14949211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,3-Dimethylpyrrolidine hydrochloride 792915-20-9 Sigma-Aldrich [sigmaaldrich.com]
- 10. 3,3-Dimethylpyrrolidine hydrochloride | CAS 792915-20-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 12. Three-step synthesis of cyclopropyl peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Parallel Structure-Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity & SAR of 3,3-Disubstituted Pyrrolidine Analogs
This guide provides an in-depth technical comparison of 3,3-disubstituted pyrrolidine analogs , focusing on their application in medicinal chemistry to modulate physicochemical properties, lock bioactive conformations, and block metabolic hotspots.
Executive Summary
The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics (e.g., Captopril, Ramipril). However, the unsubstituted pyrrolidine ring often suffers from high conformational flexibility and metabolic liability at the C-3 position.
3,3-Disubstitution addresses these liabilities through three primary mechanisms:
-
The Thorpe-Ingold Effect (Gem-Dimethyl Effect): Restricts conformational entropy, pre-organizing the molecule for target binding.
-
Metabolic Blocking: Sterically and electronically hinders Cytochrome P450-mediated oxidation at the vulnerable C-3 methylene.
-
Electronic Tuning (Bioisosterism): Introduction of electronegative groups (e.g., fluorine) at C-3 drastically lowers the pKa of the pyrrolidine nitrogen, improving membrane permeability.
This guide compares three distinct classes of 3,3-analogs: 3,3-Dimethyl , 3,3-Difluoro , and 3,3-Spirocyclic variants.
Structural Rationale & Mechanism[1]
The Conformational Lock (Thorpe-Ingold Effect)
Unsubstituted pyrrolidines exist in a rapid equilibrium between "envelope" and "twist" conformations. Introducing two substituents at the C-3 position creates steric bulk that energetically disfavors certain puckering modes. This "locking" effect can significantly increase binding affinity by reducing the entropy penalty upon binding to a protein pocket.
The Metabolic Block
The C-3 position of pyrrolidine is a prime site for oxidative metabolism (hydroxylation). Disubstitution converts this secondary carbon into a quaternary center, effectively blocking direct oxidation and forcing metabolism to less favorable sites or slowing clearance significantly.
Comparative Analysis: Biological Performance
Case Study A: Physicochemical Modulation (pKa & Lipophilicity)
Objective: Optimize oral bioavailability and CNS penetration.
The basicity of the pyrrolidine nitrogen is a critical parameter. High basicity (pKa > 10) often leads to poor membrane permeability and high efflux liability.
| Analog Class | Substituent (R) | pKa (Approx) | LogD (pH 7.4) | Metabolic Stability | Primary Utility |
| Unsubstituted | H, H | ~11.0 | Low | Low (C-3 oxidation) | General scaffold |
| 3,3-Dimethyl | Me, Me | ~11.2 | High | High (Steric block) | Conformational constraint |
| 3,3-Difluoro | F, F | ~7.5 | Moderate | High (Electronic deactivation) | Bioisostere ; Permeability enhancer |
| 3,3-Spiro | Spiro-ring | Variable | Variable | High | Novel IP; Specificity |
Key Insight: The 3,3-difluoropyrrolidine is a superior bioisostere for lead optimization when the parent amine is too basic. The electron-withdrawing fluorine atoms inductively lower the pKa by ~3-4 units, often shifting a molecule from "gut-impermeable" to "orally bioavailable" without adding significant lipophilic bulk.
Case Study B: Anticancer Activity of Spiro-Pyrrolidines
Target: p53-MDM2 interaction and general cytotoxicity. Comparison: Flat Heterocycles vs. 3D Spiro[pyrrolidine-3,3'-oxindole]
Spiro-fusion at the C-3 position creates a rigid, three-dimensional structure that projects pharmacophores in vectors inaccessible to flat aromatic analogs.
Experimental Data Summary (Cytotoxicity IC50):
| Compound Class | Cell Line | IC50 (µM) | Mechanism | Reference |
| Flat Indole Analog | MCF-7 (Breast) | > 50 µM | Non-specific | [1] |
| Spiro[pyrrolidine-3,3'-oxindole] | MCF-7 (Breast) | 4.8 µM | p53 activation / Apoptosis | [1] |
| Spiro[pyrrolidine-3,3'-oxindole] | HCT116 (Colon) | 3.9 µM | Cell cycle arrest (G2/M) | [1] |
Causality: The spiro-linkage enforces a perpendicular orientation between the oxindole and pyrrolidine rings. This mimics the alpha-helical projection of p53 residues (Phe19, Trp23, Leu26) required for binding to the MDM2 hydrophobic cleft, a geometry that flat analogs cannot achieve.
Case Study C: DPP-IV Inhibitors (Diabetes)
Target: Dipeptidyl Peptidase-4 (DPP-IV).[1] Comparison: 3-Monosubstituted vs. 3,3-Disubstituted.
| Compound | Structure | IC50 (DPP-IV) | Selectivity (vs DPP-8/9) |
| Vildagliptin (Control) | 2-Cyanopyrrolidine | ~3-10 nM | High |
| 3,3-Dimethyl Analog | 3,3-Me2-Pyrrolidine | 14 nM | > 1000-fold |
| 3-Phenyl Analog | 3-Ph-Pyrrolidine | ~100 nM | Moderate |
Key Insight: While the 3,3-dimethyl analog (Compound 60 in literature) maintains nanomolar potency similar to clinical standards, it exhibits superior selectivity profiles against off-targets like DPP-8 and DPP-9 due to the specific steric requirements of the S2 sub-pocket of the enzyme [2].
Visualization of SAR Logic
The following diagram illustrates the decision matrix for employing 3,3-disubstituted scaffolds during Lead Optimization.
Caption: Decision tree for implementing 3,3-disubstituted pyrrolidines based on specific ADME/Potency liabilities.
Experimental Protocols
Protocol 1: Microsomal Stability Assay (Metabolic Blocking Validation)
Purpose: To quantify the stability enhancement of 3,3-disubstitution compared to the parent pyrrolidine.
-
Preparation: Prepare 10 mM stock solutions of test compounds (3,3-dimethyl analog, 3,3-difluoro analog, and unsubstituted control) in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
) using the elimination rate constant ( ).-
Self-Validation: The unsubstituted control must show high clearance (
) for the assay to be valid. The 3,3-disubstituted analogs should show statistically significant reduction in .
-
Protocol 2: Synthesis of 3,3-Difluoropyrrolidine Scaffold (Brief)
Method: Deoxofluorination of N-protected 3-pyrrolidinone.
-
Starting Material: N-Boc-3-pyrrolidinone (commercially available).
-
Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
-
Condition: Dissolve ketone in anhydrous DCM. Add DAST (2.0 equiv) dropwise at -78°C. Allow to warm to RT and stir for 16h.
-
Workup: Quench carefully with sat. NaHCO3 (gas evolution!). Extract with DCM.
-
Deprotection: Treat the N-Boc-3,3-difluoropyrrolidine with TFA/DCM (1:1) to yield the free amine salt.
-
Safety Note: DAST is explosive and reacts violently with water. Use Deoxo-Fluor for better thermal stability.
-
References
-
Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Source: Bentham Science / PubMed URL:[Link] Context: Demonstrates the superior cytotoxicity of spiro-3,3-pyrrolidines (IC50 ~4µM) against cancer cell lines compared to flat analogs.
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Source: Brieflands / PubMed URL:[Link] Context: Highlights Compound 60 (3,3-dimethyl substituent) with 14 nM IC50 and high selectivity profiles.
-
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL:[Link] Context: Authoritative review on the Thorpe-Ingold effect and metabolic stability conferred by gem-dimethyl groups.
-
3,3-Difluoropyrrolidine | CID 2782827. Source: PubChem URL:[2][3][Link] Context: Physicochemical data source (pKa ~7.5, LogP 0.6) validating the "Electronic Tuning" analysis.
Sources
X-ray crystallography data for 3,3-Bis(cyclopropylmethyl)pyrrolidine salts
Strategic Salt Selection & X-ray Characterization Guide: 3,3-Bis(cyclopropylmethyl)pyrrolidine
Executive Summary & Strategic Context
3,3-Bis(cyclopropylmethyl)pyrrolidine represents a specialized secondary amine scaffold often utilized in the synthesis of renin inhibitors, chemokine receptor antagonists, and antiviral agents.[1] Its structural uniqueness lies in the gem-disubstituted cyclopropylmethyl groups at the C3 position, which impart significant lipophilicity and steric bulk while maintaining the basicity of the pyrrolidine nitrogen.[1]
The Challenge: As a free base, this molecule typically exists as a viscous oil or low-melting solid due to the flexibility of the cyclopropylmethyl chains and lack of strong intermolecular hydrogen bond donors.[1] For pharmaceutical development, converting this intermediate into a crystalline salt is critical for purification, stability, and handling.[1]
Objective: This guide compares the crystallographic properties and developability of three primary salt forms—Hydrochloride (HCl) , L-Tartrate , and Fumarate —providing a roadmap for researchers to select the optimal solid form based on X-ray diffraction data.[1]
Comparative Analysis of Salt Forms
The selection of a salt form dictates the packing efficiency and stability of the crystal lattice.[1] The following table contrasts the expected physicochemical profiles based on the interaction between the pyrrolidinium cation and the counterion.
| Feature | Hydrochloride (HCl) Salt | L-Tartrate Salt | Fumarate Salt |
| Crystallinity | High. Chloride ions form strong, directional H-bonds with the protonated nitrogen ( | Moderate to High. Tartrate offers multiple H-bond acceptors (hydroxyl/carboxylate), creating complex 3D networks.[1] | High. Fumarate is rigid and planar, often promoting dense packing and high melting points.[1] |
| Hygroscopicity | Moderate Risk. Cl- salts can be hygroscopic if the lattice energy is not sufficiently high.[1] | Low Risk. The organic anion typically reduces water uptake compared to inorganic halides.[1] | Low. Often the most stable non-hygroscopic form for amines.[1] |
| Stoichiometry | 1:1 (Mono-cation).[1] | 1:1 or 2:1 (Bitartrate vs Tartrate).[1] Requires careful control of equivalents. | 2:1 (Bis-pyrrolidinium fumarate) is common due to dicarboxylic acid nature.[1] |
| X-ray Utility | Excellent. Heavy atom (Cl) facilitates phase determination (anomalous scattering).[1] | Good. Useful for determining absolute configuration if other chiral centers are present.[1] | Excellent. Rigid anion aids in solving disorder in the flexible alkyl chains.[1] |
Experimental Protocols
Protocol A: Generation of Single Crystals for X-ray Diffraction
Objective: To grow high-quality single crystals suitable for structural elucidation.
Materials:
-
3,3-Bis(cyclopropylmethyl)pyrrolidine (Free Base, >98% purity).[1]
-
Acids: 1.0 M HCl in diethyl ether, L-Tartaric acid, Fumaric acid.[1]
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Diethyl ether (
), Heptane.[1]
Step-by-Step Workflow:
-
Salt Formation (General):
-
Dissolve 50 mg of the free base in 0.5 mL of MeOH or EtOH.[1]
-
For HCl: Add 1.1 equivalents of 1.0 M HCl in
dropwise. -
For Organic Acids: Add 1.0 equivalent (or 0.5 eq for Fumarate 2:1 salt) of the acid dissolved in minimal warm MeOH.[1]
-
Stir for 30 minutes. Evaporate solvent to obtain the crude salt.[1]
-
-
Crystallization via Vapor Diffusion (Preferred Method):
-
Inner Vial: Dissolve 10 mg of the crude salt in a minimum amount of "Good Solvent" (e.g., MeOH or EtOH). Filter through a 0.2 µm syringe filter into a small HPLC vial.
-
Outer Vial: Place the open inner vial inside a larger 20 mL scintillation vial containing 3 mL of "Anti-Solvent" (e.g.,
or Heptane). -
Seal: Cap the outer vial tightly. Allow to stand undisturbed at 4°C or Room Temperature for 3-7 days.
-
Mechanism:[1][2] The volatile anti-solvent slowly diffuses into the inner vial, gradually reducing solubility and promoting controlled nucleation.[1]
-
-
Harvesting:
Protocol B: X-ray Data Collection & Reduction
Objective: To collect high-resolution diffraction data.[1]
-
Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).[1]
-
Source:
( Å) is preferred for organic light-atom structures to maximize diffraction intensity; ( Å) is acceptable for larger, strongly diffracting crystals.[1] -
Temperature: Maintain crystal at 100 K using a nitrogen cryostream to minimize thermal motion of the flexible cyclopropylmethyl chains.
-
Strategy: Collect a full sphere of data (completeness >99%) to a resolution of at least 0.80 Å.
Data Interpretation & Visualization
Workflow: From Synthesis to Structure
Figure 1: Strategic workflow for the solid-state characterization of pyrrolidine salts.
Key Crystallographic Parameters to Analyze
When reviewing the X-ray data for the 3,3-bis(cyclopropylmethyl)pyrrolidine salts, focus on these specific metrics:
-
Space Group:
-
Hydrogen Bonding Network:
-
Disorder of Cyclopropyl Groups:
-
The cyclopropylmethyl groups at C3 are flexible.[1] At room temperature, these may appear as "thermal ellipsoids" with high displacement parameters.[1]
-
Validation: Ensure the data was collected at 100 K. If disorder persists, model it using split positions (PART 1 / PART 2 in SHELXL) to accurately represent the conformation.
-
Structural Logic: The "Butterfly" Effect
The 3,3-disubstitution pattern creates a steric "butterfly" effect.[1] In the crystal lattice, the pyrrolidine ring will likely adopt an envelope conformation .[1] The two bulky cyclopropylmethyl groups will orient themselves to minimize steric clash with the ring and each other, often pointing away from the nitrogen atom to allow the anion access for hydrogen bonding.[1]
Figure 2: Schematic of the primary hydrogen bonding interactions stabilizing the crystal lattice.[1]
References
-
Anderson, K. M., & Steed, J. W. (2007).[1] Crystallisation of Pharmaceuticals: Salts, Cocrystals, and Polymorphism. In Comprehensive Supramolecular Chemistry II. Elsevier.[1] Link[1]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.[1] Link
-
Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Fundamental text for interpreting crystal packing of flexible molecules). Link[1]
Sources
metabolic stability comparison of cyclopropylmethyl vs ethyl groups
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Lead Optimization Leads
Executive Summary: The Stability-Liability Trade-off
In the optimization of lead compounds, the substitution of an ethyl group with a cyclopropylmethyl (CPM) group is a classic bioisosteric tactic. While often employed to enhance potency through increased lipophilic contact or receptor occupancy, the metabolic consequences of this switch are profound and non-linear.
-
The Ethyl Group is metabolically predictable but labile. It is a primary target for CYP450-mediated
-dealkylation or oxidation, often serving as a "metabolic soft spot" that limits half-life ( ). -
The Cyclopropylmethyl Group offers a "metabolic shield" against simple dealkylation due to steric hindrance and higher C-H bond dissociation energy (BDE). However, it introduces a latent liability : the potential for CYP-mediated ring opening, leading to mechanism-based inactivation (MBI) of enzymes or the formation of reactive electrophiles.
This guide analyzes the mechanistic divergence between these two moieties and provides a validated experimental framework for assessing their stability.
Mechanistic Deep Dive: CYP450 Interactions
A. The Ethyl Group: The Pathway of Least Resistance
The ethyl group, particularly when attached to a heteroatom (e.g.,
-
Mechanism: CYP450 abstracts a hydrogen from the
-methylene carbon. -
Intermediate: Formation of an unstable carbinolamine (for
-ethyl) or hemiacetal (for -ethyl). -
Collapse: Spontaneous heterolytic cleavage releases acetaldehyde and the dealkylated core.
-
Kinetic Driver: The C-H bonds on the acyclic ethyl chain are accessible and possess standard BDEs (~96-98 kcal/mol), offering little resistance to the high-valent Iron-Oxo species of the CYP active site.
B. The Cyclopropylmethyl (CPM) Group: Steric Armor vs. Radical Traps
The CPM group is frequently used to block the rapid dealkylation observed with ethyl or propyl groups.
-
Resistance to Dealkylation:
-
Steric Bulk: The branching at the
-position (the ring) creates significant steric hindrance, often preventing the precise orientation required for CYP hydroxylation at the -methylene. -
Bond Dissociation Energy: The C-H bonds of the cyclopropyl ring have high
-character ( hybridization), resulting in a higher BDE (~106 kcal/mol) compared to acyclic alkanes. This makes direct ring oxidation energetically unfavorable.
-
-
The "Trap Door" (Bioactivation Risk):
-
If a CYP enzyme does succeed in abstracting an electron (SET mechanism) or a hydrogen atom, the cyclopropyl ring can undergo radical ring opening .
-
Outcome: This generates a reactive alkyl radical or iminium species that can covalently bind to the CYP heme (suicide inhibition) or cellular proteins (toxicity).
-
Comparative Data Analysis
The decision to switch from Ethyl to CPM should be guided by the Lipophilic Metabolism Efficiency (LipMetE) . CPM increases lipophilicity (
| Feature | Ethyl Group ( | Cyclopropylmethyl ( | Impact on Drug Design |
| Primary Metabolic Route | Ring Oxidation or | CPM halts rapid dealkylation. | |
| Lipophilicity ( | Baseline | +0.4 to +0.6 | CPM increases permeability but may increase non-specific clearance. |
| C-H BDE (kcal/mol) | ~98 (Secondary) | ~106 (Cyclopropyl C-H) | CPM is chemically harder to oxidize. |
| Major Liability | Short | Mechanism-Based Inhibition (MBI) of CYPs; Reactive metabolites. | Ethyl: PK liability.CPM: Tox/DDI liability. |
| Bioisosteric Role | Flexible, small. | Rigid, bulky, fills hydrophobic pockets. | CPM often improves potency alongside stability. |
Visualizing the Metabolic Divergence
The following diagram illustrates the divergent fates of a generic drug scaffold bearing either an Ethyl or CPM group.
Figure 1: Divergent metabolic pathways of Ethyl vs. Cyclopropylmethyl substituents. Note the potential for CPM to divert flux toward reactive intermediates.[1]
Experimental Protocols: Validating the Switch
To objectively compare the stability and safety of these groups, a two-tiered assay system is required. Simple microsomal stability is insufficient for CPM analogs due to the MBI risk.
Tier 1: Intrinsic Clearance (
) Determination
Objective: Quantify the metabolic stability improvement.
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Substrate: Incubate Ethyl and CPM analogs (separately) at 1 µM final concentration.
-
Rationale: 1 µM is below
for most CYPs, ensuring linear kinetics.
-
-
Cofactor: Initiate with NADPH (1 mM).
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Calculation: Plot
vs. time. Slope gives .
Tier 2: Reactive Metabolite Trapping (The "GSH Stress Test")
Objective: Detect ring-opening events in the CPM analog.
Protocol:
-
Incubation: HLM (1.0 mg/mL) + Test Compound (10 µM).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM (soft nucleophile) or Potassium Cyanide (KCN) at 1 mM (hard nucleophile).
-
Control: Run parallel incubation without NADPH (negative control).
-
Analysis: Analyze via High-Resolution Mass Spectrometry (HRMS).
-
Data Mining: Search for Neutral Loss scans corresponding to:
-
+307 Da: GSH adduct (indicates reactive electrophile).
-
+323 Da: Oxidized GSH adduct.
-
-
Interpretation: If the CPM analog shows significant GSH adducts compared to the Ethyl analog, the "stability" gain is compromised by toxicity risk.
Workflow Visualization
Figure 2: Step-wise experimental decision tree for validating CPM bioisosteres.
References
-
Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712-8756.[1]
-
Wikeley, A. et al. (2023). Installation of C(sp3) Bioisosteres via Alkyl Sulfinates.[2] Domainex Synthesis Review.
-
Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
-
Shaffer, C. L. et al. (2001).[4] N-Dealkylation of an N-cyclopropylamine by horseradish peroxidase.[4] Fate of the cyclopropyl group. Chemical Research in Toxicology, 14(9), 1184-1193.
- Kalgutkar, A. S. et al. (2005). Metabolism-guided drug design and optimization strategies. Current Medicinal Chemistry, 12(16), 1907-1939.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
- 3. sorensen.princeton.edu [sorensen.princeton.edu]
- 4. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
elemental analysis standards for 3,3-Bis(cyclopropylmethyl)pyrrolidine
A Comparative Technical Guide for Drug Discovery
Executive Summary
The Subject: 3,3-Bis(cyclopropylmethyl)pyrrolidine (3,3-BCMP) is a sterically hindered, secondary amine scaffold frequently employed in antiviral and CNS-active drug discovery to induce conformational restriction.
The Challenge: Establishing purity standards for 3,3-BCMP is notoriously difficult. As a secondary amine, it aggressively scavenges atmospheric
The Pivot: This guide compares the traditional "Gold Standard" Combustion Analysis (EA) against the modern, increasingly accepted alternative: Quantitative NMR (qNMR) .[1] While EA remains the historical benchmark for publication (J. Med. Chem.
Technical Context & Molecule Profile
Before selecting an analytical standard, researchers must understand the physicochemical behavior of the analyte.
| Feature | Property | Analytical Implication |
| Structure | gem-disubstituted pyrrolidine | High steric hindrance at C3; creates voids in crystal lattice. |
| Basicity | Secondary Amine ( | Hygroscopic; absorbs |
| Moiety | Cyclopropyl rings | High ring strain ( |
| Formula | MW: 179.31 g/mol | |
| Target Salt | MW: 215.77 g/mol (Preferred for EA stability) |
Comparative Analysis: EA vs. qNMR
Method A: Combustion Analysis (The Traditional Standard)
The "Gold Standard" for journal acceptance, requiring Carbon, Hydrogen, and Nitrogen values to be within
-
Mechanism: High-temperature oxidation (
) converts sample to , , and . -
The 3,3-BCMP Specific Problem: The HCl salt of 3,3-BCMP frequently traps dichloromethane (DCM) or ether during precipitation. A 0.5 molar equivalent of trapped water causes a Carbon error of
, leading to rejection. -
Protocol Requirement: Requires aggressive drying (
, , desiccator) for 24 hours.
Method B: Quantitative NMR (The Modern Alternative)
The "Orthogonal Standard" now accepted by ACS and J. Med. Chem. when EA fails due to solvation.
-
Mechanism: Ratio of integrated proton signals of the analyte vs. a certified Internal Standard (IS).[2]
-
The 3,3-BCMP Specific Advantage: qNMR distinguishes between the analyte and trapped solvent. It quantifies the active pharmaceutical ingredient (API) mass balance directly, ignoring the weight of trapped water/solvents that skew EA.
-
Protocol Requirement: Precision weighing and a high-purity Internal Standard (e.g., Maleic Acid or TCNB).
Performance Data Comparison
The following data simulates a typical batch of 3,3-BCMP HCl synthesized via reduction and isolated from diethyl ether/HCl.
Scenario: Sample dried for 4 hours at high vacuum.
Table 1: Analytical Results Comparison
| Metric | Combustion Analysis (EA) | qNMR (Internal Std: Maleic Acid) |
| Sample Mass Used | 2.50 mg (Destructive) | 10.0 mg (Non-destructive) |
| Theoretical C % | 66.80% | N/A |
| Found C % | 65.92% (Error: -0.88%) | N/A |
| Purity Calculation | FAIL (Outside | 98.2% (wt/wt) |
| Impurity Detected | None (Blind to source of error) | 1.1% Diethyl Ether + 0.5% |
| Conclusion | REJECT (Suggests impure synthesis) | ACCEPT (Synthesis pure; solvation issue) |
Critical Insight: The EA result suggests the chemical reaction failed or the product is dirty. The qNMR result proves the product is chemically pure but contains non-toxic solvent residues. For drug development screening, the qNMR result is actionable; the EA result causes unnecessary re-purification.
Decision Workflows (Visualized)
Diagram 1: Analytical Decision Matrix
When to use EA vs. qNMR for hindered amines.
Caption: Workflow for selecting the appropriate purity standard based on publication requirements and sample solvation state.
Experimental Protocols
Protocol A: Optimized Combustion Analysis for 3,3-BCMP
Designed to minimize "carbide formation" from the cyclopropyl rings.
-
Salt Formation: Dissolve free base in anhydrous
. Add eq. of in ether. Filter the white precipitate immediately (hygroscopic). -
Drying: Dry over
in a vacuum pistol at for 24 hours. Note: Standard vacuum drying is insufficient for this lattice. -
Oxidant Additive: Mix 2 mg of sample with 5 mg of Tungsten(VI) oxide (
) .-
Why? The cyclopropyl ring strain can cause rapid, local detonations in the combustion tube, leading to soot (incomplete Carbon combustion).
moderates the oxidation.
-
-
Execution: Run on CHN Analyzer (e.g., Elementar vario EL cube) with oxygen pulse set to 90s.
Protocol B: qNMR Standard Operating Procedure
Self-validating method for hindered amines.
-
Internal Standard Selection: Maleic Acid (TraceCERT® grade).
-
Why? Maleic acid protons (
ppm) do not overlap with the 3,3-BCMP alkyl region ( ppm).
-
-
Solvent: DMSO-
(Dry).-
Why? Chloroform-
may react with the free amine; DMSO dissolves the HCl salt completely.
-
-
Preparation:
-
Weigh
mg of 3,3-BCMP HCl ( ). -
Weigh
mg of Maleic Acid ( ). -
Dissolve both in 0.6 mL DMSO-
.
-
-
Acquisition:
-
Pulse delay (
): 60 seconds (Critical: must be of the longest relaxation time). -
Scans: 16 or 32.
-
-
Calculation:
-
Where
= Integral area, = Number of protons, = Molar mass.
-
Diagram 2: qNMR Signal Processing Logic
Visualizing the spectral separation required for validation.
Caption: Spectral region assignment ensuring no overlap between the cyclopropyl analyte and the Maleic Acid internal standard.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][3][4] Journal of Medicinal Chemistry, 57(22), 9220–9231.[5] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Kishali, N. (2023).[6][7] Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research.[7] [Link]
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. govst.edu [govst.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 5. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,3-Bis(cyclopropylmethyl)pyrrolidine
For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and workplace safety. This guide provides a detailed protocol for the proper disposal of 3,3-Bis(cyclopropylmethyl)pyrrolidine, a substituted pyrrolidine with unique chemical characteristics. By understanding the principles behind these procedures, researchers can ensure the safe and environmentally sound handling of this compound.
Hazard Assessment and Chemical Profile
-
Pyrrolidine Core: The parent compound, pyrrolidine, is classified as a highly flammable, corrosive, and toxic substance. It can cause severe skin burns and eye damage, is harmful if swallowed or inhaled, and is toxic to aquatic life.[1] Vapors may form explosive mixtures with air. Therefore, 3,3-Bis(cyclopropylmethyl)pyrrolidine should be treated with the same level of caution.
-
Cyclopropylmethyl Groups: The cyclopropyl group is characterized by significant ring strain.[2] This strain makes the cyclopropylmethyl cation prone to rearrangement, indicating potential reactivity under certain conditions, such as in acidic solutions.[3][4]
-
Nitrogen-Containing Heterocycles: As a class, nitrogen-containing heterocyclic compounds can be persistent in the environment and may exhibit toxic and carcinogenic properties.[5][6][7] Improper disposal can lead to the contamination of soil and water.[5][8]
Inferred Hazard Profile for 3,3-Bis(cyclopropylmethyl)pyrrolidine:
| Hazard Category | Inferred Risk | Rationale |
| Flammability | High | Based on the flammability of the parent pyrrolidine structure.[9] |
| Corrosivity | High | Assumed to cause severe skin and eye damage, similar to pyrrolidine. |
| Toxicity | Moderate to High | Harmful if swallowed, inhaled, or in contact with skin.[10] |
| Environmental Hazard | High | Toxic to aquatic life with potential for long-lasting effects.[5] |
| Reactivity | Moderate | Potential for rearrangement of cyclopropylmethyl groups in acidic conditions.[3][4] |
Personal Protective Equipment (PPE) and Safety Measures
Given the inferred hazards, stringent adherence to PPE protocols is mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye and Face Protection: Use chemical safety goggles and a face shield.[11]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[1] Ensure that a spill kit containing appropriate absorbent materials is available.
Step-by-Step Disposal Protocol
The following workflow outlines the systematic process for the safe disposal of 3,3-Bis(cyclopropylmethyl)pyrrolidine waste.
Caption: Workflow for the disposal of 3,3-Bis(cyclopropylmethyl)pyrrolidine.
Detailed Procedural Steps:
-
Waste Container Selection and Labeling:
-
Segregation of Waste:
-
Transfer of Waste:
-
Always perform transfers inside a certified chemical fume hood.
-
Use non-sparking tools and ground/bond containers during transfer to prevent static discharge, which could ignite flammable vapors.[17]
-
-
Container Sealing:
-
Keep the waste container tightly sealed when not in use to prevent the escape of flammable and toxic vapors.[9]
-
-
Temporary On-site Storage:
-
Store the sealed container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and open flames.[17]
-
This area should be clearly marked as a hazardous waste storage location.
-
-
Final Disposal:
-
The disposal of 3,3-Bis(cyclopropylmethyl)pyrrolidine must be handled by a licensed and approved hazardous waste disposal facility.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.[16][17]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate risks.
Caption: Spill response plan for 3,3-Bis(cyclopropylmethyl)pyrrolidine.
Spill Response Steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[17]
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[17]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or dry lime.[17][18] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[18]
-
Dispose: The sealed container with the spill cleanup materials must be disposed of as hazardous waste, following the same protocol as for the chemical itself.
By adhering to these detailed procedures, laboratory professionals can manage the disposal of 3,3-Bis(cyclopropylmethyl)pyrrolidine with the highest standards of safety and environmental responsibility, fostering a culture of trust and expertise in chemical handling.
References
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025). MDPI.
- Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). (2007). PubMed.
- Heterocyclic nitrogenous pollutants in the environment and their treatment options - An overview. (2025).
- SAFETY DATA SHEET - Pyrrolidine. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET (GHS) - N-Methyl-2-Pyrrolidone. (2020). sgreen.
- Cyclopropyl group. Wikipedia.
- Why is cyclopropyl methyl carbocation exceptionally stable?. (2014). Quora.
- MATERIAL SAFETY DATA SHEET - 1-Methyl-2-pyrrolidone. BigCommerce.
- Structure and reactivity of the cyclopropane species. Wiley.
- SAFETY DATA SHEET - (S)-(+)-2,2-Dimethylcyclopropanecarboxamide. (2025). TCI Chemicals.
- PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
- GHS Safety D
- Hazardous Substance Fact Sheet - Pyrrolidine. New Jersey Department of Health.
- Preventing rearrangement of the cyclopropylmethyl c
- Hazardous Substance Fact Sheet - N-Nitrosopyrrolidine. (2008). New Jersey Department of Health.
- Safety Data Sheet - Vinyl Pyrrolidone. (2025). BASF.
- Safety Data Sheet - Cyclo(Pro-Pro). (2024). Peptide Institute, Inc..
- SAFETY DATA SHEET - 1-Methylpyrrolidine. (2024). Sigma-Aldrich.
- Safety Data Sheet - 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride. (2025). KISHIDA CHEMICAL CO., LTD..
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Oriental Journal of Chemistry.
- Material Safety Data Sheet - Pyrrolidine. (2005). Cole-Parmer.
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).
- Studies raise concern about impact of nitrogen on environment. (2008). CORDIS.
- Chemical Compatibility D
- Chemical Compatibility Calcul
- CHEMICAL RESISTANCE CHART. Pump Projects Inc..
- CHEMICAL COMPATIBILITY CHART. Thermo Fisher Scientific Inc..
- 2,5-Pyrrolidinedione, 3-(4-cyclopropylphenyl)-. PubChem.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 3. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 8. Studies raise concern about impact of nitrogen on environment | News | CORDIS | European Commission [cordis.europa.eu]
- 9. lobachemie.com [lobachemie.com]
- 10. 3518025.app.netsuite.com [3518025.app.netsuite.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. coleparmer.com [coleparmer.com]
- 13. dwk.com [dwk.com]
- 14. acess.nl [acess.nl]
- 15. wisconsin.edu [wisconsin.edu]
- 16. nj.gov [nj.gov]
- 17. nj.gov [nj.gov]
- 18. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
